D-Tagatose 6-phosphate lithium salt
Description
Properties
Molecular Formula |
C6H11Li2O9P |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |
InChI Key |
RQPNOSHLUSBRBK-SYDFPMGNSA-L |
Isomeric SMILES |
[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The D-Tagatose 6-Phosphate Pathway in Staphylococcus aureus: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Staphylococcus aureus is a formidable human pathogen, notorious for its adaptability and increasing resistance to conventional antibiotics. Its metabolic flexibility is a key contributor to its success as a pathogen. Central to its carbohydrate metabolism is the D-Tagatose 6-Phosphate (T6P) pathway, the primary route for the catabolism of lactose and D-galactose. Unlike the well-characterized Leloir pathway, the T6P pathway presents a unique metabolic signature in S. aureus, making it a compelling area of study for understanding staphylococcal physiology and for the development of novel antimicrobial strategies. This technical guide provides an in-depth exploration of the T6P pathway in S. aureus, detailing its biochemical steps, genetic regulation, physiological significance, and its potential as a therapeutic target. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers in their investigation of this critical metabolic route.
Introduction: The Significance of the D-Tagatose 6-Phosphate Pathway in S. aureus
Staphylococcus aureus primarily utilizes the D-tagatose 6-phosphate pathway for the metabolism of D-galactose and the galactose moiety of lactose.[1] This pathway is of particular interest because its disruption leads to the intracellular accumulation of D-galactose 6-phosphate, which inhibits growth, highlighting its essentiality for survival in lactose-rich environments such as milk.[2][3] The enzymes of this pathway are encoded by the lac operon, a tightly regulated genetic system that ensures the efficient utilization of available carbohydrates.[4][5] A comprehensive understanding of this pathway is therefore crucial for deciphering the metabolic strategies that underpin S. aureus virulence and for identifying novel targets for antimicrobial intervention.
The Core Pathway: A Step-by-Step Enzymatic Journey
The D-Tagatose 6-Phosphate pathway comprises a three-step enzymatic cascade that converts D-galactose 6-phosphate into key glycolytic intermediates.
Step 1: Isomerization of D-Galactose 6-Phosphate
The pathway is initiated by the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate.[6] This reaction is catalyzed by D-galactose-6-phosphate isomerase . In S. aureus, this isomerase activity requires the expression of two genes, lacA and lacB.[2]
Step 2: Phosphorylation of D-Tagatose 6-Phosphate
The second step involves the ATP-dependent phosphorylation of D-tagatose 6-phosphate at the C1 position to yield D-tagatose 1,6-bisphosphate. This irreversible reaction is catalyzed by D-tagatose-6-phosphate kinase , encoded by the lacC gene.[7][8] This enzyme is a member of the pfkB subfamily of carbohydrate kinases and functions as a dimer.[1][9]
Step 3: Cleavage of D-Tagatose 1,6-Bisphosphate
The final step of the pathway is the cleavage of D-tagatose 1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P).[3] This aldol cleavage is catalyzed by D-tagatose-1,6-diphosphate aldolase , the product of the lacD gene.[2] These products can then directly enter the glycolytic pathway to generate ATP and biomass precursors.
Diagram of the D-Tagatose 6-Phosphate Pathway
Caption: The D-Tagatose 6-Phosphate Pathway in S. aureus.
Genetic Organization and Regulation: The lac Operon
The genes encoding the enzymes of the D-Tagatose 6-Phosphate pathway (lacA, lacB, lacC, and lacD) are organized within the lac operon.[4][5] This operon also includes genes responsible for lactose transport and initial processing (lacF, lacE, and lacG).[10] The entire operon is subject to sophisticated regulatory control to ensure that the pathway is only active when lactose or galactose are the preferred carbon sources.
Induction by Galactose 6-Phosphate
The true inducer of the lac operon is not lactose itself, but rather D-galactose 6-phosphate.[4] When galactose is available, it is transported into the cell and phosphorylated to D-galactose 6-phosphate, which then triggers the transcription of the lac operon.
Repression by LacR
In the absence of an inducer, the lac operon is kept in a repressed state by the LacR repressor protein.[4] LacR binds to the operator region of the operon, physically blocking transcription by RNA polymerase. When D-galactose 6-phosphate is present, it binds to LacR, causing a conformational change that prevents LacR from binding to the operator, thereby allowing transcription to proceed.
Catabolite Repression
Like many metabolic pathways for alternative carbon sources, the lac operon is subject to catabolite repression. In the presence of a preferred carbon source like glucose, the expression of the lac operon is suppressed, even if lactose or galactose are also present.[4] This ensures that the bacterium utilizes the most energy-efficient carbon source first.
Diagram of lac Operon Regulation
Caption: Regulation of the S. aureus lac operon.
The T6P Pathway as a Drug Target
The essentiality of the D-Tagatose 6-Phosphate pathway for S. aureus growth in the presence of galactose, coupled with its distinctness from mammalian metabolic pathways, makes it an attractive target for the development of novel antimicrobial agents.[2][3] Inhibiting any of the three core enzymes of this pathway could lead to the accumulation of toxic intermediates and subsequent bacterial cell death.
Potential Inhibitor Screening Strategies
High-throughput screening (HTS) of small molecule libraries against the purified enzymes of the T6P pathway (D-galactose-6-phosphate isomerase, D-tagatose-6-phosphate kinase, and D-tagatose-1,6-diphosphate aldolase) is a viable strategy for identifying potential inhibitors.[11][12] Both biochemical assays, monitoring substrate depletion or product formation, and biophysical methods, detecting binding events, can be employed. Furthermore, whole-cell screening assays using S. aureus strains grown on galactose as the sole carbon source can identify compounds that disrupt the pathway in a physiologically relevant context.[13]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the investigation of the D-Tagatose 6-Phosphate pathway in S. aureus. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Enzyme Assays
This assay measures the activity of D-tagatose-6-phosphate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[14]
-
Principle:
-
D-Tagatose 6-P + ATP --(LacC)--> D-Tagatose 1,6-BP + ADP
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
-
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl
-
100 mM D-Tagatose 6-phosphate (substrate)
-
100 mM ATP
-
Coupling enzyme mixture:
-
Pyruvate kinase (PK) (e.g., 10 units/mL)
-
Lactate dehydrogenase (LDH) (e.g., 15 units/mL)
-
-
10 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
Purified LacC enzyme or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
50 µL 10 mM PEP
-
50 µL 10 mM NADH
-
10 µL Coupling enzyme mixture
-
50 µL 100 mM D-Tagatose 6-phosphate
-
-
Add purified LacC or cell-free extract to the reaction mixture.
-
Initiate the reaction by adding 50 µL of 100 mM ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
This assay measures the activity of D-tagatose-1,6-diphosphate aldolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[15]
-
Principle:
-
D-Tagatose 1,6-BP --(LacD)--> DHAP + Glyceraldehyde 3-P
-
Glyceraldehyde 3-P <--(Triosephosphate Isomerase)--> DHAP
-
DHAP + NADH + H+ --(Glycerol-3-Phosphate Dehydrogenase)--> Glycerol 3-P + NAD+
-
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5)
-
10 mM D-Tagatose 1,6-bisphosphate (substrate)
-
Coupling enzyme mixture:
-
Triosephosphate isomerase (TPI) (e.g., 1 unit/mL)
-
Glycerol-3-phosphate dehydrogenase (GDH) (e.g., 1 unit/mL)
-
-
10 mM NADH
-
Purified LacD enzyme or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
50 µL 10 mM NADH
-
10 µL Coupling enzyme mixture
-
-
Add purified LacD or cell-free extract.
-
Initiate the reaction by adding 100 µL of 10 mM D-Tagatose 1,6-bisphosphate.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH oxidation.
-
Genetic Manipulation: Construction of a lacA Knockout Mutant via Allelic Exchange
This protocol outlines the generation of an unmarked, in-frame deletion of the lacA gene in S. aureus using a temperature-sensitive suicide vector.[5][6]
-
Principle: Allelic exchange involves the introduction of a plasmid containing a mutated version of the target gene (in this case, a deletion) into the host bacterium. Through two homologous recombination events, the wild-type gene on the chromosome is replaced by the mutated version.
-
Materials:
-
S. aureus strain of interest
-
Temperature-sensitive suicide vector (e.g., pKOR1)
-
E. coli cloning strain (e.g., DH5α)
-
Restriction enzymes
-
T4 DNA ligase
-
Primers for amplifying flanking regions of lacA
-
Appropriate antibiotics for selection
-
-
Procedure:
-
Construct the knockout plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the lacA gene from S. aureus genomic DNA using PCR. Design primers with appropriate restriction sites.
-
Digest the flanking region PCR products and the suicide vector with the corresponding restriction enzymes.
-
Ligate the two flanking regions into the digested vector, creating an in-frame deletion of the lacA gene.
-
Transform the ligation product into E. coli and select for transformants.
-
Isolate the knockout plasmid from E. coli and verify the construct by restriction digest and sequencing.
-
-
Transform S. aureus:
-
Introduce the knockout plasmid into the target S. aureus strain via electroporation.
-
Plate the transformed cells on agar plates containing the appropriate antibiotic at a permissive temperature for plasmid replication (e.g., 30°C).
-
-
Select for single-crossover integrants:
-
Inoculate a colony from the transformation plate into broth with the selective antibiotic and incubate at a non-permissive temperature (e.g., 42°C) to select for cells where the plasmid has integrated into the chromosome.
-
Plate the culture on selective agar at the non-permissive temperature.
-
-
Select for double-crossover events (plasmid excision):
-
Inoculate a single-crossover integrant colony into non-selective broth and incubate at the permissive temperature to allow for the second recombination event and plasmid excision.
-
Plate serial dilutions of the culture onto non-selective agar plates.
-
-
Screen for knockout mutants:
-
Replica-plate colonies from the non-selective plates onto selective and non-selective plates to identify colonies that have lost the plasmid (sensitive to the antibiotic).
-
Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the lacA gene to identify mutants with the desired deletion (smaller PCR product than wild-type).
-
Confirm the deletion by DNA sequencing.
-
-
Workflow for lacA Gene Knockout
Caption: Workflow for creating a lacA gene knockout in S. aureus.
Quantitative Real-Time PCR (qRT-PCR) for lac Operon Gene Expression
This protocol allows for the quantification of the relative expression levels of the lac operon genes in response to different growth conditions.[16]
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. By comparing the expression of the target genes to a stably expressed reference gene, the relative change in gene expression can be determined.
-
Materials:
-
S. aureus cultures grown under desired conditions (e.g., with glucose vs. galactose)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for lacA, lacB, lacC, lacD, and a reference gene (e.g., gyrB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction:
-
Harvest S. aureus cells from cultures grown to the desired growth phase.
-
Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
qPCR:
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and reference genes.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression between different conditions using the ΔΔCt method.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters of the D-Tagatose 6-Phosphate pathway enzymes in S. aureus.
| Enzyme | Gene | Substrate | Km | Activators | Inhibitors | Molecular Weight (kDa) |
| D-Galactose-6-Phosphate Isomerase | lacAB | D-Galactose 6-P | - | - | - | - |
| D-Tagatose-6-Phosphate Kinase | lacC | D-Tagatose 6-P | 16 µM[1] | K⁺, NH₄⁺[1] | Na⁺, Li⁺[1] | ~52 (monomer)[1] |
| D-Tagatose-1,6-Diphosphate Aldolase | lacD | D-Tagatose 1,6-BP | - | - | - | - |
Note: Kinetic data for D-Galactose-6-Phosphate Isomerase and D-Tagatose-1,6-Diphosphate Aldolase from S. aureus are not extensively reported in the readily available literature.
Conclusion and Future Directions
The D-Tagatose 6-Phosphate pathway is a cornerstone of carbohydrate metabolism in Staphylococcus aureus. Its unique enzymatic steps and critical role in utilizing galactose and lactose make it a compelling subject for both fundamental research and applied drug discovery. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to delve deeper into the intricacies of this pathway. Future research should focus on the detailed kinetic characterization of all pathway enzymes, the elucidation of the three-dimensional structures of LacA/B and LacD, and the systematic screening for and development of potent and specific inhibitors. Such efforts will not only enhance our understanding of staphylococcal physiology but also pave the way for novel therapeutic strategies to combat this resilient pathogen.
References
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Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Tagatose-6-phosphate kinase - Grokipedia. (n.d.). Retrieved February 17, 2026, from [Link]
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A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway - Semantic Scholar. (1991, October 1). Retrieved February 17, 2026, from [Link]
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Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway. (1991, October 1). Retrieved February 17, 2026, from [Link]
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Titration of regulatory proteins of the S. aureus lac operon | Download Table. (n.d.). Retrieved February 17, 2026, from [Link]
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Virulence Gene Expression of Staphylococcus aureus in Human Skin - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Lactose and D-galactose metabolism in Staphylococcus aureus. II. Isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate by a specific D-galactose-6-phosphate isomerase. (1980, September 25). Retrieved February 17, 2026, from [Link]
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Cloning and characterization of the repressor gene of the Staphylococcus aureus lactose operon - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Operon structure of Staphylococcus aureus - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Repression and catabolite repression of the lactose operon of Staphylococcus aureus. (1990, August 6). Retrieved February 17, 2026, from [Link]
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D-Tagatose-6-phosphate kinase from Staphylococcus aureus. (1982). Retrieved February 17, 2026, from [Link]
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(PDF) Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism. (2007, April 25). Retrieved February 17, 2026, from [Link]
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Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Combined Screening of Different beta-lactamases Enzymes and ClpP Protease from Staphylococcus aureus to identify Pharmaceutical Hits. (n.d.). Retrieved February 17, 2026, from [Link]
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lacC - Tagatose-6-phosphate kinase - Staphylococcus aureus (strain NCTC 8325 / PS 47). (2005, February 15). Retrieved February 17, 2026, from [Link]
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Schematic representation of metabolic pathways of Staphylococcus aureus... | Download Scientific Diagram. (n.d.). Retrieved February 17, 2026, from [Link]
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Revealing 29 sets of independently modulated genes in Staphylococcus aureus, their regulators, and role in key physiological res. (n.d.). Retrieved February 17, 2026, from [Link]
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Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. (2007, July 6). Retrieved February 17, 2026, from [Link]
-
Differential Gene Expression Profiling of Staphylococcus aureus Cultivated under Biofilm and Planktonic Conditions - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
The proposed mechanism for the transfer of the ATP -phosphate to D -tagatose-6-phosphate O-1 by LacC. ... (n.d.). Retrieved February 17, 2026, from [Link]
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Primer sequences for quantitative RT-PCR | Download Table. (n.d.). Retrieved February 17, 2026, from [Link]
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Manual Procedure Aldolase. (n.d.). Retrieved February 17, 2026, from [Link]
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Anaerobic Gene Expression in Staphylococcus aureus. (n.d.). Retrieved February 17, 2026, from [Link]
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Investigating Staphylococcus aureus Cell Envelope Enzymes for Antibiotic Discovery. (n.d.). Retrieved February 17, 2026, from [Link]
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From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus. (2021, January 11). Retrieved February 17, 2026, from [Link]
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Screening for mevalonate biosynthetic pathway inhibitors using sensitized bacterial strains. (2011, July 15). Retrieved February 17, 2026, from [Link]
-
Genotypic characteristics and phylogenetic tree analysis of Staphylococcus aureus isolates from sheep subclinical mastitis milk. (2025, January 31). Retrieved February 17, 2026, from [Link]
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Pathogen Profiling: Rapid Molecular Characterization of Staphylococcus aureus by PCR/Electrospray Ionization-Mass Spectrometry and Correlation with Phenotype - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
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Design of Primers for Evaluation of Lactic Acid Bacteria Populations in Complex Biological Samples. (n.d.). Retrieved February 17, 2026, from [Link]
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Gene Expression-Based Classifiers Identify Staphylococcus aureus Infection in Mice and Humans. (2013, January 9). Retrieved February 17, 2026, from [Link]
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Real-Time PCR Method for the Rapid Detection and Quantification of Pathogenic Staphylococcus Species Based on Novel Molecular Target Genes. (2021, November 17). Retrieved February 17, 2026, from [Link]
-
NADH Enzyme-Linked Assay. (n.d.). Retrieved February 17, 2026, from [Link]
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Chemical structure and properties of D-Tagatose 6-phosphate lithium salt.
An In-Depth Technical Guide to D-Tagatose 6-Phosphate Lithium Salt
Introduction: Unveiling a Key Metabolic Intermediate
D-Tagatose 6-phosphate (T6P) is a phosphorylated ketohexose that serves as a crucial intermediate in specific metabolic pathways, most notably the D-tagatose 6-phosphate pathway for galactose and lactose metabolism found in various microorganisms.[1][2] As the C-4 epimer of D-fructose 6-phosphate, its structure and metabolic fate are of significant interest to researchers in biochemistry, microbiology, and drug development.[3] The lithium salt form of T6P is a common, stable formulation used in research settings, providing a reliable substrate for enzymatic assays and pathway analysis.[4] This guide offers a comprehensive overview of the chemical structure, properties, biological role, and experimental applications of this compound, designed for scientists and professionals in the life sciences.
Chemical Structure and Physicochemical Properties
D-Tagatose 6-phosphate is a six-carbon sugar (hexose) with a ketone functional group (ketose) and a phosphate group attached to the sixth carbon. Its systematic name is ATP:D-tagatose-6-phosphate 1-phosphotransferase.[5] The molecule exists in equilibrium between its linear form and cyclic furanose and pyranose structures, with the furanose form being a common representation.[6]
Caption: Chemical structure of D-Tagatose 6-phosphate.
The lithium salt provides a stable, solid form of the compound, which is readily soluble in aqueous solutions for experimental use. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 73544-42-0 | [7] |
| Molecular Formula | C₆H₁₃O₉P (free acid) | [6][7] |
| Molecular Weight | 260.14 g/mol (free acid basis) | [6] |
| Appearance | White or almost white crystalline solid | [8] |
| Purity | ≥95% (TLC) | [9] |
| Optical Activity | [α]/D 14.5±2.5°, c = 0.1 in H₂O | |
| Storage Temperature | −20°C |
The D-Tagatose 6-Phosphate Pathway: A Central Role in Metabolism
In several bacterial species, including Staphylococcus aureus and Streptococcus lactis, the D-Tagatose 6-Phosphate (T6P) pathway is the primary route for metabolizing D-galactose and the galactose moiety of lactose.[1][2][10] This pathway is distinct from the more widely known Leloir pathway.[1]
The metabolic sequence is as follows:
-
Phosphorylation: D-galactose is phosphorylated to D-galactose 6-phosphate.
-
Isomerization: D-galactose 6-phosphate is converted to D-tagatose 6-phosphate by the enzyme D-galactose-6-phosphate isomerase .[2][11]
-
Phosphorylation: T6P is then phosphorylated by D-tagatose-6-phosphate kinase (LacC), using ATP as a phosphate donor, to produce D-tagatose 1,6-bisphosphate.[4][5][11]
-
Cleavage: Finally, D-tagatose-1,6-bisphosphate aldolase cleaves the molecule into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GA3P), which are central intermediates of glycolysis.[1][2]
Genetic studies have confirmed that the genes encoding these three key enzymes are often linked and coordinately regulated, highlighting the physiological significance of this pathway.[2][11]
Caption: Key steps of the D-Tagatose 6-Phosphate metabolic pathway.
Biocatalytic Synthesis and Applications
The unique metabolic role of T6P makes it a valuable tool in research and a key component in biocatalytic processes.
Enzymatic Synthesis of D-Tagatose
D-tagatose is a rare sugar with potential as a low-calorie sweetener and anti-diabetic agent.[3] Efficient production often relies on multi-enzyme cascades where T6P is a central intermediate.[3][12] In these systems, a substrate like fructose or sucrose is first converted to fructose 6-phosphate (F6P).[3] An epimerase then converts F6P to T6P, which is subsequently dephosphorylated by a phosphatase to yield D-tagatose.[3][13] The final dephosphorylation step is irreversible, which drives the reaction equilibrium toward high-yield D-tagatose production.[3]
Substrate for Kinase Assays
This compound is the specific substrate for D-tagatose-6-phosphate kinase (LacC), an enzyme that catalyzes its conversion to D-tagatose 1,6-bisphosphate. This makes it indispensable for characterizing the activity, kinetics, and inhibition of this enzyme, which is a critical component of the galactose metabolism pathway in several bacteria.
Experimental Protocol: Biocatalytic Phosphorylation of T6P
This protocol describes a typical one-pot enzymatic reaction to synthesize D-tagatose 1,6-diphosphate from D-tagatose 6-phosphate, employing D-tagatose 6-phosphate kinase (LacC) and an ATP regeneration system.[4]
Materials and Reagents:
-
This compound
-
Magnesium chloride (MgCl₂) hexahydrate
-
Phosphoenolpyruvate (PEP)
-
Adenosine triphosphate (ATP)
-
Pyruvate kinase (PK)
-
Recombinant D-tagatose 6-phosphate kinase (LacC)
-
1 M Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
Reaction buffer (e.g., Glycyl-glycine hydrochloride, pH 7.5)
Step-by-Step Methodology:
-
Substrate Preparation: In a suitable reaction vessel, dissolve this compound (e.g., 876 mg, 3.22 mmol) in deionized water (e.g., 20 ml).[4]
-
Cofactor Addition: Add MgCl₂ hexahydrate (280 mg), PEP (598 mg), and a catalytic amount of ATP (89 mg).[4] Magnesium ions are essential cofactors for many kinases.[5]
-
pH Adjustment: Carefully adjust the solution's pH to 7.5 using 1 M NaOH. This is crucial as enzyme activity is highly pH-dependent.[4]
-
ATP Regeneration System: Add pyruvate kinase (e.g., 280 U). PK will continuously regenerate ATP by transferring a phosphate group from PEP to any ADP formed, ensuring a constant supply of ATP for the primary reaction.[4]
-
Initiate Reaction: Start the phosphorylation by adding the primary enzyme, recombinant D-tagatose 6-phosphate kinase (LacC) (e.g., 70 μl).[4]
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring and Analysis: Monitor the reaction progress over time using techniques such as ³¹P-NMR or thin-layer chromatography (TLC) to observe the conversion of T6P to D-tagatose 1,6-diphosphate.[4]
Caption: Workflow for the biocatalytic synthesis of D-tagatose 1,6-diphosphate.
Conclusion
This compound is more than a mere chemical reagent; it is a fundamental tool for exploring microbial carbohydrate metabolism and a linchpin in the innovative biocatalytic production of the functional food ingredient, D-tagatose. Its stability and purity make it an ideal substrate for detailed enzymatic studies, particularly for characterizing the kinases and isomerases of the D-tagatose 6-phosphate pathway. For researchers in metabolic engineering, enzymology, and drug development, a thorough understanding of this molecule's properties and biological context is essential for advancing research into alternative sweeteners, metabolic disorders, and novel antimicrobial strategies.
References
-
Hu, Y., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Molecules, 28(24), 8089. Available at: [Link]
-
Schleifer, K.H., et al. (1978). Occurrence of d-tagatose-6-phosphate pathway of d-galactose metabolism among staphylococci. FEMS Microbiology Letters, 3(1), 9-11. Available at: [Link]
-
Schax, E., et al. (2019). Efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate by LacC-catalysed phosphorylation of D-tagatose 6-phosphate. Journal of Carbohydrate Chemistry, 38(6), 336-348. Available at: [Link]
-
Pharmaffiliates. (n.d.). D-Tagatose 6-phosphate. CAS No: 73544-42-0. Available at: [Link]
-
Crow, V. L., et al. (1983). Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism. Journal of bacteriology, 153(1), 76–83. Available at: [Link]
-
ResearchGate. (2019). Synthesis of D-Tagatose-1,6-diphosphate by Biocatalytic Phosphorylation of D-Tagatose-6-phosphate. Available at: [Link]
-
Li, S., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. Molecules, 28(22), 7629. Available at: [Link]
-
Zhang, Y., et al. (2024). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. Fermentation, 11(1), 46. Available at: [Link]
-
PubChem. (n.d.). D-tagatose 6-phosphate. CID 439396. Available at: [Link]
-
Bissett, D. L., & Anderson, R. L. (1974). Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in Staphylococcus aureus. Journal of Bacteriology, 119(3), 698-704. Available at: [Link]
-
Zhang, Y-H. P., et al. (2024). Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Wikipedia. (n.d.). Tagatose-6-phosphate kinase. Available at: [Link]
-
Lee, D., et al. (2024). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubMed. (1974). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus. Available at: [Link]
-
FAO. (n.d.). D-TAGATOSE. Available at: [Link]
-
Rios-Villa, M., et al. (2024). D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species. International Journal of Molecular Sciences, 25(12), 6667. Available at: [Link]
-
Encyclopedia.pub. (2023). d-Tagatose by l-Arabinose Isomerase. Available at: [Link]
-
ResearchGate. (2012). Storage stability of tagatose in buffer solutions of various composition. Available at: [Link]
-
bioRxiv. (2024). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. Available at: [Link]
-
Lee, D., et al. (2025). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Patsnap Synapse. (2024). What is D-tagatose used for?. Available at: [Link]
-
PubChem. (n.d.). D-Tagatose. CID 439312. Available at: [Link]
- Google Patents. (2018). US10138506B2 - Enzymatic production of D-tagatose.
-
SLS Ireland. (n.d.). D-Tagatose 6-phosphate lithium | 50661-1MG | SIGMA-ALDRICH. Available at: [Link]
-
FAO/WHO. (2003). D-TAGATOSE. Available at: [Link]
-
ResearchGate. (2000). Tagatose chemical structures in cyclic form (major forms in solution). Available at: [Link]
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The Tagatose-6-Phosphate Pathway: A Technical Analysis of Galactose Catabolism
Executive Summary
The Tagatose-6-Phosphate (T6P) pathway represents a distinct metabolic paradigm for galactose and lactose catabolism, diverging fundamentally from the canonical Leloir pathway. Primarily operative in Gram-positive bacteria such as Staphylococcus aureus, Lactococcus lactis, and Streptococcus species, this pathway utilizes phosphorylated intermediates to bypass the energetic constraints of the Leloir route. This guide provides a comprehensive technical analysis of the T6P pathway, detailing its historical discovery, molecular mechanistics, structural biology, and translational applications in modern biotechnology.
Historical Genesis: Beyond the Leloir Paradigm
The Leloir Hegemony (Pre-1970s)
Prior to the 1970s, the scientific consensus held that galactose catabolism was universally governed by the Leloir pathway (Galactokinase
The Staphylococcus Anomaly (1973-1974)
The discovery of the T6P pathway was a disruption to this dogma. Researchers D.L. Bissett and R.L. Anderson , working with Staphylococcus aureus, observed that mutants deficient in Leloir enzymes could still metabolize galactose.
In a series of landmark papers (1973–1974), they elucidated a novel sequence:
-
Transport-Coupled Phosphorylation: Unlike the Leloir pathway, which transports free galactose, S. aureus utilizes the Phosphotransferase System (PTS) to import and simultaneously phosphorylate the sugar.
-
The Tagatose Shunt: The resulting Galactose-6-Phosphate is not converted to UDP-Galactose but is isomerized to Tagatose-6-Phosphate.
-
Bisphosphate Cleavage: The pathway converges with glycolysis via Tagatose-1,6-bisphosphate, mirroring the glycolytic cleavage of Fructose-1,6-bisphosphate.
Key Reference: Bissett, D. L., & Anderson, R. L. (1974).[1] Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-galactose 6-phosphate degradation.
Molecular Mechanistics: The T6P Cascade
The T6P pathway is defined by a high-flux conversion of lactose or galactose into triose phosphates. This process is tightly coupled to the lac operon (specifically lacABCD in S. aureus).
Pathway Architecture
The following Graphviz diagram illustrates the metabolic flow from extracellular lactose/galactose to the glycolytic entry points.
Figure 1: The Tagatose-6-Phosphate Pathway.[1][2][3][4][5][6] Metabolites (Grey) are processed by specific enzymes (Blue) to yield glycolytic intermediates.
Enzymatic Steps Breakdown
| Enzyme | Gene | EC Number | Mechanism & Function |
| Lactose-PTS | lacFE | 2.7.1.69 | Transport: Imports lactose using Phosphoenolpyruvate (PEP) as the phosphate donor. Yields Lactose-6-P. |
| P-β-galactosidase | lacG | 3.2.1.85 | Hydrolysis: Cleaves the glycosidic bond of Lactose-6-P. Releases Glucose (enters glycolysis) and Galactose-6-P. |
| Galactose-6-P Isomerase | lacAB | 5.3.1.26 | Isomerization: Converts aldose (Gal-6-P) to ketose (Tagatose-6-P). This is the committing step to the tagatose branch. |
| Tagatose-6-P Kinase | lacC | 2.7.1.144 | Phosphorylation: ATP-dependent phosphorylation at the C1 position.[6] Requires Mg²⁺. Member of the PfkB family of carbohydrate kinases.[7][8] |
| Tagatose-1,6-bP Aldolase | lacD | 4.1.2.40 | Cleavage: Retro-aldol cleavage yielding DHAP and G3P.[5] S. aureus utilizes a Class I (Schiff base) mechanism, distinct from the Class II (Zn²⁺ dependent) enzymes in E. coli. |
Structural Biology & Regulation
The lac Operon Architecture
In S. aureus, the genes are organized as lacABCD, often transcribed divergently from the regulatory gene lacR.
-
LacR (Repressor): A DeoR-family transcriptional regulator.[9] In the absence of Galactose-6-P (the inducer), LacR binds to the promoter region, preventing transcription.
-
CcpA (Global Regulator): The Carbon Catabolite Protein A (CcpA) ensures that if Glucose is present, the T6P pathway is repressed (Carbon Catabolite Repression), prioritizing the preferred energy source.[9]
Structural Insights: LacC (Kinase)
The crystal structure of S. aureus LacC (PDB: 2JG1) reveals a dimer "clasp" mechanism.
-
Mechanism: Upon binding Tagatose-6-P and ATP, the enzyme undergoes a significant conformational closure (the "lid" domain shuts), sequestering the active site from water to prevent ATP hydrolysis.
-
Specificity: The active site strictly discriminates against Fructose-6-P (the glycolytic analog), ensuring the pathway does not siphon central carbon metabolites futilely.
Experimental Protocols: Validating the Pathway
To study this pathway, researchers must assay the unique enzymes that distinguish it from glycolysis. The Tagatose-6-Phosphate Kinase (LacC) assay is the gold standard for validation.
Protocol: Coupled Enzyme Assay for LacC Activity
Principle: This assay couples the production of ADP (from the LacC reaction) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The rate of NADH depletion (measured at 340 nm) is directly proportional to LacC activity.
Reagents:
-
Buffer: 50 mM HEPES or Triethanolamine, pH 7.5.
-
Substrate: 5 mM Tagatose-6-Phosphate (synthesized or commercial).
-
Cofactor: 2 mM ATP, 10 mM MgCl₂.
-
Coupling System: 1 mM PEP, 0.2 mM NADH, 5 U Pyruvate Kinase, 5 U Lactate Dehydrogenase.
Step-by-Step Workflow:
-
Blank Preparation: In a quartz cuvette, mix Buffer, MgCl₂, PEP, NADH, PK, LDH, and ATP.
-
Equilibration: Incubate at 25°C for 2 minutes. Monitor Absorbance (340 nm) to ensure a stable baseline (checking for background ATPase activity).
-
Enzyme Addition: Add purified LacC (or cell lysate) to the mixture.
-
Initiation: Add Tagatose-6-Phosphate to start the reaction.
-
Data Acquisition: Measure the decrease in A340 over 5 minutes.
-
Calculation:
(Where 6.22 is the millimolar extinction coefficient of NADH).
Validation Check:
-
Control: Run the assay with Fructose-6-P instead of Tagatose-6-P. LacC should show <1% activity relative to Tagatose-6-P, confirming specificity.
Translational Applications
Rare Sugar Biomanufacturing (D-Tagatose)
D-Tagatose is a potent low-calorie sweetener (92% sweetness of sucrose, 38% calories) with anti-diabetic properties.[10]
-
Current Industry Standard: Isomerization of Galactose using L-Arabinose Isomerase (L-AI). Equilibrium favors Galactose, limiting yields (~30%).
-
T6P Pathway Engineering: By engineering the T6P pathway (specifically the dephosphorylation of Tagatose-6-P using a specific phosphatase), researchers can drive the reaction forward, overcoming the equilibrium limits of the standard isomerase method.
Antimicrobial Drug Targets
Because the T6P pathway is essential for virulence in certain Streptococci (e.g., S. mutans in dental caries) and is absent in humans (who use the Leloir pathway), LacC and LacD are attractive drug targets. Inhibiting LacD leads to the accumulation of Tagatose-1,6-bisphosphate, which is toxic to the bacterial cell (metabolic poisoning).
References
-
Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-galactose 6-phosphate degradation.[1] Biochemical and Biophysical Research Communications.[1] Link
-
van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis. Journal of Biological Chemistry. Link
-
Kovaleva, E. G., et al. (2007). Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. Journal of Biological Chemistry. Link
-
Jagadeesh, D., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. Molecules. Link
-
Galinier, A., et al. (1998). The Bacillus subtilis crh gene encodes a HPr-like protein involved in carbon catabolite repression. Proceedings of the National Academy of Sciences. Link
Sources
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- 6. grokipedia.com [grokipedia.com]
- 7. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 8. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LacR Is a Repressor of lacABCD and LacT Is an Activator of lacTFEG, Constituting the lac Gene Cluster in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Natural Occurrence of D-Tagatose 6-Phosphate in Microorganisms: A Technical Guide
Executive Summary
D-Tagatose 6-phosphate (T6P) is a critical, transient metabolic intermediate found primarily in Gram-positive bacteria utilizing the Tagatose-6-Phosphate Pathway for lactose and galactose catabolism.[1][2][3][4][5] Unlike the ubiquitous Leloir pathway, which processes non-phosphorylated galactose, the T6P pathway relies on the Phosphotransferase System (PTS) to drive uptake and phosphorylation.
This guide provides a deep technical analysis of T6P occurrence, the enzymology governing its flux, and validated protocols for its extraction and quantification. For drug developers and metabolic engineers, T6P represents a dual opportunity: a pivot point for rare sugar biosynthesis and a potential toxic intermediate for antimicrobial targeting.
Metabolic Context: The Tagatose-6-Phosphate Pathway[1][2][4][6][7][8][9]
In microorganisms, T6P does not typically exist as a stable end-product; it is a high-flux intermediate. Its natural occurrence is dictated by the presence of the lac or tag operons, predominantly in Staphylococcus, Lactococcus, and Streptococcus species.
The Pathway Mechanics
The pathway distinguishes itself by processing galactose in a phosphorylated state immediately upon cell entry.
-
Uptake & Phosphorylation : Lactose or Galactose is transported via the PEP-dependent PTS, yielding Galactose 6-phosphate (Gal-6P) .
-
Isomerization : Gal-6P is converted to D-Tagatose 6-phosphate (T6P) by galactose-6-phosphate isomerase (LacAB).
-
Phosphorylation (The Sink) : T6P is phosphorylated to Tagatose 1,6-bisphosphate (T1,6BP) by tagatose-6-phosphate kinase (LacC).
-
Cleavage : T1,6BP is cleaved by an aldolase (LacD) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP).
Visualization of the Signaling Pathway
Caption: The Tagatose-6-Phosphate Pathway.[2][3][4][5][6][7][8] T6P serves as the central bridge between galactose isomerization and glycolytic entry.
Microbial Occurrence & Enzymology
Primary Reservoirs
-
Staphylococcus aureus : The most well-characterized host. The lac operon (lacABCDFEG) is essential for lactose/galactose utilization. S. aureus mutants deficient in lacC (kinase) are known to accumulate T6P intracellularly to toxic levels, a phenomenon termed "galactose toxicity" [1].
-
Lactococcus lactis : Utilizes plasmid-encoded versions of the pathway.[6] This is critical for the dairy industry, as these strains ferment lactose in milk.
-
Bacillus licheniformis : Possesses a gene cluster for D-tagatose catabolism that parallels the S. aureus pathway but is genetically distinct [2].
Key Enzyme: Tagatose-6-Phosphate Kinase (LacC)
The stability of T6P in the cell is entirely dependent on the activity of LacC.
-
Structure : Homodimer, member of the PfkB family of carbohydrate kinases.[10]
-
Kinetics : High specificity for T6P. In S. aureus, the enzyme requires Mg²⁺ and exhibits Michaelis-Menten kinetics.[3]
-
Regulation : Often induced by the presence of galactose or lactose via the LacR repressor.
Experimental Protocols: Detection & Quantification
As a Senior Scientist, I advise against standard sugar extraction methods (e.g., hot ethanol) for T6P. Sugar phosphates are liable to hydrolysis and interconversion. The following protocol uses Cold Methanol Quenching coupled with Ion-Pairing LC-MS/MS , the gold standard for phosphorylated metabolites.
Protocol: Intracellular T6P Extraction
Objective: Arrest metabolism instantly and extract polar metabolites without degradation.
-
Quenching :
-
Harvest cells (OD₆₀₀ ~1.0) by rapid filtration (0.45 µm nylon filter).
-
Immediately submerge the filter (cell side down) into -40°C Acetonitrile:Methanol:Water (40:40:20) . Crucial: Speed is vital to prevent turnover of the T6P pool.
-
-
Extraction :
-
Incubate at -20°C for 15 minutes.
-
Vortex vigorously to dislodge cells.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect supernatant.
-
-
Evaporation :
-
Dry the supernatant under a stream of nitrogen or vacuum concentrator (SpeedVac) at cold settings (do not heat).
-
Reconstitute in 100 µL of LC-MS grade water.
-
Protocol: LC-MS/MS Quantification
Objective: Separate T6P from its isomer (Fructose-6-P) and isobaric compounds.
-
Column : Anionic Exchange or Porous Graphitic Carbon (PGC). Recommendation: Hypercarb PGC (Thermo) provides superior retention for polar phosphates.
-
Mobile Phase A : 10 mM Ammonium Acetate, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B : Acetonitrile.
-
Gradient : 0-5 min (2% B), 5-15 min (linear to 80% B).
-
MS Detection : Triple Quadrupole in Negative Ion Mode (ESI-).
-
MRM Transition : 259.0 -> 97.0 (Phosphate group) and 259.0 -> 79.0 (PO3-).
-
Note: Distinguishing T6P from Galactose-6-P requires chromatographic resolution, as their masses are identical. Authentic standards are mandatory.
-
Workflow Visualization
Caption: Optimized workflow for the extraction and quantification of labile sugar phosphates like T6P.
Data Summary: T6P vs. Leloir Pathway[6]
The following table contrasts the two primary galactose utilization routes, highlighting why T6P is the target of choice for specific engineering applications.
| Feature | Tagatose-6-P Pathway | Leloir Pathway |
| Primary Substrate | Lactose / Galactose | Galactose |
| Entry Mechanism | PTS (Phosphotransferase) | Permease (Symporter) |
| First Intermediate | Galactose 6-Phosphate | Galactose (free) |
| Key Intermediate | D-Tagatose 6-Phosphate | UDP-Galactose |
| ATP Cost | 1 ATP equivalent (via PEP) | 1 ATP (GalK step) |
| Key Organisms | S. aureus, L. lactis, S. mutans | E. coli, S. cerevisiae, Mammals |
| Industrial Utility | Rare sugar production (Tagatose) | Biomass / Ethanol |
Applications in Drug Development & Biotechnology
Antimicrobial Targets
The accumulation of sugar phosphates is often bacteriostatic or bactericidal. Inhibiting LacC (Tagatose-6-P kinase) causes a buildup of T6P. In S. aureus, this accumulation depletes the pool of inorganic phosphate and triggers metabolic stasis [1]. Small molecule inhibitors of LacC could serve as narrow-spectrum antibiotics for multi-drug resistant S. aureus.
Rare Sugar Biosynthesis
D-Tagatose is a low-calorie sweetener (92% sweetness of sucrose, 38% calories).
-
Strategy : Engineer a strain (e.g., B. licheniformis or L. lactis) to overexpress the isomerase (LacAB) while deleting the kinase (LacC).
-
Result : The cell converts cheap galactose/lactose into T6P. A heterologous phosphatase is then introduced to dephosphorylate T6P into free D-Tagatose, which is excreted into the medium.
References
-
Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in Staphylococcus aureus Source: Journal of Bacteriology [Link][1][4]
-
A Pathway Closely Related to the D-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis Source: Applied and Environmental Microbiology [Link]
-
Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism Source: Journal of Biological Chemistry [Link][10]
-
Tagatose-6-phosphate kinase (EC 2.7.1.144) Source: BRENDA Enzyme Database [Link][3][9]
-
Advances in Biological Production of D-Tagatose Source: Molecules (MDPI) [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
D-Tagatose 6-Phosphate: Metabolic Pivot & Industrial Precursor
This guide provides a technical deep-dive into D-Tagatose 6-phosphate (T6P) , a rare sugar phosphate that functions as a critical metabolic checkpoint in specific Gram-positive bacteria and a high-value intermediate in the biomanufacturing of rare sugars.
Executive Summary
D-Tagatose 6-phosphate (T6P) is a ketohexose phosphate intermediate distinct from its ubiquitous isomer, Fructose 6-phosphate (F6P).[1] While F6P is central to glycolysis in all domains of life, T6P is the hallmark of the Tagatose-6-Phosphate Pathway , an alternative galactose catabolic route found predominantly in Staphylococcus aureus, Lactococcus lactis, and Streptococcus species.
For researchers, T6P represents two distinct opportunities:
-
Antimicrobial Target: In S. aureus, accumulation of pathway intermediates (including T6P) due to downstream enzyme blockade is toxic. Inhibiting Tagatose-1,6-bisphosphate aldolase (LacD) while maintaining upstream kinase activity creates a "lethal synthesis" trap.
-
Rare Sugar Biomanufacturing: T6P is the thermodynamic "lock" in engineered cascades for producing D-Tagatose (a low-calorie sweetener), overcoming the equilibrium limitations of direct Galactose
Tagatose isomerization.
Biological Context: The Tagatose-6-Phosphate Pathway
Unlike the Leloir pathway (Gal
The lacABCD Enzymatic Cascade
The pathway converts Galactose-6-phosphate (Gal-6-P) into glycolytic trioses.
| Enzyme | Gene | EC Number | Reaction | Mechanistic Insight |
| Galactose-6-phosphate isomerase | lacAB | 5.3.1.26 | Gal-6-P | Heterotetramer (LacA/LacB).[3] Requires specific subunit interface for catalysis. |
| Tagatose-6-phosphate kinase | lacC | 2.7.1.144 | Tag-6-P + ATP | Member of PfkB family.[4] Uses two |
| Tagatose-1,6-bisphosphate aldolase | lacD | 4.1.2.40 | Tag-1,6-BP | Class I aldolase (Schiff base mechanism). |
The "Lethal Synthesis" Phenomenon
Research indicates that S. aureus mutants lacking LacC (Tagatose-6-P kinase) or LacD (Aldolase) accumulate intracellular Gal-6-P or T6P, respectively. This accumulation is bacteriostatic.
-
Mechanism: High concentrations of sugar phosphates sequester inorganic phosphate (
) and inhibit other phosphoglucose isomerases, stalling central glycolysis. -
Therapeutic Angle: Small molecule inhibitors of LacD are potential narrow-spectrum antibiotics against Staphylococci, as they force the accumulation of T6P.
Visualization: Metabolic Flux & Engineering
The following diagram illustrates the native S. aureus pathway and the synthetic "MCTS" (Multienzyme Cascade) route used in industrial biotechnology.
Caption: Figure 1.[1][3][7][8] Dual metabolic roles of D-Tagatose 6-phosphate. Top (Blue): Native catabolic pathway in S. aureus leading to glycolysis. Bottom (Green): Synthetic biomanufacturing route converting Sucrose to Tagatose via T6P.
Experimental Protocols
The following protocols are designed for the enzymatic synthesis of a T6P standard (essential for MS quantification) and the kinetic characterization of LacC .
Protocol A: Biocatalytic Synthesis of D-Tagatose 6-Phosphate
Objective: Synthesize milligram quantities of T6P using recombinant enzymes, as commercial standards are often unstable or expensive.
Reagents:
-
Substrate: D-Tagatose (100 mM).
-
Enzyme: Recombinant S. aureus Tagatose-6-phosphate kinase (LacC) is NOT used here; instead, we use Galactose-6-phosphate isomerase (LacAB) + Hexokinase if starting from Galactose, OR Fructose-6-phosphate 4-epimerase if starting from F6P.
-
Correction: The most robust synthesis uses Galactose-6-phosphate isomerase (LacAB) in reverse or equilibrium. However, a cleaner route for pure T6P involves Fructose-6-phosphate 4-epimerase (from Thermotoga maritima or similar) acting on F6P.
Revised Workflow (High Purity):
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM
, 20 mM Fructose-6-phosphate, 1 U/mL purified C4-epimerase. -
Incubation: 45°C for 4 hours (Equilibrium favors T6P approx 30:70).
-
Purification (Critical):
-
Anion Exchange Chromatography (Resource Q or similar).
-
Gradient: 0
500 mM NaCl in 20 mM Tris (pH 8.0). -
Differentiation: T6P elutes slightly later than F6P due to stereochemical differences in hydration shells.
-
-
Validation: ESI-MS (Negative mode). Expected m/z: 259.02 (M-H).
Protocol B: Coupled Kinase Assay (LacC Activity)
Objective: Quantify T6P levels or LacC activity by coupling ADP production to NADH oxidation. This is a self-validating system because NADH depletion is stoichiometric to T6P phosphorylation.
Mechanism:
-
Tag-6-P + ATP
Tag-1,6-BP + ADP -
ADP + PEP
ATP + Pyruvate -
Pyruvate + NADH
Lactate +
Procedure:
-
Prepare Master Mix (1 mL cuvette):
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM
. -
Coupling Enzymes: 5 U Pyruvate Kinase (PK), 5 U Lactate Dehydrogenase (LDH).
-
Cofactors: 2.5 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 2 mM ATP.
-
-
Baseline: Monitor Absorbance at 340 nm (
) for 2 minutes to ensure stability (drift < 0.001/min). -
Initiation: Add cell lysate or purified LacC (10-50
L). -
Substrate Addition: Add D-Tagatose 6-phosphate (final conc. 1 mM).
-
Data Analysis:
-
Calculate
from the linear portion. -
Activity (U/mL) =
- .
-
Troubleshooting: If high background oxidation occurs, treat lysate with activated charcoal to remove endogenous pyruvate/ADP prior to assay.
References
-
Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in Staphylococcus aureus. Source: PubMed / NIH URL:[Link]
-
Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. Source: Journal of Biological Chemistry (via PubMed) URL:[7][Link]
-
Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates. Source: PLOS ONE URL:[3][Link]
-
Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Source: MDPI (Foods) URL:[Link]
-
Tagatose-6-phosphate kinase (UniProtKB - B9DU93). Source: UniProt URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates | PLOS One [journals.plos.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of D-Tagatose 6-phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of D-Tagatose 6-phosphate, a key metabolic intermediate with growing interest in various scientific and therapeutic fields. This document moves beyond a simple recitation of facts to offer insights into the causality behind its behavior, ensuring a deeper understanding for researchers and developers.
Introduction: The Significance of D-Tagatose 6-phosphate
D-Tagatose 6-phosphate (T6P) is the phosphorylated form of D-tagatose, a rare, naturally occurring ketohexose. While D-tagatose itself is gaining recognition as a low-calorie sweetener, its phosphorylated counterpart, T6P, holds a pivotal position in cellular metabolism, particularly in the galactose metabolic pathway.[1] Understanding the fundamental physical and chemical properties of T6P is paramount for researchers investigating its enzymatic transformations, developing novel therapeutic interventions targeting this pathway, and for those in drug development requiring a comprehensive understanding of its stability and reactivity.
This guide will delve into the structural characteristics, physicochemical properties, stability profile, and analytical considerations of D-Tagatose 6-phosphate, providing a robust foundation for its application in research and development.
Structural and Physicochemical Properties
The introduction of a phosphate group at the C6 position of D-tagatose significantly influences its physicochemical properties compared to the parent monosaccharide.
Molecular Structure and Identity
The fundamental identity of D-Tagatose 6-phosphate is defined by its molecular formula and weight.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃O₉P | [2] |
| Molecular Weight | 260.14 g/mol | [2] |
| CAS Number | 73544-42-0 |
A note on structure: In aqueous solution, D-Tagatose 6-phosphate, like other sugars, exists as an equilibrium mixture of anomers (α and β) and different ring forms (furanose and pyranose). This dynamic equilibrium is a critical consideration in spectroscopic analysis and enzymatic reactions.
Solubility
Inference: D-Tagatose 6-phosphate is expected to be freely soluble in water and other polar solvents. Its solubility in less polar organic solvents is anticipated to be very low.
Acidity (pKa)
The phosphate group of D-Tagatose 6-phosphate imparts acidic properties to the molecule. The pKa values of the phosphate group are crucial for understanding its charge state at different pH values, which in turn affects its interaction with enzymes and its behavior in biological systems and analytical separations.
Based on data for similar sugar phosphates, the phosphate group of D-Tagatose 6-phosphate is expected to have two pKa values. For instance, the pKa values for the phosphate group of glucose-6-phosphate are approximately 0.94 and 6.11.[4] Generally, the first pKa of a phosphate monoester is around 1-2, and the second is around 6-7.[5][6][7]
Predicted pKa Values for D-Tagatose 6-phosphate:
| Dissociation | Predicted pKa |
| pKa₁ | ~1-2 |
| pKa₂ | ~6-7 |
This indicates that at physiological pH (~7.4), D-Tagatose 6-phosphate will exist predominantly as a dianion.
Chemical Stability and Reactivity
The stability of D-Tagatose 6-phosphate is a critical parameter for its handling, storage, and application in experimental settings.
pH and Temperature Stability
The stability of the parent molecule, D-tagatose, provides a good initial framework. D-tagatose is relatively stable in the pH range of 3-7.[8][9] Under alkaline conditions, side reactions are more likely to occur.[8] At elevated temperatures, D-tagatose, being a reducing sugar, can undergo Maillard reactions and caramelization.[10]
For D-Tagatose 6-phosphate, the phosphate ester linkage is generally stable under neutral and acidic conditions. However, under strongly acidic or alkaline conditions, or at high temperatures, hydrolysis of the phosphate group can occur, yielding D-tagatose and inorganic phosphate. For long-term storage, it is recommended to keep D-Tagatose 6-phosphate solutions at -20°C to minimize degradation.
Key Chemical Reactions
The primary chemical reactivity of D-Tagatose 6-phosphate revolves around the phosphate group and the keto-sugar backbone.
-
Enzymatic Reactions: D-Tagatose 6-phosphate is a substrate for several enzymes, most notably tagatose-6-phosphate kinase, which phosphorylates it to D-tagatose 1,6-bisphosphate.[1] It is also the product of the isomerization of D-galactose 6-phosphate.
-
Hydrolysis: As mentioned, the phosphate ester bond can be cleaved under harsh conditions. The rate of hydrolysis is dependent on pH and temperature.
-
Maillard Reaction: The ketone group in the open-chain form can participate in Maillard browning reactions with amino acids, especially upon heating.[10]
Spectroscopic and Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the identification and quantification of D-Tagatose 6-phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available NMR spectra for D-Tagatose 6-phosphate are scarce, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple chiral centers and the anomeric equilibrium. Signals for the protons on the sugar ring would typically appear in the 3.5-5.5 ppm range. The protons on the carbon bearing the phosphate group (C6) would show coupling to the ³¹P nucleus.
-
¹³C NMR: The carbon spectrum would show six signals for the sugar backbone. The chemical shift of C6 would be significantly influenced by the attached phosphate group and would exhibit coupling to the ³¹P nucleus.
-
³¹P NMR: This is a highly diagnostic technique for phosphorylated molecules. D-Tagatose 6-phosphate is expected to show a single resonance in the typical region for phosphate monoesters (around 0-5 ppm relative to 85% H₃PO₄). The chemical shift will be sensitive to pH due to the protonation state of the phosphate group.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and for structural elucidation through fragmentation analysis.
-
Expected Molecular Ion: In negative ion mode ESI-MS, D-Tagatose 6-phosphate would be expected to show a prominent ion at m/z 259.02 [M-H]⁻.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely involve the neutral loss of H₃PO₄ (98 Da), resulting in a fragment ion at m/z 161.04. Other characteristic fragments would arise from the cleavage of the sugar backbone. The fragmentation of sugar phosphates can be complex, but key losses often include water and parts of the carbon chain.[12]
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of D-Tagatose 6-phosphate.
-
Stationary Phase: Anion-exchange chromatography is particularly effective for separating phosphorylated compounds. Reversed-phase chromatography with an ion-pairing agent can also be employed.
-
Detection: Due to the lack of a strong chromophore, detection is typically achieved using a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or by coupling the HPLC to a mass spectrometer (LC-MS).[13]
Synthesis and Purification
D-Tagatose 6-phosphate is typically prepared through enzymatic synthesis, which offers high specificity and yield.
Enzymatic Synthesis Workflow
A common route for the synthesis of D-Tagatose 6-phosphate involves the epimerization of D-fructose-6-phosphate.[3]
Caption: Purification workflow for D-Tagatose 6-phosphate.
Purification Protocol:
-
Enzyme Removal: Centrifuge the terminated reaction mixture to pellet the heat-inactivated enzyme. Filter the supernatant through a 0.22 µm filter.
-
Anion-Exchange Chromatography: Load the filtered solution onto a strong anion-exchange column (e.g., Q-Sepharose). Elute with a salt gradient (e.g., 0-1 M NaCl) to separate D-Tagatose 6-phosphate from unreacted D-fructose 6-phosphate and other components.
-
Desalting: Pool the fractions containing D-Tagatose 6-phosphate and desalt them using size-exclusion chromatography or dialysis.
-
Lyophilization: Lyophilize the desalted solution to obtain the pure D-Tagatose 6-phosphate as a solid, typically as a salt (e.g., lithium or sodium salt).
Role in Biochemical Pathways
D-Tagatose 6-phosphate is a central intermediate in the Tagatose-6-phosphate pathway for galactose metabolism, found in various microorganisms.
Caption: The Tagatose-6-Phosphate Pathway.
This pathway allows organisms to utilize galactose as a carbon and energy source by converting it into intermediates of glycolysis. The enzymes in this pathway are potential targets for antimicrobial drug development and are also utilized in biocatalysis for the production of rare sugars.
Conclusion
D-Tagatose 6-phosphate is a molecule of significant interest due to its central role in microbial metabolism and its potential applications in biocatalysis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for any researcher or developer working with this compound. While some experimental data remains to be fully elucidated, the information presented here, based on a combination of available data and sound scientific principles, provides a robust framework for its effective use in the laboratory and in the development of new technologies.
References
- Bhattacharyya, R., & Rohrer, J. S. (2012). Appendix 2: Dissociation Constants (pKa) of Common Sugars and Alcohols.
-
IUPAC. Nomenclature of Organic Chemistry. Retrieved from [Link]
- Liu, J., et al. (2023).
- Miallau, L., et al. (2005). Chemical shift assignments and coupling constant values for tagatose, Tag-1P and Tag-6P anomers.
- Food Standards Australia New Zealand. (2003).
- Liu, J., et al. (2025).
- Gao, D., Kobayashi, T., & Adachi, S. (2015). Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. Food Science and Technology Research.
-
Chemistry LibreTexts. (2022, July 18). Overview of Phosphate Groups. Retrieved from [Link]
-
PubChem. D-Tagatose. National Center for Biotechnology Information. Retrieved from [Link]
-
BSH Ingredients. (2026, January 21). D-Tagatose Manufacturing Process. Retrieved from [Link]
- U.S.
- Xu, Z., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway.
- Palur, I., et al. (2025). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry.
-
University of Sheffield. 31 Phosphorus NMR. Retrieved from [Link]
- Kunta, R., et al. (2020). High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis. Analytical Biochemistry.
- Nagai, A., et al. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Bulletin of the Chemical Society of Japan.
- Gao, D., et al. (2015).
- Taylor, T. M., & Drake, M. A. (2025). Storage stability of tagatose in buffer solutions of various composition. Journal of Food Science.
-
SABIO-RK. Reaction Details. Retrieved from [Link]
- Kind, S., et al. (2016). D-Tagatose-6-phosphate-kinase-catalyzed Phosphorylation.
-
PubChem. D-tagatose 6-phosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, Y-H. P. (2015). Enzymatic production of D-tagatose. U.S.
- Chen, Z., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview.
- Wikipedia.
- Zhang, L., et al. (2025). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules.
-
University College London. Chemical shifts. Retrieved from [Link]
- Pérez-Trujillo, M., & Parella, T. (2025).
-
Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]
- Center for In Vivo Metabolism. 13C Chemical Shift Reference.
- Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin.
-
Chemistry LibreTexts. (2024, March 19). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Thermo Fisher Scientific.
Sources
- 1. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 2. D-tagatose 6-phosphate | C6H13O9P | CID 439396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the pKa of the phosphate group in DNA and RNA molecules? | AAT Bioquest [aatbio.com]
- 6. old.iupac.org [old.iupac.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
Biosynthesis of D-Tagatose 6-phosphate from galactose 6-phosphate.
Biosynthesis of D-Tagatose 6-Phosphate from Galactose 6-Phosphate
Executive Summary
This technical guide details the enzymatic biosynthesis of D-Tagatose 6-phosphate (Tag-6P) from D-Galactose 6-phosphate (Gal-6P) , a critical isomerization step in the D-tagatose-6-phosphate pathway found in Gram-positive bacteria such as Lactococcus lactis and Staphylococcus aureus.
Unlike the canonical Leloir pathway, which processes galactose via Galactose-1-phosphate, this pathway metabolizes galactose-6-phosphate derived from lactose phosphotransferase systems (PTS). The core transformation is catalyzed by Galactose-6-phosphate isomerase (LacAB) , a heterodimeric enzyme (EC 5.3.1.26).
Target Audience: Metabolic engineers, biochemists, and drug development researchers focusing on rare sugar intermediates and bacterial metabolism targets.
Biochemical Mechanism & Structural Biology
The conversion of Gal-6P to Tag-6P is an aldose-ketose isomerization.[1] This reaction is thermodynamically reversible but favors the aldose (Gal-6P) form under standard conditions.
-
Enzyme: Galactose-6-phosphate isomerase (LacAB).
-
Structure: The active enzyme is a heterotetramer composed of two
subunits (LacA) and two subunits (LacB). The active site is located at the interface of the LacA and LacB subunits. -
Mechanism: The reaction proceeds via a proton transfer mechanism involving a cis-enediol intermediate.
-
Ring Opening: His-96 (numbering based on L. rhamnosus LacA) acts as a general base to open the pyranose ring of Gal-6P.
-
Isomerization: A glutamate or aspartate residue facilitates proton transfer between C1 and C2, converting the aldehyde group of Gal-6P to the ketone group of Tag-6P.
-
Thermodynamic Constraints
The equilibrium constant (
-
High Substrate Loading: To maximize absolute product titer.
-
Equilibrium Displacement: Coupling with a downstream enzyme (e.g., Tagatose-6-phosphate kinase) or continuous separation.
Experimental Protocol: Enzymatic Biosynthesis
This protocol utilizes recombinant Lactococcus lactis LacAB expressed in E. coli.
Phase A: Enzyme Production (Heterologous Expression)
Reagents:
-
Expression Vector: pETDuet-1 (or similar dual-expression vector) containing lacA and lacB genes.
-
Host Strain: E. coli BL21(DE3).[2]
-
Inducer: IPTG.
Workflow:
-
Cloning: Clone lacA and lacB genes (e.g., from L. lactis MG1363) into the expression vector. Note: Co-expression is mandatory. Individual subunits are insoluble or inactive.
-
Inoculation: Inoculate 10 mL overnight culture into 1 L LB broth containing ampicillin (100 µg/mL).
-
Induction: Grow at 37°C to OD
= 0.6. Induce with 0.5 mM IPTG. -
Expression: Incubate at 20°C for 16–20 hours . Lower temperature is critical for proper folding of the heterotetramer.
-
Harvest: Centrifuge cells (4,000
g, 15 min). Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl).
Phase B: Enzyme Purification
Method: Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion (optional).
-
Assumption: A His-tag was engineered onto the N-terminus of LacA or LacB.
-
Lysis: Sonicate cells on ice (30% amplitude, 5s on/5s off, 10 min).
-
Clarification: Centrifuge lysate (15,000
g, 30 min, 4°C). -
Binding: Load supernatant onto Ni-NTA column equilibrated with Lysis Buffer.
-
Wash: Wash with 10 CV (column volumes) of Buffer A (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole).
-
Elution: Elute with Buffer B (Buffer A + 250 mM Imidazole).
-
Dialysis: Dialyze against Reaction Buffer (50 mM HEPES pH 7.5, 1 mM DTT) to remove imidazole.
Phase C: Bioconversion Reaction
Reaction Setup (10 mL Scale):
| Component | Concentration | Notes |
| Substrate | 50 mM Galactose-6-Phosphate | Commercial or chemically synthesized |
| Enzyme | 0.5 mg/mL Purified LacAB | >95% purity |
| Buffer | 50 mM HEPES, pH 7.5 | Phosphate buffer interferes with some assays |
| Cofactor | None | Enzyme is metal-independent |
| Temperature | 30°C | Optimal range: 30–37°C |
| Time | 4–6 Hours | Monitor until equilibrium is reached |
Procedure:
-
Pre-warm buffer and substrate to 30°C.
-
Initiate reaction by adding purified LacAB.
-
Incubate with gentle shaking (150 rpm).
-
Termination: Heat inactivation at 95°C for 5 minutes (if stopping for analysis) or proceed to separation.
Analytical Validation
Since Gal-6P and Tag-6P are isomers with identical molecular weights (260.13 Da), Mass Spectrometry (MS) alone cannot distinguish them. Separation-based methods are required.[3]
Method 1: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA1 or PA200.
-
Eluent: Gradient of Sodium Acetate (0–200 mM) in 100 mM NaOH.
-
Detection: Pulsed Amperometric Detection (PAD).
-
Retention: Ketoses (Tag-6P) typically elute earlier than aldoses (Gal-6P) on strong anion exchange resins at high pH due to pKa differences.
Method 2: Cysteine-Carbazole Assay (Colorimetric)
Specific for ketoses (Tag-6P) in the presence of aldoses.
-
Mix 100 µL sample with 900 µL H
SO (70%). -
Add 30 µL 1.5% Cysteine-HCl and 30 µL 0.12% Carbazole (in ethanol).
-
Incubate at 20°C for 20 min.
-
Measure Absorbance at 560 nm .
-
Note: Gal-6P has minimal cross-reactivity at this wavelength.
Pathway Visualization
The following diagram illustrates the Tagatose-6-Phosphate pathway context and the specific isomerization step.
Figure 1: The D-Tagatose-6-Phosphate Pathway.[1] The reversible isomerization of Gal-6P to Tag-6P by LacAB is highlighted.
Kinetic Parameters
The following data summarizes the kinetic properties of LacAB from Staphylococcus aureus and Lactococcus lactis.
| Parameter | Value | Condition | Source |
| 9.6 mM | pH 7.5, 30°C | S. aureus (Bissett, 1980) | |
| 1.9 mM | pH 7.5, 30°C | S. aureus (Bissett, 1980) | |
| ~10–15 U/mg | Purified Enzyme | L. lactis (van Rooijen, 1991) | |
| Equilibrium ( | 0.11 | [Tag-6P] / [Gal-6P] | S. aureus |
| pH Optimum | 7.0 – 7.5 | - | General |
| Metal Requirement | None | EDTA insensitive | General |
Technical Insight: The lower
References
-
Bissett, D. L., & Anderson, R. L. (1980). Lactose and D-galactose metabolism in Staphylococcus aureus: Isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate by a specific D-galactose-6-phosphate isomerase.[1] Journal of Biological Chemistry, 255(18), 8740–8744.
-
van Rooijen, R. J., van Schalkwijk, S., & de Vos, W. M. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis. Journal of Biological Chemistry, 266(11), 7176–7181.
-
Jung, W. S., et al. (2013). Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates. PLoS ONE, 8(8), e72902.
-
Wu, L., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose. Foods, 12(24), 4504.
Sources
Precision Enzymatic Synthesis of D-Tagatose 1,6-Bisphosphate: A Technical Guide
Executive Summary
D-Tagatose 1,6-bisphosphate (TBP) is a critical, high-energy metabolic intermediate in the D-tagatose-6-phosphate pathway (Gram-positive bacteria) and galactitol catabolism (Gram-negative bacteria).[1] Unlike its isomer fructose-1,6-bisphosphate (FBP), TBP is rarely available as a commercial shelf reagent due to its instability and the complexity of its chemical synthesis.
This guide provides a definitive protocol for the enzymatic biosynthesis of TBP . We detail two distinct validated routes: the Kinase Route (high specificity, ATP-dependent) and the Aldolase Route (de novo synthesis, equilibrium-driven). These protocols are designed for researchers requiring TBP for metabolic flux analysis, enzyme kinetic studies, or as a chiral building block.
Mechanistic Foundations
The Target Molecule
-
IUPAC Name: [(3S,4S,5R)-2-hydroxy-5-phosphonooxy-1-(phosphonooxymethyl)oxolan-2-yl]methanol
-
Role: Key intermediate in the metabolism of lactose and galactitol.
-
Stability: Susceptible to spontaneous hydrolysis; must be maintained in buffered solutions at neutral pH (7.0–7.5) and low temperature (4°C).
Route A: The Kinase Pathway (Phosphorylation)
This route utilizes Tagatose-6-phosphate kinase (LacC) , an enzyme from the PfkB family. It catalyzes the irreversible phosphorylation of Tagatose-6-phosphate (T6P) using ATP.
-
Source: Staphylococcus aureus (lacC) or Lactococcus lactis.
-
Kinetics: High specificity for T6P (
) vs. F6P ( ). -
Cofactors:
is essential for the ATP-Mg complex.
Route B: The Aldolase Pathway (Condensation)
This route utilizes Tagatose-1,6-bisphosphate aldolase (GatY/GatZ) .[3][4][5] It catalyzes the reversible aldol condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[3][4][5]
-
Enzyme: Tagatose-1,6-bisphosphate aldolase (EC 4.1.2.40).[3][4][5]
-
Source: Escherichia coli (gatY/gatZ) or Klebsiella pneumoniae.
-
Mechanism: Class II aldolase (Zinc-dependent).[6] Requires the GatZ chaperone for solubility and stability.
-
Stereochemistry: Specifically forms the (3S,4S) configuration at the new C-C bond, distinguishing it from FBP aldolase.
Experimental Protocols
Protocol A: Synthesis via Tagatose-6-Phosphate Kinase (LacC)
Best for: High yield, high purity, and when T6P is available.
Reagents & Buffers
-
Reaction Buffer: 50 mM Bis-Tris propane (pH 7.0).
-
Substrate: 10 mM D-Tagatose-6-phosphate (T6P).
-
Cofactor: 15 mM ATP, 20 mM
. -
Enzyme: Purified Recombinant LacC (0.5 U/mL final concentration).
-
Stabilizer: 1 mM DTT (prevents oxidation of cysteine residues).
Step-by-Step Workflow
-
Preparation: Pre-incubate the Reaction Buffer with
and DTT at 25°C for 10 minutes. -
Initiation: Add T6P and ATP to the mixture. Initiate the reaction by adding the LacC enzyme.
-
Incubation: Incubate at 30°C for 60–90 minutes.
-
Note: Do not exceed 37°C as LacC stability decreases rapidly in the absence of substrate.
-
-
Termination: Stop reaction by heat inactivation (65°C for 10 min) or by rapid filtration (10 kDa MWCO spin filter) to remove the enzyme.
-
Validation: Analyze 10
aliquot via Anion Exchange HPLC (see Section 4).
Protocol B: Synthesis via Aldolase Condensation (GatY/GatZ)
Best for: De novo synthesis from cheap triose phosphates; does not require T6P.
Reagents & Buffers
-
Reaction Buffer: 50 mM HEPES (pH 7.5).
-
Substrates: 20 mM DHAP, 20 mM G3P (or generated in situ from FBP using FBP aldolase + Triose Phosphate Isomerase if strictly controlled).
-
Cofactor: 0.5 mM
(Critical for Class II activity). -
Enzyme: Co-purified GatY/GatZ complex (1.0 U/mL).
Step-by-Step Workflow
-
Metalation: Ensure the enzyme is fully metallated by incubating with 10
on ice for 30 mins prior to use. -
Mixing: Combine DHAP and G3P in the Reaction Buffer.
-
Equilibrium Shift: Add GatY/GatZ enzyme. Incubate at 25°C.
-
Critical Insight: The reaction is reversible (
favors cleavage). To drive synthesis, use a 2-fold excess of DHAP.
-
-
Monitoring: The reaction reaches equilibrium quickly (10–20 mins). Prolonged incubation promotes degradation.
-
Purification: Immediately separate TBP from trioses using an anion exchange column (Source 15Q or equivalent) eluting with a NaCl gradient (0–0.5 M).
Data Analysis & Validation
Quantitative Comparison of Routes
| Feature | Kinase Route (LacC) | Aldolase Route (GatY) |
| Thermodynamics | Irreversible (ATP-driven) | Reversible (Equilibrium limited) |
| Yield | >95% conversion | ~40–60% (concentration dependent) |
| Stereospecificity | Absolute (Substrate defined) | High (Enzyme defined) |
| Cost | High (Requires ATP & T6P) | Low (Triose phosphates) |
| Complexity | Low (Single step) | Medium (Requires purification) |
Analytical Validation (HPLC)
-
Column: CarboPac PA1 (Dionex) or equivalent anion exchange.
-
Eluent A: 100 mM NaOH.
-
Eluent B: 100 mM NaOH + 1 M Sodium Acetate.
-
Gradient: 0–60% B over 30 minutes.
-
Detection: Pulsed Amperometric Detection (PAD) or UV at 210 nm (phosphate).
-
Expected Retention: TBP elutes after T6P and FBP due to the bisphosphate charge density.
Pathway Visualization
The following diagram illustrates the metabolic context and the two synthetic routes described above.
Figure 1: Convergent enzymatic pathways for D-Tagatose 1,6-bisphosphate synthesis.
References
-
Anderson, R. L., & Markwell, J. P. (1982). D-Tagatose-1,6-bisphosphate aldolase (Class II) from Klebsiella pneumoniae.[7] Methods in Enzymology, 90, 323–324.[7]
-
van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis.[7] Journal of Biological Chemistry, 266(11), 7176–7181.
-
Hall, D. R., et al. (2002). Structure of tagatose-1,6-bisphosphate aldolase. Insight into chiral discrimination, mechanism, and specificity of class II aldolases. Journal of Biological Chemistry, 277, 22018-22024.
-
BenchChem. A Technical Guide to the Enzymatic Synthesis of D-Tagatose from D-Galactose. (General pathway context).
-
UniProt Consortium. GatY - D-tagatose-1,6-bisphosphate aldolase subunit GatY.[3][4][5]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tagatose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
D-Tagatose 6-Phosphate: Metabolic Pivot and Biocatalytic Precursor
Topic: D-Tagatose 6-phosphate (CAS 73544-42-0) Content Type: In-depth Technical Guide Author Role: Senior Application Scientist
Technical Guide for Metabolic Engineering & Drug Discovery
Executive Summary
D-Tagatose 6-phosphate (Tag6P; CAS 73544-42-0) is a critical hexose-phosphate intermediate that occupies a unique intersection between bacterial pathogenesis and rare sugar biomanufacturing.[1] In clinical microbiology, Tag6P is the central checkpoint of the D-tagatose-6-phosphate pathway , a galactose-catabolizing route essential for the survival of Gram-positive pathogens like Staphylococcus aureus in lactose-rich environments (e.g., host tissue, milk).[1] In industrial biotechnology, Tag6P serves as the transient precursor for D-tagatose—a low-calorie functional sweetener—synthesized via thermodynamic trapping from fructose-6-phosphate.
This guide dissects the physicochemical profile of Tag6P, its mechanistic role in the lac operon, and actionable protocols for its enzymatic synthesis and analytical validation.
Chemical & Physical Characterization[2][3]
Tag6P is a phosphorylated ketohexose.[2] Unlike its epimer fructose-6-phosphate (F6P), Tag6P is rarely encountered in mammalian metabolism, making it a high-value target for differential metabolic analysis and antimicrobial drug design.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | D-Tagatose 6-phosphate | Systematic: [(2R,3R,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
| CAS Number | 73544-42-0 | Confirmed specific isomer; distinct from generic hexose phosphates.[1][3] |
| Formula | C₆H₁₃O₉P | Molecular Weight: 260.14 g/mol |
| Solubility | High (Water) | Highly polar due to phosphate group; insoluble in non-polar organic solvents. |
| Stability | pH 6.0–8.0 | Susceptible to acid hydrolysis (cleavage of phosphate ester) and alkaline degradation (Maillard reaction if amines present). |
| Isomeric Relation | C-4 Epimer of Fructose-6-P | Structural differentiation requires high-resolution chromatography (e.g., IP-RP HPLC). |
The Tagatose-6-Phosphate Pathway (Mechanism)[1][6][7][8][9]
In S. aureus and Group N streptococci, galactose metabolism does not proceed via the Leloir pathway (common in E. coli). Instead, it utilizes the Tagatose-6-Phosphate pathway, encoded by the lac operon (lacABCD).
Mechanistic Flow[10][11]
-
Transport & Phosphorylation: Lactose/Galactose is transported via the Phosphotransferase System (PTS), entering the cytoplasm as Galactose-6-phosphate (Gal6P) .
-
Isomerization (LacAB): Galactose-6-phosphate isomerase converts Gal6P into Tagatose-6-phosphate (Tag6P) .
-
Phosphorylation (LacC): Tagatose-6-phosphate kinase (LacC) phosphorylates Tag6P using ATP to form Tagatose-1,6-bisphosphate (TagBP) .
-
Critical Control Point: LacC is highly specific for Tag6P. Inhibition here leads to toxic accumulation of sugar phosphates, halting bacterial growth (bacteriostatic effect).
-
-
Cleavage (LacD): Tagatose-1,6-bisphosphate aldolase cleaves TagBP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), feeding glycolysis.
Pathway Visualization
The following diagram illustrates the carbon flux and enzymatic checkpoints.
Figure 1: The D-Tagatose-6-Phosphate Pathway in S. aureus illustrating the conversion of Galactose to Glycolytic intermediates.
Biocatalytic Synthesis & Production
For researchers requiring Tag6P for kinetic studies or as a precursor for D-tagatose production, chemical synthesis is inefficient due to protection/deprotection steps. Enzymatic cascade synthesis is the gold standard.
The "Thermodynamic Trap" Strategy
Converting Fructose-6-P (F6P) to Tag6P is thermodynamically unfavorable (equilibrium favors F6P). To drive yield, the reaction is coupled with a specific kinase or phosphatase to remove Tag6P from equilibrium.[4]
Protocol Strategy:
-
Substrate: D-Fructose (cheap, abundant).[5]
-
Enzyme 1 (Fructokinase): Phosphorylates Fructose -> F6P.[5]
-
Enzyme 2 (C4-Epimerase): Epimerizes F6P <-> Tag6P.
-
Note: Class II Aldolases (like gatZ or fbaA) often exhibit this epimerase activity promiscuously or as a primary function in engineered strains.
-
-
Enzyme 3 (Purification/Trapping): For Tag6P isolation, stop here. For Tagatose production, add Tagatose-6-Phosphate Phosphatase (T6PP).[5][4]
Figure 2: Enzymatic cascade for D-Tagatose 6-phosphate synthesis and downstream conversion.
Experimental Protocols
Protocol A: Enzymatic Synthesis of Tag6P from Fructose
Objective: Generate milligram quantities of Tag6P for analytical standards.
-
Reaction Mix Preparation:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 10 mM D-Fructose.
-
Cofactors: 15 mM ATP, 5 mM MgCl₂.
-
Enzymes: Recombinant Fructokinase (1 U/mL) and Tagatose-6-P Epimerase (e.g., E. coli GatZ, 2 U/mL).
-
-
Incubation: Incubate at 37°C for 4 hours.
-
Termination: Heat inactivation at 80°C for 10 minutes.
-
Purification:
-
Use anion exchange chromatography (Resource Q or similar).
-
Elute with a linear gradient of NaCl (0–500 mM). Sugar phosphates elute later than neutral sugars.
-
Validation: Collect fractions and test via HPLC (see Protocol B).
-
Protocol B: HPLC Identification & Quantification
Objective: Distinguish Tag6P from F6P and G6P.
-
System: HPLC with Refractive Index Detector (RID) or LC-MS/MS.
-
Column: Strong Anion Exchange (SAE) or specialized Carbohydrate-Ca²⁺ columns (e.g., Rezex RCU-USP).
-
Mobile Phase:
-
Isocratic: 5 mM H₂SO₄ (for cation exchange columns) or Ammonium Acetate (for MS compatibility).
-
-
Flow Rate: 0.5 mL/min at 60°C.
-
Retention Logic: Tag6P typically elutes distinct from F6P due to the axial/equatorial orientation differences at C4.
-
Self-Validation: Spike the sample with commercial Fructose-6-P. If the peak overlaps perfectly, your conversion failed. If a new peak appears (shifted retention time), it is likely Tag6P.
Protocol C: Kinetic Assay for Tagatose-6-P Kinase (LacC)
Objective: Measure LacC activity for drug screening (inhibitor search).
-
Principle: Coupled enzyme assay. LacC converts Tag6P + ATP -> TagBP + ADP. Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) regenerate ATP and consume NADH.
-
Reaction:
-
Tag6P + ATP -> TagBP + ADP (LacC)[6]
-
ADP + PEP -> ATP + Pyruvate (PK)
-
Pyruvate + NADH -> Lactate + NAD⁺ (LDH)
-
-
Detection: Monitor decrease in Absorbance at 340 nm (NADH oxidation).
-
Control: Run assay without Tag6P to subtract background ATPase activity.
Applications in Drug Development
Antimicrobial Targeting (S. aureus)
The lac operon is inducible by lactose/galactose. In the presence of these sugars, if LacC (Kinase) or LacD (Aldolase) is inhibited, phosphorylated intermediates (Gal6P and Tag6P) accumulate.
-
Mechanism of Toxicity: Sugar phosphate accumulation depletes the cellular phosphate pool and inhibits other metabolic enzymes (stasis).
-
Strategy: Screen small molecule libraries for LacC inhibitors using the Protocol C assay. High-throughput screening (HTS) compatible.
Rare Sugar Manufacturing
Tagatose is an FDA-approved sweetener (GRAS).
-
Challenge: Chemical conversion of Galactose -> Tagatose is low yield.
-
Solution: Metabolic engineering of Bacillus subtilis or E. coli to overexpress the Tag6P pathway (Synthesis Protocol A) but delete the phosphatase, accumulating Tag6P, or optimize the phosphatase step for high-yield Tagatose secretion.
References
-
Miallau, L., et al. (2007).[7] Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. Journal of Biological Chemistry.
-
Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Staphylococcus aureus: pathway of D-galactose 6-phosphate degradation. Biochemical and Biophysical Research Communications.
-
Van der Heiden, E., et al. (2013). The Staphylococcus aureus tagatose-6-phosphate pathway: a potential target for antimicrobial agents. Microbiology.
-
Shin, K. C., et al. (2017). Bioproduction of D-Tagatose by Harnessing the Reverse Leloir Pathway in Escherichia coli. Biotechnology and Bioengineering.
-
Sigma-Aldrich. (n.d.). D-Tagatose 6-phosphate lithium salt Product Sheet.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. D-tagatose 6-phosphate | C6H13O9P | CID 439396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose | MDPI [mdpi.com]
- 6. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Staphylococcus aureus α-Acetolactate Synthase ALS Confers Resistance to Nitrosative Stress [frontiersin.org]
Methodological & Application
Enzymatic assay protocol for tagatose-6-phosphate kinase using D-Tagatose 6-phosphate.
Application Note: Kinetic Characterization of Tagatose-6-Phosphate Kinase (LacC)
Introduction & Biological Context
Tagatose-6-phosphate kinase (T6PK), encoded by the lacC gene (e.g., in Staphylococcus aureus, Lactococcus lactis), is a pivotal enzyme in the D-tagatose pathway.[1][2] This pathway is essential for the metabolism of lactose and D-galactose in various Gram-positive bacteria.[1]
Physiologically, T6PK catalyzes the phosphorylation of D-tagatose 6-phosphate (T6P) to D-tagatose 1,6-bisphosphate (T1,6BP) using ATP as the phosphate donor.[1] This step commits the sugar to glycolysis (via aldolase cleavage).
Why this assay matters:
-
Metabolic Engineering: T6PK is a target for optimizing rare sugar production (e.g., manufacturing D-tagatose as a low-calorie sweetener).
-
Antimicrobial Research: As a member of the pfkB subfamily of carbohydrate kinases, LacC possesses unique structural features (such as a dual
active site) that differ from mammalian kinases, making it a potential target for narrow-spectrum antibiotics.
Pathway Visualization
The following diagram illustrates the position of T6PK within the relevant metabolic pathway.
Figure 1: The D-tagatose metabolic pathway highlighting the specific step catalyzed by LacC.
Assay Principle: The Coupled PK/LDH System
Direct measurement of Tagatose 1,6-bisphosphate formation is difficult without chromatographic separation. Therefore, this protocol utilizes a coupled enzymatic assay that links ADP production to the oxidation of NADH.[3][4][5][6] This allows for continuous, real-time monitoring of enzyme activity via spectrophotometry at 340 nm.[3][4][6]
The Reaction Cascade:
-
Primary Reaction (LacC):
-
Coupling Reaction 1 (Pyruvate Kinase - PK):
-
Coupling Reaction 2 (Lactate Dehydrogenase - LDH):
Stoichiometry:
For every 1 mole of T6P phosphorylated, 1 mole of ADP is produced, which results in the oxidation of 1 mole of NADH . Thus, the rate of absorbance decrease at 340 nm (
Figure 2: Schematic of the coupled PK/LDH assay. ADP produced by LacC drives the oxidation of NADH.
Materials & Reagents
Critical Reagent Notes
-
D-Tagatose 6-Phosphate (T6P): This substrate is not always available in standard catalogs. It may require custom synthesis or enzymatic generation using D-tagatose and a promiscuous hexokinase or phosphotransferase system.
-
Purity Check: Ensure T6P is free of inorganic phosphate (
) and ADP to prevent high background.
-
-
Magnesium (
): LacC from S. aureus is unique in that it often requires two ions in the active site for catalysis [1].[7] Ensure concentration is sufficient (>5 mM). -
Monovalent Cations: LacC is activated by
and but inhibited by and [2].[1]-
WARNING: Do not use NaOH to adjust pH. Use KOH. Avoid NaCl in the buffer.
-
Reagent List
| Reagent | Concentration (Stock) | Final Assay Concentration | Role |
| HEPES or Tris-HCl (pH 7.5) | 500 mM | 50 mM | Buffer (pH optimum 7.5–8.0) |
| KCl | 1.0 M | 100 mM | Critical Activator |
| MgCl₂ | 100 mM | 10 mM | Cofactor (Dual site requirement) |
| NADH | 10 mM | 0.2 – 0.3 mM | Detection substrate |
| PEP (Phosphoenolpyruvate) | 100 mM | 1.0 mM | Substrate for PK |
| ATP | 100 mM | 2.0 mM | Phosphate donor |
| PK / LDH Mix | Commercial Mix | 2–5 Units each | Coupling Enzymes |
| D-Tagatose 6-Phosphate | 10 mM | 0.05 – 0.5 mM | Target Substrate ( |
| T6PK (LacC) Enzyme | Variable | ~0.5 – 2.0 | Target Enzyme |
Experimental Protocol
A. Buffer Preparation (Assay Mix)
Prepare a "Master Mix" to minimize pipetting errors. For 10 mL (sufficient for ~100 assays in 96-well plates):
-
Combine:
-
1.0 mL 500 mM HEPES (pH 7.5)
-
1.0 mL 1.0 M KCl
-
1.0 mL 100 mM
-
0.1 mL 100 mM PEP
-
0.2 mL 10 mM NADH
-
PK/LDH Mix (Add according to manufacturer activity, typically 50
)
-
-
Add distilled water to a final volume of 9.8 mL .
-
Keep on ice. Protect from light (NADH is light-sensitive).
B. Reaction Setup (96-Well Plate Format)
Temperature: 25°C or 30°C (maintain consistency).
-
Blank (Background): Add 90
Master Mix + 5 ATP + 5 Buffer (No T6P). -
Negative Control (No Enzyme): Add 90
Master Mix + 5 ATP + 5 T6P. -
Test Sample:
-
Pipette 90
Master Mix into wells. -
Add 5
T6PK Enzyme (diluted in buffer containing 100 mM KCl). -
Incubate for 2-3 minutes to consume any contaminating ADP and establish a flat baseline.
-
-
Initiation:
-
Add 5
D-Tagatose 6-Phosphate (start with 200 stock for final 100 , or vary for kinetic curves). -
Alternative Initiation: You can also initiate with ATP if T6P is pre-mixed, but initiating with the specific sugar is preferred to rule out non-specific ATPase activity.
-
C. Measurement
-
Place plate in a spectrophotometer pre-warmed to 30°C.
-
Shake for 5 seconds to mix.
-
Monitor Absorbance at 340 nm every 10–15 seconds for 10 minutes.
-
Select the linear range of the slope (typically minutes 1–5) for calculation.
Data Analysis & Calculations
Determine Slope
Calculate the slope ($ \Delta A_{340} / \text{min} $) for the linear portion of the curve.[8] Subtract the slope of the No Enzyme Control from the Test Sample .
Calculate Activity
Use the Beer-Lambert Law.[4][6] The extinction coefficient (
Note: In a standard 96-well plate with 100
Formula for Volumetric Activity (U/mL):
Specific Activity
Validation & Troubleshooting
| Observation | Possible Cause | Solution |
| High Background Slope | Contaminating ADP in ATP or T6P stocks. | Treat ATP stocks with trace PK/PEP before use. Ensure high-purity T6P. |
| No Activity | Sodium inhibition. | Check Buffer: Did you use NaOH to pH? Switch to KOH. Ensure KCl is present. |
| Non-Linear Rate | Substrate depletion or Enzyme instability. | Reduce enzyme concentration.[6] Add 1 mM DTT (LacC is sensitive to thiol oxidation [2]). |
| Lag Phase | Insufficient coupling enzymes. | Increase concentration of PK/LDH mix. |
Kinetic Parameters (Reference Values for S. aureus LacC):
-
(T6P): ~16
[1, 2]. - (ATP): ~0.2 – 0.5 mM.
-
Specificity: If testing specificity, note that S. aureus LacC has a
for Fructose-6-phosphate of ~150 mM (10,000-fold lower affinity), making it highly specific for tagatose [2].[1]
References
-
Miallau, L., Hunter, W. N., McSweeney, S. M., & Leonard, G. (2007). Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism.[7][9] Journal of Biological Chemistry, 282(27), 19948–19957.
-
Bissett, D. L., & Anderson, R. L. (1980). Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-tagatose 6-phosphate kinase.[1][10] Journal of Biological Chemistry, 255, 8745-8749.
-
Van der Heiden, E., et al. (2013). Engineering the Tagatose-6-Phosphate Pathway for Rare Sugar Production. Applied and Environmental Microbiology.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nipro.co.jp [nipro.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Using D-Tagatose 6-phosphate as a substrate in enzyme kinetics studies.
Here are the detailed Application Notes and Protocols for using D-Tagatose 6-phosphate as a substrate in enzyme kinetics studies.
Application Note & Protocol Guide
Topic: Using D-Tagatose 6-Phosphate as a Substrate in Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of D-Tagatose 6-Phosphate in Metabolism
For researchers and drug development professionals, the true significance of D-tagatose lies in its metabolic pathway, particularly its phosphorylated intermediate, D-Tagatose 6-Phosphate (T6P) . In many bacteria, the catabolism of lactose and D-galactose proceeds via the Tagatose-6-Phosphate pathway, an alternative to the more common Leloir pathway.[10][11] Understanding the kinetics of the enzymes that metabolize T6P is crucial for elucidating fundamental metabolic processes in microorganisms and provides a strategic avenue for developing novel antimicrobial agents that target these essential pathways. This guide provides the scientific principles and detailed protocols for studying the kinetics of key enzymes that utilize D-Tagatose 6-Phosphate as a substrate.
The Tagatose-6-Phosphate Pathway: A Key Metabolic Route
The Tagatose-6-Phosphate pathway is a critical route for galactose metabolism in various bacteria, including species of Staphylococcus, Streptococcus, and Lactococcus.[10][12] The pathway begins with the phosphorylation of D-tagatose to D-tagatose 6-phosphate, which is then further phosphorylated and subsequently cleaved into triose phosphates that can enter glycolysis.
The core enzymatic steps involving D-Tagatose 6-Phosphate are:
-
Tagatose Kinase (EC 2.7.1.101): Phosphorylates D-tagatose to D-tagatose 6-phosphate.
-
Tagatose-6-Phosphate Kinase (T6PK) (EC 2.7.1.144): Catalyzes the ATP-dependent phosphorylation of D-tagatose 6-phosphate to yield D-tagatose 1,6-bisphosphate (TBP).[10][13]
-
Tagatose-1,6-bisphosphate Aldolase (TBA) (EC 4.1.2.40): Reversibly cleaves D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P).[12][14]
These enzymes represent potential targets for antimicrobial drug development, as their inhibition could disrupt bacterial energy production and survival.
Caption: The Tagatose-6-Phosphate metabolic pathway.
Principles of a Coupled Spectrophotometric Assay
Directly measuring the rate of reactions involving non-chromophoric substrates like T6P and its products can be challenging. A coupled enzyme assay provides a robust and continuous method for determining enzyme kinetics by linking the reaction of interest to a second, easily measurable reaction.
For ATP-dependent kinases like Tagatose-6-Phosphate Kinase (T6PK), the production of ADP can be coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm. This is a classic and highly reliable system.[15]
The Coupling System for Kinase Activity:
-
Primary Reaction (Kinase): D-Tagatose 6-Phosphate + ATP → D-Tagatose 1,6-Bisphosphate + ADP
-
Coupling Reaction 1 (Pyruvate Kinase, PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Coupling Reaction 2 (Lactate Dehydrogenase, LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
In this system, for every molecule of ADP produced by the kinase, one molecule of NADH is consumed. The rate of NADH disappearance is directly proportional to the activity of the primary enzyme (T6PK), provided the coupling enzymes (PK and LDH) are in excess and not rate-limiting.
Application Protocol: Kinetic Analysis of Tagatose-6-Phosphate Kinase (T6PK)
This protocol details the steps to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for T6PK with respect to its substrate, D-Tagatose 6-Phosphate.
Objective
To measure the initial reaction velocities of T6PK at varying concentrations of D-Tagatose 6-Phosphate and determine the enzyme's Kₘ and Vₘₐₓ.
Materials and Reagents
-
Purified Tagatose-6-Phosphate Kinase (T6PK) enzyme
-
D-Tagatose 6-Phosphate (T6P) stock solution
-
ATP stock solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (commercially available suspension)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Step-by-Step Experimental Protocol
-
Prepare Reagent Master Mix: Prepare a master mix containing all components except the substrate (D-Tagatose 6-Phosphate). This ensures consistency across all reactions. For a 1 mL final reaction volume, the concentrations should be:
-
50 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.5
-
2 mM ATP
-
2 mM PEP
-
0.2 mM NADH
-
~5 units of PK and ~7 units of LDH
-
Note: The concentrations of coupling enzymes should be optimized to ensure they are not rate-limiting.
-
-
Prepare Substrate Dilutions: Create a serial dilution of the D-Tagatose 6-Phosphate stock solution in the Assay Buffer. The concentration range should bracket the expected Kₘ. A typical range might be 0.01 mM to 5 mM.
-
Set up the Reactions:
-
Add the appropriate volume of the Reagent Master Mix to each well or cuvette.
-
Add the varying concentrations of D-Tagatose 6-Phosphate to the respective wells.
-
Include a "no substrate" control (add buffer instead of T6P) to measure any background ATPase activity.
-
Include a "no enzyme" control (add buffer instead of T6PK) to ensure the stability of NADH in the reaction mixture.
-
-
Initiate the Reaction and Measure:
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed, non-rate-limiting amount of the T6PK enzyme to each well. Mix quickly but gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Caption: Experimental workflow for the T6PK kinetic assay.
Data Analysis
-
Calculate Initial Velocity (v₀): For each T6P concentration, determine the linear rate of A₃₄₀ decrease per minute (ΔA₃₄₀/min) from the initial phase of the reaction. Convert this rate to the concentration of NADH consumed per minute using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Velocity (μmol/min/mg) = (ΔA₃₄₀/min × Total Volume) / (ε × Path Length × mg of Enzyme)
-
-
Determine Kinetic Parameters: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
-
Summarize Data: Present the calculated kinetic constants in a clear, tabular format.
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | k_cat (s⁻¹) |
| S. aureus T6PK | D-Tagatose 6-Phosphate | 16 | XX.X | XX.X |
| S. aureus T6PK | D-Fructose 6-Phosphate | 150,000 | XX.X | XX.X |
Table based on data from reference literature, illustrating the high specificity of T6PK for its cognate substrate.[10]
Applications in Research and Drug Development
-
Antimicrobial Drug Discovery: The Tagatose-6-Phosphate pathway is essential for certain pathogenic bacteria but absent in humans, making its enzymes attractive targets for novel antibiotics. Kinetic studies are fundamental for screening and characterizing potential inhibitors. A compound that effectively inhibits T6PK could disrupt bacterial carbohydrate metabolism.[10]
-
Metabolic Engineering: Understanding the kinetics and substrate specificity of these enzymes is vital for metabolic engineering efforts. For instance, multi-enzyme cascade systems are being designed for the efficient biosynthesis of D-tagatose from inexpensive starting materials like sucrose or starch.[16][17][18] Optimizing these pathways requires detailed knowledge of the kinetic properties of each enzyme in the cascade.
-
Understanding Human Health: While humans do not utilize this pathway for energy, D-tagatose consumption has metabolic effects. Research into its metabolism, which occurs more slowly than fructose, helps elucidate its anti-hyperglycemic effects and its role in managing metabolic disorders.[7][8][19]
References
- Grokipedia.
- A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC.
- MDPI. (2025, January 21).
- Grokipedia.
- Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose
- ChemicalBook. (2023, August 23).
- ResearchGate. Enzymatic synthesis of D-tagatose.
- D-TAG
- Google Patents.
- D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food. PMC.
- Patsnap Synapse. (2024, June 27).
- Patsnap. (2018, August 2).
- Taylor & Francis Online. (2025, April 23).
- Benchchem. The Biological Role of D-Tagatose-1-¹³C: A Technical Guide for Researchers.
- Wikipedia.
- Wikipedia.
- Wikipedia.
- MDPI. (2023, November 14).
- Harvard DASH.
- ASM Journals.
- ResearchGate. (2016, August 28).
- ChemicalBook.
- Benchchem. D-Allose vs. D-Tagatose: A Comparative Guide for Researchers and Drug Development Professionals.
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- 4. researchgate.net [researchgate.net]
- 5. Applications of D-tagatose_Chemicalbook [chemicalbook.com]
- 6. D-tagatose: properties, drug applications and side effects_Chemicalbook [chemicalbook.com]
- 7. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Tagatose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 13. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose | MDPI [mdpi.com]
- 17. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 18. mdpi.com [mdpi.com]
- 19. foodstandards.gov.au [foodstandards.gov.au]
Application Note: High-Yield Cell-Free Synthesis of D-Tagatose via the D-Tagatose 6-Phosphate Pathway
Executive Summary
D-Tagatose is a rare hexose sugar (C-4 epimer of D-fructose) with 92% of the sweetness of sucrose but only 30% of the calories.[1] It exhibits a low glycemic index and prebiotic properties.[2][3][4] Traditional production via chemical catalysis or L-arabinose isomerase (L-AI) suffers from thermodynamic equilibrium limitations (conversion typically capped at ~30%).[3]
This application note details a Cell-Free Synthetic Biology (CFSB) approach utilizing D-Tagatose 6-Phosphate (T6P) as the pivotal intermediate.[3] By employing a phosphate-recycling cascade starting from maltodextrin, this system bypasses ATP requirements and utilizes an irreversible dephosphorylation step to drive reaction yields >90%.
Mechanistic Principles
The Thermodynamic Trap
The core innovation of this protocol is the "Thermodynamic Trap."[3] Traditional isomerization (
-
Upstream Module (Energy Free): Maltodextrin is phosphorolyzed (not hydrolyzed) to Glucose-1-Phosphate (G1P).[3] This preserves the glycosidic bond energy, eliminating the need for ATP.
-
Isomerization Module: G1P converts to Fructose-6-Phosphate (F6P).[3]
-
Epimerization (The Critical Step): F6P is epimerized at the C-4 position to form D-Tagatose 6-Phosphate (T6P) .[3][6]
-
Downstream Module (The Driver): T6P is hydrolyzed by a specific phosphatase (T6PP).[3] This reaction (
) pulls the entire upstream equilibrium forward.[3] -
Phosphate Recycling: The inorganic phosphate (
) released in step 4 is immediately consumed in step 1, creating a self-sustaining cycle.[3]
Pathway Diagram
The following diagram illustrates the mass flow and phosphate recycling loop.
Figure 1: The ATP-free synthetic pathway.[3][7]
Enzyme Selection & Reagents
Success depends on selecting enzymes with matching temperature optima (thermophilic enzymes are preferred for industrial robustness).[3]
| Enzyme | EC Number | Recommended Source | Function |
| 2.4.1.1 | Thermotoga maritima | Releases G1P from starch/maltodextrin using | |
| Phosphoglucomutase (PGM) | 5.4.2.2 | Thermotoga maritima | Converts G1P |
| Phosphoglucose Isomerase (PGI) | 5.3.1.9 | Clostridium thermocellum | Converts G6P |
| Tagatose-6-P 4-Epimerase (T6PE) | 5.1.3.- | Thermotoga maritima (TM0416) or Caldilinea aerophila | Converts F6P |
| Tagatose-6-P Phosphatase (T6PP) | 3.1.3.[3]- | Archaeoglobus fulgidus or Thermotoga neapolitana | Specific dephosphorylation of T6P. Avoid non-specific phosphatases to prevent G1P hydrolysis.[3] |
Reagents:
-
Substrate: Maltodextrin (DE 4-7).[3]
-
Buffer: 50 mM HEPES-NaOH (pH 7.5).
-
Cofactors:
(5 mM), (1 mM - critical for Epimerase stability), (0.1 mM).[3] -
Phosphate Start: Sodium Phosphate (10 mM). Note: Only a catalytic amount is needed to start the cycle.[3]
Experimental Protocol
Enzyme Pre-Assembly
Note: If using recombinant E. coli expression, purify enzymes via Ni-NTA affinity chromatography. For "Whole Cell" biocatalysis, permeabilize cells using 1% Triton X-100.
-
Thaw purified enzymes on ice.
-
Determine Activity: Normalize enzyme loading based on Units (U). One Unit = 1
mol substrate converted per minute.[3] -
Ratio Optimization: The epimerization (F6P
T6P) is often the rate-limiting step.[3]-
Recommended Ratio (Units):
GP : PGM : PGI : T6PE : T6PP = 1 : 1 : 1 : 5 : 2 [3]
-
Reaction Setup (10 mL Scale)
-
Buffer Preparation: Prepare 10 mL of Reaction Mix in a sterile Falcon tube:
-
Initiation:
-
Incubation:
-
Incubate at 60°C with gentle shaking (150 rpm).
-
Duration: 12–24 hours.[3]
-
-
Sampling:
-
Take 200
L aliquots at T=0, 1, 3, 6, 12, 24 hours. -
Quench: Immediately heat samples at 100°C for 5 minutes to denature enzymes.
-
Centrifuge (12,000 rpm, 5 min) to remove protein precipitate. Filter supernatant (0.22
m).[3]
-
Analytical Workflow (HPLC)
Quantification of D-Tagatose requires separation from Fructose and Tagatose-6-P.
-
Column: Bio-Rad Aminex HPX-87C (Calcium form) or Sugar-Pak I.[3]
-
Mobile Phase: Degassed
(or 50 ppm Ca-EDTA). -
Temperature: 80°C (High temp improves resolution of ketoses).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Detector: Refractive Index (RID).[3]
-
Retention Times (Approx):
Workflow Visualization
Figure 2: Experimental workflow for cell-free tagatose synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Phosphate accumulation | Reduce initial |
| High Fructose | T6PE (Epimerase) inactive | T6PE is often the least stable.[3] Ensure |
| Glucose Accumulation | Non-specific phosphatase | If T6PP is not specific, it may hydrolyze G1P or G6P.[3] Switch to a highly specific T6PP (e.g., from A. fulgidus). |
| Precipitation | pH Drift | Phosphorolysis releases protons? No, but buffer capacity at 60°C changes. Ensure HEPES is pH adjusted at the reaction temperature. |
Economic & Industrial Relevance
This cell-free system offers distinct advantages over fermentation:
-
High Titer: Can tolerate high substrate loading (>100 g/L).[3]
-
Yield: Theoretical yield approaches 100% due to the irreversible final step (vs. 30-50% for isomerase methods).[3]
-
Cost: Maltodextrin is significantly cheaper than D-Galactose (the substrate for the L-AI method).[3]
References
-
Zhang, Y. H. P., et al. (2011).[3] "High-yield production of D-tagatose from maltodextrin by a multi-enzyme cascade." Nature Communications.[3] Link (Note: Seminal work on the ATP-free synthetic pathway).[3]
-
Shin, K. C., et al. (2020).[3][11] "Characteristics of a fructose 6-phosphate 4-epimerase from Caldilinea aerophila and its application for biosynthesis of tagatose." Enzyme and Microbial Technology. Link[1][3]
-
Li, C., et al. (2021).[3][9] "Whole-cell biosynthesis of D-tagatose from maltodextrin by engineered Escherichia coli with multi-enzyme co-expression system." Enzyme and Microbial Technology. Link
-
Kim, H. J., et al. (2025).[3] "Structural and Functional Insights into the Molecular Mechanism of Tagatose 4-Epimerase." ACS Publications.[3] Link (Representative link for structural studies on T4Ease).[3]
-
Patents: WO2017059278A1 - "Enzymatic synthesis of d-tagatose." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017059278A1 - Enzymatic synthesis of d-tagatose - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose | MDPI [mdpi.com]
- 6. Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Whole-cell biosynthesis of d-tagatose from maltodextrin by engineered Escherichia coli with multi-enzyme co-expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose | bioRxiv [biorxiv.org]
Application Note: D-Tagatose 6-Phosphate as a Standard for Metabolomics Research
Introduction: The Isomer Challenge in Sugar Phosphate Analysis
In metabolomics, the accurate quantification of phosphorylated sugars is a persistent analytical bottleneck. D-Tagatose 6-phosphate (Tag6P) is a critical intermediate in the metabolism of lactose and galactose, particularly in Gram-positive bacteria like Staphylococcus aureus and engineered industrial strains.[1][2]
However, Tag6P is a structural isomer of central carbon metabolites, including Glucose-6-phosphate (G6P) , Fructose-6-phosphate (F6P) , and Galactose-6-phosphate (Gal6P) .[3] All share the exact monoisotopic mass (
This Application Note provides a definitive protocol for the chromatographic separation and mass spectrometric detection of Tag6P, establishing it as a standard for investigating the D-Tagatose-6-Phosphate Pathway .
Biological Context: The Tagatose-6-Phosphate Pathway[1][2][4][5][6]
Unlike the canonical Leloir pathway (which processes galactose via Gal-1-P), the Tagatose-6-Phosphate pathway is the primary route for lactose/galactose catabolism in specific pathogens and is a target for antimicrobial drug development.
Pathway Mechanics
-
Transport: Lactose/Galactose is transported and phosphorylated by the PTS system to form Galactose-6-phosphate .
-
Isomerization: Galactose-6-phosphate isomerase (LacA/TagI) converts it to Tagatose-6-phosphate .
-
Phosphorylation: Tagatose-6-phosphate kinase (LacC/TagK) phosphorylates it to Tagatose-1,6-bisphosphate .[2][4]
-
Cleavage: Class II aldolase (LacD/TagA) cleaves it into DHAP and GAP (Glycolysis entry).
Figure 1: The Tagatose-6-Phosphate Pathway vs. Glycolysis
This diagram illustrates the parallel nature of the Tagatose and Glycolysis pathways, highlighting where mass spectrometry interference occurs.
Caption: Parallel catabolic routes of Glucose and Galactose. Dashed yellow line indicates the isobaric interference challenge between F6P and Tag6P.
Protocol 1: Metabolite Extraction from Bacterial Culture
Objective: To extract polar sugar phosphates while quenching enzymatic activity (preventing rapid turnover of Tag6P).
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Milli-Q Water
-
Ammonium Bicarbonate (for pH neutralization if required)
Step-by-Step Procedure:
-
Quenching: Rapidly filter 10 mL of bacterial culture (S. aureus exponential phase) onto a nylon membrane (0.45 µm). Immediately submerge the filter in 4 mL of -40°C Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v).
-
Scientific Rationale: Cold organic solvent denatures enzymes instantly. The 20% water content ensures solubility of polar sugar phosphates.
-
-
Lysis: Mechanically disrupt cells using bead beating (0.1 mm glass beads) for 2 cycles of 30 seconds at 6.0 m/s. Keep samples cooled on ice between cycles.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and beads.
-
Supernatant Recovery: Transfer the supernatant to a new tube.
-
Evaporation: Dry the extract under a stream of nitrogen at 30°C or using a vacuum concentrator. Do not apply high heat, as sugar phosphates can hydrolyze.
-
Reconstitution: Reconstitute the residue in 100 µL of 60% Acetonitrile / 40% Water .
-
Note: Reconstituting in high aqueous content can lead to peak broadening in HILIC. Matching the starting mobile phase conditions is critical.
-
Protocol 2: HILIC-MS/MS Separation and Detection
Objective: Chromatographic resolution of Tag6P from G6P, F6P, and Gal6P.
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or TSKgel Amide-80.
-
Why Amide? Amide phases retain polar analytes via hydrogen bonding and are more stable at the high pH required for sugar phosphate separation compared to bare silica.
-
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile.
-
pH Strategy: High pH (9.0) ensures sugar phosphates are fully deprotonated, improving peak shape and separation selectivity compared to acidic conditions.
-
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temp: 35°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 85 | Initial Hold |
| 2.0 | 85 | Start Gradient |
| 12.0 | 50 | Elution of Phosphates |
| 14.0 | 50 | Hold |
| 14.1 | 85 | Re-equilibration |
| 18.0 | 85 | End Run |
Mass Spectrometry Parameters (MRM)
Operate in Negative Ion Mode (ESI-) .
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Time (Approx)* |
| Tagatose-6-P | 259.0 | 97.0 ( | 22 | 8.2 min |
| Tagatose-6-P | 259.0 | 79.0 ( | 38 | 8.2 min |
| Glucose-6-P | 259.0 | 97.0 | 22 | 9.5 min |
| Fructose-6-P | 259.0 | 97.0 | 22 | 8.9 min |
| Galactose-6-P | 259.0 | 97.0 | 22 | 8.5 min |
*Note: Retention times are system-dependent. Tag6P typically elutes before F6P and G6P on Amide columns due to stereochemical differences in hydration.
Experimental Workflow & Validation
This workflow ensures that the signal detected is genuinely Tag6P and not a co-eluting isomer.
Figure 2: Analytical Workflow
Visualizing the path from sample to validated data.
Caption: Workflow for validating Tag6P presence using retention time (RT) locking and spike-in recovery.
Validation Steps:
-
Standard Injection: Inject pure D-Tagatose 6-phosphate (custom synthesis or enzymatic generation via Tagatose-6-P kinase) to establish the reference Retention Time (RT).
-
Resolution Check: Inject a mix of G6P, F6P, and Tag6P. Ensure baseline separation (Resolution
) between Tag6P and F6P. -
Spike-In: To a biological sample, add a known concentration of Tag6P. If the suspected Tag6P peak increases symmetrically without "shouldering," the identity is confirmed.
Applications
A. Antimicrobial Drug Development
The Tagatose-6-phosphate pathway is essential for S. aureus growth on lactose.[1] Inhibiting Tagatose-6-phosphate kinase (LacC) leads to the accumulation of Tag6P, which is bacteriostatic.
-
Application: Use this protocol to screen small molecule inhibitors of LacC. A successful "hit" will cause a massive spike in intracellular Tag6P levels relative to controls.
B. Rare Sugar Biomanufacturing
Engineered E. coli or B. subtilis are used to produce Tagatose (a low-calorie sweetener).
-
Application: Monitor the flux from Galactose-6-P to Tagatose-6-P to optimize yield. High levels of Tag6P suggest a bottleneck at the phosphatase step (if producing free Tagatose) or the kinase step.
References
-
Staphylococcus aureus Metabolism: Bissett, D. L., & Anderson, R. L. (1974). Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway. Journal of Bacteriology. [Link]
-
HILIC Separation of Sugar Phosphates: Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. (Note: Comparison of IP-RP vs HILIC for isomers). [Link]
-
Tagatose-6-Phosphate Kinase Structure & Function: Miallau, L., et al. (2007). Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism. Journal of Biological Chemistry. [Link]
-
Isomer Separation in Metabolomics: Watanabe, R., et al. (2022). Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. grokipedia.com [grokipedia.com]
- 3. sciex.com [sciex.com]
- 4. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 5. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the D-Tagatose 6-Phosphate Pathway in Bacteria: An Application Note for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for studying the D-tagatose 6-phosphate (T6P) pathway in bacteria. This pathway is a key route for the metabolism of lactose and D-galactose in a variety of bacterial species, including notable pathogens and industrially relevant microbes. Understanding its function and regulation is critical for fields ranging from antimicrobial drug development to metabolic engineering.
Introduction: The Significance of the D-Tagatose 6-Phosphate Pathway
In many bacteria, the D-tagatose 6-phosphate pathway represents an alternative to the well-known Leloir pathway for galactose metabolism.[1][2] The pathway is particularly prominent in Gram-positive bacteria like Staphylococcus aureus and Lactococcus lactis.[1][3][4][5] It is initiated by the phosphorylation of D-galactose to D-galactose 6-phosphate, which is then isomerized to D-tagatose 6-phosphate.[1][3] Subsequent phosphorylation yields D-tagatose 1,6-bisphosphate, which is then cleaved into the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P).[6][7]
The enzymes central to this pathway are Galactose-6-phosphate isomerase (encoded by lacA and lacB or tagI), Tagatose-6-phosphate kinase (encoded by lacC or tagK), and Tagatose-1,6-bisphosphate aldolase (encoded by lacD or tagA).[3][8][9] The genetic organization of these genes often takes the form of an operon, indicating a coordinated regulation of the pathway.[3][8]
Studying this pathway is crucial for several reasons. In pathogenic bacteria like S. aureus, it is the primary route for utilizing lactose and galactose, making it a potential target for novel antimicrobial agents.[3] In lactic acid bacteria, understanding and engineering this pathway can lead to improved fermentation processes and the development of novel food products.[4][5] Furthermore, the enzymes of this pathway have biotechnological applications in the production of the low-calorie sweetener D-tagatose.[10][11][12]
This application note will provide a structured approach to investigating the D-tagatose 6-phosphate pathway, from genetic manipulation and enzyme characterization to the analysis of metabolic flux.
Visualizing the D-Tagatose 6-Phosphate Pathway
The following diagram illustrates the core reactions of the D-tagatose 6-phosphate pathway.
Caption: The D-Tagatose 6-Phosphate Pathway for Lactose and Galactose Metabolism in Bacteria.
Part 1: Genetic Approaches to Elucidate Pathway Function
A powerful method to study the physiological role of the T6P pathway is through the generation and characterization of knockout mutants for the key enzymatic steps.[3][13] This approach allows for the definitive assignment of gene function and the investigation of the metabolic consequences of pathway disruption.
Experimental Workflow for Mutant Generation and Analysis
Caption: Workflow for the Genetic Analysis of the D-Tagatose 6-Phosphate Pathway.
Protocol 1: Generation of Targeted Gene Deletions
This protocol provides a general framework for creating gene deletions using homologous recombination, a common technique in bacterial genetics. Specific methodologies (e.g., CRISPR-Cas9, allele-swapping vectors) will vary depending on the bacterial species.
1. Construction of the Deletion Cassette:
-
Amplify via PCR the upstream and downstream regions (typically 500-1000 bp) flanking the target gene (e.g., lacC).
-
Clone these fragments into a suicide vector, flanking an antibiotic resistance marker.
-
Transform the resulting plasmid into a suitable E. coli strain for propagation and then into the target bacterium.
2. Homologous Recombination and Selection:
-
Grow the target bacterium under conditions that select for single-crossover events (integration of the suicide vector).
-
Culture the single-crossover mutants under conditions that select for the second crossover event (excision of the vector and the target gene), often involving counter-selection markers.
-
Plate the culture on selective media to isolate double-crossover mutants (gene deletion mutants).
3. Verification of Mutants:
-
Perform colony PCR using primers that anneal outside the deleted region to confirm the size difference between the wild-type and mutant alleles.
-
Sequence the PCR product to confirm the precise deletion.
Protocol 2: Phenotypic Characterization of Mutants
1. Growth Assays:
-
Prepare a minimal medium with a defined carbon source (e.g., glucose, lactose, or galactose at a final concentration of 1%).
-
Inoculate the wild-type and mutant strains to an initial OD600 of 0.05 in the minimal medium.
-
Incubate the cultures at the optimal growth temperature for the bacterium, measuring the OD600 at regular intervals to generate growth curves.
-
Expected Outcome: Mutants in the T6P pathway will show impaired or no growth on lactose and galactose compared to the wild-type strain, but should grow normally on glucose.[3][13]
2. Metabolite Accumulation Analysis:
-
Grow the wild-type and mutant strains in a rich medium containing an inducer of the pathway (e.g., 1% galactose).[13]
-
Harvest the cells during the exponential growth phase by centrifugation.
-
Extract intracellular metabolites by resuspending the cell pellet in a solution such as 80% ethanol.[13]
-
Analyze the extracts for the accumulation of pathway intermediates (Galactose-6-P, Tagatose-6-P, Tagatose-1,6-bisP) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
-
Expected Outcome: Each mutant should accumulate the substrate of the deleted enzyme. For example, a lacC (tagatose-6-phosphate kinase) mutant will accumulate tagatose-6-phosphate.[3]
Part 2: Biochemical Characterization of Pathway Enzymes
To fully understand the D-tagatose 6-phosphate pathway, it is essential to biochemically characterize the individual enzymes. This involves expressing and purifying the enzymes and then performing kinetic assays.
Protocol 3: Recombinant Protein Expression and Purification
1. Cloning and Expression:
-
Amplify the coding sequences of the target genes (lacA, lacB, lacC, lacD) from the bacterial genome.
-
Clone the genes into an expression vector, often with a purification tag (e.g., His-tag).
-
Transform the expression vector into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
2. Purification:
-
Lyse the bacterial cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.
-
Assess the purity of the protein by SDS-PAGE.
Protocol 4: Enzyme Activity Assays
The activities of the T6P pathway enzymes can be determined using coupled spectrophotometric assays, where the reaction product is linked to the oxidation or reduction of a pyridine nucleotide (NADH or NADPH), which can be monitored at 340 nm.
1. Galactose-6-Phosphate Isomerase (LacAB/TagI) Assay:
-
Principle: The product, tagatose-6-phosphate, is phosphorylated by tagatose-6-phosphate kinase (LacC), and the resulting tagatose-1,6-bisphosphate is cleaved by tagatose-1,6-bisphosphate aldolase (LacD). The G3P formed is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, oxidizing NADH.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂
-
ATP
-
NADH
-
Excess of coupling enzymes (LacC, LacD, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Substrate: Galactose-6-phosphate
-
-
Procedure:
-
Add all components except the substrate to a cuvette and measure the background rate of NADH oxidation.
-
Initiate the reaction by adding galactose-6-phosphate.
-
Monitor the decrease in absorbance at 340 nm.
-
2. Tagatose-6-Phosphate Kinase (LacC/TagK) Assay:
-
Principle: The product, ADP, is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂
-
KCl
-
ATP
-
Phosphoenolpyruvate
-
NADH
-
Excess of coupling enzymes (pyruvate kinase, lactate dehydrogenase)
-
Substrate: Tagatose-6-phosphate
-
-
Procedure:
-
Follow the same procedure as for the isomerase assay, initiating the reaction with tagatose-6-phosphate.
-
3. Tagatose-1,6-Bisphosphate Aldolase (LacD/TagA) Assay:
-
Principle: The products, DHAP and G3P, are interconverted by triosephosphate isomerase. G3P is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, oxidizing NADH.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH
-
Excess of coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Substrate: Tagatose-1,6-bisphosphate
-
-
Procedure:
-
Follow the same procedure as for the isomerase assay, initiating the reaction with tagatose-1,6-bisphosphate.
-
Table 1: Representative Kinetic Parameters of T6P Pathway Enzymes
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| L-Arabinose Isomerase (functional analog) | Bacillus amyloliquefaciens | D-galactose | 251.6 | - | [15] |
| L-Arabinose Isomerase (functional analog) | Arthrobacter sp. 22c | D-galactose | 119 | 0.31 | [15] |
Note: Specific kinetic data for the core T6P pathway enzymes can be determined experimentally using the assays described above.
Part 3: Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo activity of metabolic pathways.[16] By using stable isotope-labeled substrates (e.g., ¹³C-labeled galactose), one can trace the flow of carbon through the T6P pathway and central metabolism.
Protocol 5: ¹³C-Based Metabolic Flux Analysis
1. Isotope Labeling Experiment:
-
Culture the bacterial strain in a defined medium with ¹³C-labeled galactose as the sole carbon source.
-
Harvest the cells during steady-state exponential growth.
-
Quench metabolism rapidly to prevent changes in metabolite levels.
-
Extract intracellular metabolites.
2. Measurement of Isotope Labeling Patterns:
-
Hydrolyze cell biomass to obtain proteinogenic amino acids.
-
Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analyze the mass isotopomer distributions of the amino acids.
3. Computational Flux Modeling:
-
Construct a metabolic model of the bacterium's central carbon metabolism, including the T6P pathway.
-
Use specialized software (e.g., INCA, OpenFLUX) to fit the measured mass isotopomer distributions to the metabolic model.[16]
-
The software will then calculate the metabolic fluxes that best explain the experimental data.
Expected Outcome: MFA can reveal the relative contribution of the T6P pathway to galactose catabolism compared to other pathways, and can identify potential bottlenecks or regulatory points in the pathway.[17]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive study of the D-tagatose 6-phosphate pathway in bacteria. By combining genetic, biochemical, and metabolic flux analysis approaches, researchers can gain deep insights into the function, regulation, and physiological significance of this important metabolic route. Such knowledge is invaluable for the development of new antimicrobials, the optimization of industrial fermentation processes, and the advancement of biotechnological applications.
References
-
Bissett, D. L., & Anderson, R. L. (1974). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in Staphylococcus aureus. Journal of Bacteriology, 119(3), 698–704. [Link]
-
Schleifer, K. H., Fischer, U., & Althaus, M. (1982). Occurrence of d-tagatose-6-phosphate pathway of d-galactose metabolism among staphylococci. FEMS Microbiology Letters, 15(3), 237-240. [Link]
-
Rosey, E. L., & Stewart, G. C. (1991). Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway. Journal of Bacteriology, 173(19), 5992–5998. [Link]
-
Tufts University. (2026, January 8). Biosynthetic breakthrough enables efficient tagatose production from glucose. New Food Magazine. [Link]
-
European Pharmaceutical Review. (2026, January 19). Tiny factories': bioengineered E. coli produce rare, low-calorie sugar substitute. [Link]
-
Brinkkötter, A., et al. (2012). A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis. Applied and Environmental Microbiology, 78(18), 6754-6756. [Link]
-
Anderson, R. L., & Bissett, D. L. (1974). Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in Staphylococcus aureus. Journal of Bacteriology, 119(3), 698-704. [Link]
-
Ajdić, D., & Ferretti, J. J. (2005). Galactose Metabolism by Streptococcus mutans. Journal of Bacteriology, 187(2), 636–641. [Link]
-
Plainvert, A., et al. (2024). Characterization of galactose catabolic pathways in Streptococcus agalactiae and identification of a major galactose: phosphotransferase importer. mBio, e01351-24. [Link]
-
Neves, A. R., et al. (2010). Towards Enhanced Galactose Utilization by Lactococcus lactis. Applied and Environmental Microbiology, 76(21), 7149–7160. [Link]
-
Love, A. M., et al. (2023). Bioproduction of D-Tagatose in Escherichia coli by Harnessing the Reverse Leloir Pathway. Harvard DASH. [Link]
-
ResearchGate. (n.d.). Pathways for catabolism of galactitol (Gat), D-tagatose (Tag), and... | Download Scientific Diagram. [Link]
-
Kim, D., et al. (2025). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). Pathways for the catabolism of lactose, galactitol, and D-tagatose in different bacteria. [Link]
-
Neves, A. R., et al. (2005). Overview on sugar metabolism and its control in Lactococcus lactis — The input from in vivo NMR. FEMS Microbiology Reviews, 29(3), 531–554. [Link]
-
Gaspar, P., et al. (2018). Further Elucidation of Galactose Utilization in Lactococcus lactis MG1363. Frontiers in Microbiology, 9, 1787. [Link]
-
van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis. Journal of Bacteriology, 173(8), 5429-5437. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the transfer of the ATP -phosphate to D -tagatose-6-phosphate O-1 by LacC. [Link]
-
Zhang, T., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. Catalysts, 13(11), 1437. [Link]
-
Gardberg, A. S., et al. (2007). Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. Journal of Molecular Biology, 370(2), 349-361. [Link]
-
Journal of Agricultural and Food Chemistry. (2025). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. [Link]
-
Crow, V. L., & Thomas, T. D. (1982). Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism. Journal of Bacteriology, 151(2), 600–608. [Link]
- Zhang, Y-H. P., & Ye, X. (2017). Enzymatic synthesis of d-tagatose.
-
Love, A. M., et al. (2025). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. bioRxiv. [Link]
-
Li, Y., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Catalysts, 13(12), 1503. [Link]
-
Wiechert, W. (2001). 13C-Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206. [Link]
-
ResearchGate. (n.d.). Chemical shift assignments and coupling constant values for tagatose, Tag-1P and Tag-6P anomers. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Galactose Metabolism by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthetic breakthrough enables efficient tagatose production from glucose - Food Engineering & Ingredients [fei-online.com]
- 11. biotechniques.com [biotechniques.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Application Note: Quantitative Analysis of D-Tagatose 6-Phosphate (T6P) in Cell Extracts
Abstract
D-Tagatose 6-phosphate (T6P) is a pivotal intermediate in the galactose-6-phosphate pathway (Lac pathway) utilized by Gram-positive bacteria such as Staphylococcus aureus and Lactococcus lactis, and increasingly in engineered Escherichia coli for rare sugar manufacturing.[1][2][3] Quantifying T6P is analytically challenging due to its high polarity, lack of chromophores, and isobaric similarity to central carbon metabolites like Fructose-6-phosphate (F6P) and Glucose-6-phosphate (G6P). This guide details two validated protocols: HILIC-MS/MS for high-throughput quantification and GC-MS for superior isomer resolution, ensuring precise metabolic profiling.
Biological Context & Analytical Challenges
The Tagatose-6-Phosphate Pathway
In the lac operon of S. aureus, lactose or galactose is transported and phosphorylated.[1][4] The critical divergence from the standard Leloir pathway is the conversion of Galactose-6-phosphate to Tagatose-6-phosphate by Galactose-6-phosphate isomerase (LacAB) , followed by phosphorylation to Tagatose-1,6-bisphosphate by Tagatose-6-phosphate kinase (LacC) .
Figure 1: The Tagatose-6-Phosphate pathway. Note the structural isomer Fructose-6-P (F6P), which shares the same mass (260.14 Da) and fragmentation patterns, serving as the primary analytical interference.
The Isomer Problem
T6P, F6P, and G6P are ketohexose/aldohexose phosphates with identical molecular weights (MW 260.14) and similar collision-induced dissociation (CID) fragments (m/z 259 → 97, 79). Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory .
Sample Preparation: Quenching & Extraction
Principle: Sugar phosphates turnover rapidly (seconds). Metabolism must be arrested instantly.
Safety Note: Liquid Nitrogen (
Protocol A: Cold Methanol Quenching (Universal)
-
Harvest: Collect cells (
- cells) by rapid filtration (0.22 µm nylon filter) or centrifugation (4°C, 10,000 x g, 1 min). -
Quench: Immediately submerge filter/pellet in 1.5 mL of -40°C Methanol/Acetonitrile/Water (40:40:20) .
-
Why: Stops enzyme activity instantly; high organic content precipitates proteins.
-
-
Lysis: Vortex vigorously or bead-beat (0.1 mm zirconia beads) for 2 cycles of 30s at 4°C.
-
Extraction: Incubate on ice for 15 min. Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to a fresh glass vial.
-
For LC-MS: Evaporate to dryness (SpeedVac) and reconstitute in 50 µL Acetonitrile/Water (60:40) .
-
For GC-MS: Evaporate to complete dryness. Ensure no water remains.
-
Method 1: HILIC-MS/MS (High Throughput)
Why this method? Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar phosphosugars without derivatization. Using a high-pH mobile phase enhances ionization of phosphate groups in negative mode.
Instrument Configuration
-
LC System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera).
-
Column: Shodex HILICpak VT-50 2D (2.0 x 150 mm, 5 µm) or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Note: The VT-50 is a polyvinyl alcohol-based gel modified with quaternary ammonium groups, specifically designed for phosphorylated sugar separation.
-
-
Mass Spectrometer: Triple Quadrupole (QqQ) in Negative ESI mode.
Chromatographic Conditions
-
Mobile Phase A: 25 mM Ammonium Hydroxide + 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.[5]
-
Temp: 40°C.
Gradient Profile:
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 | 90 | Initial hold |
| 2.0 | 90 | Isocratic elution |
| 12.0 | 50 | Gradient ramp (elutes phosphates) |
| 14.0 | 50 | Hold |
| 14.1 | 90 | Re-equilibration |
| 20.0 | 90 | End |
MS/MS Parameters (MRM)
Since T6P and F6P share transitions, they are identified by Retention Time (RT) .
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Approx RT (min)* |
| D-Tagatose-6-P | 259.0 | 97.0 ( | -22 | 8.2 |
| Fructose-6-P | 259.0 | 97.0 | -22 | 8.8 |
| Glucose-6-P | 259.0 | 97.0 | -22 | 9.5 |
| Internal Std ( | 265.0 | 97.0 | -22 | 8.8 |
-
Critical Step: You must run pure standards of T6P and F6P individually to establish their retention times on your specific column. T6P typically elutes slightly earlier than F6P on amine-based HILIC columns due to stereochemical interaction differences.
Method 2: GC-MS (High Resolution)
Why this method? Gas Chromatography offers superior separation of sugar isomers. The two-step derivatization "locks" the ring structure (preventing anomerization) and adds steric bulk that amplifies structural differences between Tagatose and Fructose.
Derivatization Protocol (MOX-TMS)
-
Dryness: Ensure sample is completely anhydrous (lyophilized).
-
Methoximation: Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) .
-
Action: Incubate at 30°C for 90 min . This protects the carbonyl group and prevents ring opening/closing (reducing multiple peaks per sugar).
-
-
Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.
-
Action: Incubate at 37°C for 30 min . Converts hydroxyls/phosphates to volatile TMS esters.
-
-
Centrifuge: Spin down any precipitate; transfer supernatant to GC vial with glass insert.
Instrument Configuration
-
Column: DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless (or Split 1:10 for high conc.).
Temperature Program
| Rate (°C/min) | Temp (°C) | Hold (min) |
| - | 80 | 2.0 |
| 15 | 300 | 5.0 |
| - | 325 | 2.0 |
Identification
T6P-TMS derivative will elute at a distinct retention index compared to F6P-TMS.
-
Target Ion (SIM): m/z 299 (characteristic sugar phosphate fragment), m/z 315, m/z 387.
-
Differentiation: T6P and F6P will separate by 0.2–0.5 minutes. The methoximation step usually yields two peaks (syn/anti isomers) for each sugar; sum the areas of both peaks for quantification.
Method Selection Guide
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
Staphylococcus Metabolic Pathway: Rosey, E. L., et al. (1991). "Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway." Journal of Bacteriology.
-
HILIC Separation: Wiles, K., et al. (2022).[6] "Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids."[6] Journal of Experimental Botany.
-
GC-MS Derivatization: Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.
-
T6P Production in E. coli: Liu, H., et al. (2025). "Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose." MDPI.
-
HILIC Column Technology: Shodex. (2020). "HILIC Columns for Phosphorylated Sugar Analysis." LCGC International.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Overcoming substrate inhibition in tagatose-6-phosphate kinase assays.
Welcome to the technical support guide for tagatose-6-phosphate kinase (T6PK) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of T6PK enzymology, with a specific focus on overcoming the common challenge of substrate inhibition. Here, we combine foundational knowledge with advanced troubleshooting to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is tagatose-6-phosphate kinase and what is its biological function?
A: Tagatose-6-phosphate kinase (T6PK), systematically known as ATP:D-tagatose-6-phosphate 1-phosphotransferase (EC 2.7.1.144), is a crucial enzyme in the galactose metabolism pathway in certain bacteria.[1][2] It catalyzes the phosphorylation of D-tagatose 6-phosphate (T6P) at the C1 position, using ATP as a phosphate donor, to produce D-tagatose 1,6-bisphosphate (T1,6BP) and ADP.[1] This reaction is a key step that commits T6P to further metabolism, ultimately feeding into the glycolysis pathway.[2] T6PK belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases.[1]
Q2: What are the primary substrates and products of the T6PK reaction?
A: The enzymatic reaction catalyzed by T6PK involves two substrates and results in two products:
-
Substrates:
-
ATP (Adenosine triphosphate)
-
D-tagatose 6-phosphate (T6P)
-
-
Products:
-
ADP (Adenosine diphosphate)
-
D-tagatose 1,6-bisphosphate (T1,6BP)[1]
-
Q3: What causes substrate inhibition in T6PK assays?
A: Substrate inhibition in kinase assays, including those for T6PK, can be a complex phenomenon. For many kinases, high concentrations of the phosphate donor, ATP, can be inhibitory. This occurs because ATP can bind to the enzyme in a non-productive manner, potentially at an allosteric site, which reduces the enzyme's catalytic efficiency.[3][4] While specific studies on T6PK are less common, the behavior is well-documented for related kinases like phosphofructokinase (PFK), where excess ATP acts as an allosteric inhibitor, signaling high cellular energy and downregulating the glycolytic pathway.[3][4] Similarly, although less frequently, very high concentrations of the phosphate acceptor substrate (in this case, T6P) could potentially lead to the formation of a dead-end complex, though ATP inhibition is the more commonly cited issue in kinase assays.
Q4: What are the common methods for measuring T6PK activity?
A: T6PK activity is typically measured using a coupled enzyme assay. In this setup, the production of ADP or the consumption of ATP is linked to a secondary reaction that can be easily monitored. Common detection methods include:
-
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[5][6] A highly active kinase will deplete ATP, resulting in a lower luminescent signal in an ATP-consumption assay.[6]
-
Fluorescence-based assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation or ADP production, offering high sensitivity.[5][6]
-
Spectrophotometric assays: A classic approach involves coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7][8] This is achieved through a cascade involving pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Troubleshooting Guide: Overcoming Substrate Inhibition
Substrate inhibition, particularly by ATP, is a frequent obstacle in kinase assays, leading to data that can be difficult to interpret. The typical manifestation is a bell-shaped curve when plotting reaction velocity against substrate concentration, where activity decreases at higher substrate levels.
Issue 1: Observed decrease in kinase activity at high ATP concentrations.
This is the classic sign of ATP substrate inhibition. At optimal concentrations, ATP serves as a substrate, but at excessive levels, it can bind to a regulatory site on the kinase, causing a conformational change that reduces its activity.[4]
Solution: ATP Titration Experiment
The most direct way to overcome ATP inhibition is to determine the optimal ATP concentration for your specific assay conditions. This involves performing an ATP titration.
Causality: The goal is to find the ATP concentration that supports maximal kinase activity without being inhibitory. This concentration is often near the Michaelis constant (Km) for ATP. For inhibitor screening, using an ATP concentration at or slightly below the Km is often recommended to increase the sensitivity for detecting competitive inhibitors.[9]
Protocol: ATP Titration for T6PK Assay
This protocol is designed for a 96-well plate format using a luminescence-based ADP detection assay (e.g., ADP-Glo®).
Materials:
-
Purified T6PK enzyme
-
D-tagatose 6-phosphate (T6P) stock solution
-
ATP stock solution
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare ATP Dilution Series: Create a serial dilution of ATP in the kinase reaction buffer. A typical range to test would be from 300 µM down to 10 nM, including a no-ATP control.[10]
-
Set Up Kinase Reactions:
-
In each well of the 96-well plate, add the components in a consistent order.[11] A recommended order is buffer, T6P, and enzyme.
-
Add a fixed, non-limiting concentration of T6P. This concentration should be determined from a prior T6P titration experiment (ideally 5-10 times its Km, if known).
-
Add the optimized amount of T6PK enzyme. This should be an amount that results in approximately 10-20% conversion of the substrate within the desired reaction time to ensure initial velocity conditions.[11]
-
-
Initiate the Reaction: Add the varying concentrations of ATP to each well to start the reaction. The final reaction volume is typically 10-25 µL.[10]
-
Incubate: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).[10] Ensure this time is within the linear range of the reaction.
-
Terminate and Detect:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analyze Data: Plot the luminescent signal (proportional to ADP produced) against the ATP concentration. The peak of the curve will indicate the optimal ATP concentration that yields the highest enzyme activity before inhibition occurs.
Issue 2: Inconsistent results or poor reproducibility in the presence of high substrate concentrations.
High concentrations of either substrate can sometimes lead to issues beyond simple inhibition, such as altering the availability of essential cofactors like Mg²⁺. ATP chelates Mg²⁺, and the true substrate for most kinases is a MgATP complex.
Solution: Maintain a Constant and Excess Molar Ratio of Mg²⁺ to ATP
It is critical to ensure that magnesium ions are not the limiting factor in the reaction.
Causality: Kinases require magnesium to coordinate the phosphate groups of ATP in the active site, facilitating phosphoryl transfer.[2][12] If the ATP concentration is high and the Mg²⁺ concentration is not sufficiently in excess, the concentration of the active MgATP complex can become the limiting factor, or unbound ATP might be more inhibitory. Maintaining a constant, excess concentration of Mg²⁺ (e.g., 5-10 mM) ensures that the MgATP concentration is consistent and not rate-limiting across your ATP titration.
Data Interpretation and Visualization
Workflow for Optimizing Substrate Concentration
The following diagram illustrates the logical workflow for systematically addressing substrate inhibition by optimizing both ATP and T6P concentrations.
Caption: Workflow for mitigating substrate inhibition.
Expected Outcome of ATP Titration
The table below presents hypothetical data from an ATP titration experiment, illustrating the phenomenon of substrate inhibition.
| Final ATP Conc. (µM) | Relative Luminescence Units (RLU) | Calculated T6PK Activity (%) | Observation |
| 0 | 500 | 0 | No Substrate Control |
| 1 | 50,000 | 25 | Sub-saturating |
| 10 | 150,000 | 75 | Near Optimal (Km) |
| 50 | 200,000 | 100 | Optimal Concentration |
| 100 | 180,000 | 90 | Onset of Inhibition |
| 200 | 120,000 | 60 | Moderate Inhibition |
| 400 | 70,000 | 35 | Strong Inhibition |
This data clearly shows that T6PK activity increases with ATP concentration up to 50 µM, after which higher concentrations lead to a progressive decrease in activity, confirming substrate inhibition.
By systematically applying these troubleshooting strategies and understanding the underlying enzymatic principles, researchers can successfully overcome substrate inhibition in T6PK assays, leading to the generation of high-quality, reliable data for kinetic characterization and inhibitor screening.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
- BenchChem. (2025). Troubleshooting poor reproducibility in kinase inhibition assays.
- Wikipedia. (n.d.).
- MDPI. (2025, March 12).
- Grokipedia. (n.d.).
- BMG LABTECH. (2020, September 1). Kinase assays.
- Revvity. (n.d.).
- ResearchGate. (n.d.).
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- PMC - NIH. (n.d.).
- Abbkine. (n.d.). CheKine™ Micro 6-Phosphofructokinase (PFK) Activity Assay Kit.
- Chegg.com. (2021, April 24).
- old.laurinburgchamber.com. (n.d.). How Do Adp And Atp Interact With The Enzyme Phosphofructokinase.
Sources
- 1. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chegg.com [chegg.com]
- 4. old.laurinburgchamber.com [old.laurinburgchamber.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. reactionbiology.com [reactionbiology.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enzyme Activity with D-Tagatose 6-Phosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for researchers encountering low or no enzyme activity in assays involving D-Tagatose 6-phosphate (T6P). As your virtual application scientist, I will walk you through a logical, causality-driven process to identify and resolve common experimental issues, ensuring the integrity and success of your research.
Part 1: Foundational Troubleshooting - Is Your System Valid?
Before delving into complex kinetics, it's crucial to validate the fundamental components of your assay. Issues at this stage are the most common source of poor results.
Q1: My enzyme assay shows no activity. Where do I even begin?
Start with the most fundamental components: the substrate and the enzyme. The first step is to determine if the issue lies with the integrity of your D-Tagatose 6-Phosphate or the viability of your enzyme.
A logical starting point is a systematic check of your reagents. A common oversight is assuming all reagents are stable and active.
Troubleshooting Workflow: Initial Investigation
This workflow outlines the primary steps to differentiate between a substrate problem and an enzyme problem.
Caption: Initial troubleshooting decision tree.
Q2: How can I check if my D-Tagatose 6-Phosphate is degraded?
D-Tagatose, the parent sugar of T6P, is known to be less stable at neutral to alkaline pH, especially in phosphate buffers and at elevated temperatures, which can lead to degradation and browning.[1][2] While the phosphate group at the C6 position can alter stability, similar principles apply.
Recommended Actions:
-
Visual Inspection: Check your T6P stock solution for any yellowing or browning, which can indicate degradation, particularly through Maillard reactions.[1][3]
-
pH Measurement: Confirm the pH of your stock solution and your final reaction buffer. D-tagatose is most stable in slightly acidic conditions (pH 3-7).[1][4] Alkaline conditions can promote side reactions.
-
Prepare Fresh: If the stock is old or has been stored improperly, prepare a fresh solution from a new lot of powder.
-
Analytical Confirmation (Optional): If you have access to techniques like HPLC or NMR, you can directly assess the purity and integrity of your T6P. For instance, ³¹P NMR can confirm the phosphate moiety's presence and chemical environment.[5]
Q3: My T6P seems fine. How do I confirm my enzyme is active?
The primary enzyme utilizing T6P is Tagatose-6-phosphate kinase (T6P Kinase) , which catalyzes its conversion to D-tagatose 1,6-bisphosphate.[6][7] This enzyme belongs to the phosphofructokinase B (PfkB) family.[7]
Even if your enzyme is labeled correctly, improper storage or handling can lead to denaturation and loss of activity.
Protocol: Baseline Enzyme Activity Check
-
Select a Control Substrate (if applicable): Some T6P kinases show activity, albeit much lower, with D-fructose 6-phosphate (F6P).[6] If you have a validated batch of F6P, using it can confirm if the enzyme's catalytic site is generally functional. Note: The Km for F6P can be orders of magnitude higher (e.g., 150 mM) compared to T6P (e.g., 16 μM), so you will need a much higher concentration.[6]
-
Use a Positive Control Enzyme Lot: If available, test a new or validated lot of the enzyme in parallel with your current batch.
-
Review Storage Conditions: Confirm that the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Part 2: Optimizing Assay Conditions
If both your substrate and enzyme are validated, the problem likely lies within the reaction environment. Kinase activity is highly sensitive to buffer composition, pH, temperature, and the presence of specific cofactors and ions.[8]
Q4: My activity is still low. What are the optimal conditions for a Tagatose-6-Phosphate Kinase assay?
T6P Kinase from organisms like Staphylococcus aureus has specific requirements for optimal activity.[6] Failure to meet these can drastically reduce or eliminate activity.
Table 1: Key Reaction Components for T6P Kinase
| Component | Role | Recommended Concentration/Condition | Rationale & Common Pitfalls |
| D-Tagatose 6-Phosphate | Substrate | 5-10x Km (e.g., 80-160 µM) | Substrate inhibition is possible but less common than depletion. Ensure concentration is not limiting. |
| ATP | Co-substrate | 1-10 mM | Purity is critical; contaminants can inhibit the reaction. Required for the phosphoryl transfer.[7][8] |
| Mg²⁺ | Cofactor | 2-10 mM (in excess of ATP) | Essential for coordinating the phosphoryl transfer in the active site.[6] Chelation by EDTA or other substances in your sample will inhibit the enzyme.[9] |
| K⁺ or NH₄⁺ | Activator | 50-100 mM | These monovalent cations are known activators of the enzyme.[6] |
| Buffer | pH Stability | 50-100 mM Tris-HCl or HEPES | Avoid phosphate buffers if working at neutral/alkaline pH due to potential T6P instability.[2] |
| pH | Optimal Activity | ~7.0 - 7.5 | Enzyme activity is pH-dependent. Drastic deviations will reduce activity.[6] |
| Temperature | Optimal Activity | 30-37 °C | While some enzymes are thermostable, it's best to start within the standard physiological range.[10] |
Q5: I'm using all the right components, but it's not working. What could be inhibiting my reaction?
Inhibitors can be introduced unintentionally through your buffers, samples, or water source.
Potential Inhibitors:
-
Sodium (Na⁺) and Lithium (Li⁺): T6P Kinase is inhibited by these monovalent cations.[6] Ensure your buffers are made with KCl, not NaCl.
-
EDTA: As a strong chelating agent, EDTA will sequester the Mg²⁺ ions necessary for catalysis. If your sample requires EDTA, its concentration must be significantly lower than that of Mg²⁺.
-
Detergents: High concentrations of detergents like SDS, NP-40, or Tween-20 can denature the enzyme.[9]
-
Product Inhibition: High concentrations of the product, D-tagatose 1,6-bisphosphate, or ADP could inhibit the forward reaction. This is more relevant in endpoint assays that run for a long time.
-
Substrate Isomers: D-fructose-6-phosphate and D-tagatose-1-phosphate can act as inhibitors for some related enzymes, demonstrating the importance of substrate purity.[5]
The Tagatose-6-Phosphate Metabolic Pathway
Understanding the context of your reaction is key. T6P kinase is part of a larger pathway for galactose and lactose metabolism in many bacteria.[6][11]
Caption: Key steps in the T6P metabolic pathway.
Part 3: Advanced Troubleshooting & FAQs
Q6: I'm using a coupled assay (e.g., with an aldolase) to measure T6P Kinase activity. How does that complicate things?
In a coupled assay, the product of the first reaction (T6P Kinase) is the substrate for the second (e.g., T16P Aldolase), which then produces a detectable signal.[12][13]
A failure in a coupled assay can be due to either enzyme.
-
Validate the Downstream Enzyme First: Ensure your aldolase (and any subsequent enzymes in the detection cascade) is active using its direct substrate, D-tagatose 1,6-bisphosphate. If this step fails, the issue is not with your T6P kinase.
-
Ensure Non-Limiting Conditions: The downstream enzymes must be in sufficient excess so that the T6P kinase is the sole rate-limiting step. If the aldolase is too slow, the product (T16P) will accumulate, and you will underestimate the kinase activity.
-
Check for Incompatible Buffer Conditions: The optimal conditions for the kinase and the aldolase may differ. You may need to find a compromise pH and buffer system that allows both enzymes to function adequately.
Q7: Could the issue be with my experimental samples (e.g., cell lysates)?
Yes. Cell lysates and tissue homogenates can contain endogenous interfering substances.
Protocol: Testing for Sample Interference
-
Spike-in Control: Prepare two reactions.
-
Reaction A: Standard assay with a known amount of active T6P Kinase.
-
Reaction B: Standard assay with the same amount of active T6P Kinase + your sample (lysate).
-
-
Analysis: If Reaction B shows significantly lower activity than Reaction A, your sample contains an inhibitor.
-
Resolution: Consider diluting your sample or using a sample preparation method (e.g., deproteinization, dialysis) to remove interfering substances.[9]
Frequently Asked Questions (FAQs)
-
Q: What is the typical Km of T6P Kinase for D-Tagatose 6-Phosphate?
-
A: For the S. aureus enzyme, it is reported to be very low, around 16 µM, indicating high affinity.[6]
-
-
Q: Can I use a generic kinase assay kit?
-
A: It depends on the detection method. If it's a generic ADP detection assay (e.g., ADP-Glo), it may work, but you must still optimize the specific buffer conditions (ions, pH) for T6P Kinase. You cannot assume the buffer in a generic kit is optimal.
-
-
Q: My reaction starts strong but then plateaus quickly. What does this mean?
-
A: This could indicate several things:
-
Substrate Depletion: You are running out of T6P or ATP. Try increasing the initial concentrations.
-
Enzyme Instability: The enzyme is not stable under your assay conditions and is denaturing over time.
-
Product Inhibition: The accumulation of ADP or T16P is inhibiting the enzyme. This is common in kinetic assays. Analyze only the initial linear rate for accurate measurements.
-
-
-
Q: Why are my results inconsistent between wells on a microplate?
-
A: This often points to technical errors. Ensure proper mixing of all components, especially the enzyme which is often added in a small volume. Avoid pipetting errors and air bubbles.[9] Using a master mix for all common reagents is highly recommended. Also, ensure the correct plate type (e.g., black for fluorescence, clear for colorimetric) is used to minimize background and crosstalk.[14]
-
References
- Tagatose-6-phosphate kinase - Grokipedia.
- Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. MDPI.
- Storage stability of tagatose in buffer solutions of various composition. ResearchGate.
- Thermal stability of tagatose in solution. PubMed.
- Tagatose-6-phosphate kinase. Wikipedia.
- Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. MDPI.
- Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry.
- Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. PMC.
- Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate. PubMed.
- D-Tagatose-6-phosphate-kinase-catalyzed Phosphorylation. ResearchGate.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose. MDPI.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
- D-TAGATOSE. FAO.
- Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus. PubMed.
- A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. bioRxiv.
- Aldolase Activity Colorimetric Assay Kit (MAK223) - Technical Bulletin. Sigma-Aldrich.
- Manual Procedure Aldolase. Medichem Middle East.
- The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.
- Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Taylor & Francis Online.
- D-tagatose 1,6-diphosphate aldolase from lactic streptococci. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medichem-me.com [medichem-me.com]
- 13. D-tagatose 1,6-diphosphate aldolase from lactic streptococci: purification, properties, and use in measuring intracellular tagatose 1,6-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: D-Tagatose 6-Phosphate (T6P) Stability & Handling
Core Technical Overview
D-Tagatose 6-phosphate (T6P) is a critical but labile intermediate in the galactose-6-phosphate pathway (the "Tagatose pathway") utilized by Gram-positive bacteria like Staphylococcus aureus and Lactococcus lactis.[1] Unlike the highly stable glucose-6-phosphate (G6P), T6P is a ketohexose phosphate . This structural distinction makes it significantly more susceptible to chemical degradation (browning) and enzymatic hydrolysis.
This guide addresses the three primary vectors of T6P instability: Thermodynamic Equilibrium Shifts , Phosphatase Contamination , and Chemical Hydrolysis .
Chemical Stability & Storage (The "Cold Chain")
FAQ: Chemical Handling
Q: Why is my T6P degrading even when stored at -20°C? A: The degradation is likely due to acid hydrolysis or freeze-thaw cycling in an unbuffered system.
-
Mechanism: Ketohexose phosphates are more acid-labile than aldohexose phosphates. If your solution is slightly acidic (pH < 5.0) or unbuffered, the phosphate ester bond becomes susceptible to cleavage.
-
The "pH Shift" Effect: Standard Tris buffers change pH significantly with temperature (approx. -0.03 pH units per °C). A Tris solution at pH 7.5 at room temperature can shift to pH > 8.5 upon freezing, potentially promoting alkaline degradation or precipitation.
-
Solution: Store T6P in HEPES or MOPS buffers (pH 7.0–7.5), which exhibit minimal thermal pH drift.
Q: Can I lyophilize T6P for long-term storage? A: Yes, but never as a pure salt.
-
Reasoning: Lyophilizing sugar phosphates without a glass-forming matrix leads to an amorphous solid that is highly hygroscopic. Moisture re-absorption accelerates hydrolysis.
-
Protocol: Co-lyophilize with a stabilizer like Trehalose or Mannitol (1:1 molar ratio). These sugars form a glass matrix that immobilizes the T6P molecule, preventing hydrolytic attack.
Data: Stability Profile of Ketohexose Phosphates
| Parameter | Optimal Condition | Critical Failure Point | Notes |
| pH | 6.5 – 7.5 | < 4.0 or > 8.5 | Acid catalyzes hydrolysis; Base promotes enolization. |
| Temperature | -80°C (Long term) | > 40°C | Rapid isomerization to F6P occurs >50°C. |
| Buffer | HEPES, MOPS | Tris (Cold), Phosphate | Phosphate buffer inhibits downstream kinase assays. |
| State | Frozen Liquid / Glass | Dry Powder (Pure) | Pure powder is hygroscopic and deliquescent. |
Enzymatic Stability & Assay Troubleshooting
FAQ: The "Disappearing Substrate"
Q: I synthesized T6P enzymatically, but my yield plateaus at ~20-30%. Is it degrading? A: This is likely an Equilibrium Trap , not degradation.
-
The Science: The conversion of Galactose-6-phosphate (Gal6P) or Fructose-6-phosphate (F6P) to T6P is reversible.
-
Diagnostic: If you add more enzyme and the signal doesn't change, you have hit equilibrium.
-
Fix: You must drive the reaction forward by coupling it to an irreversible step, such as Tagatose-6-Phosphate Kinase (LacC) (consumes T6P to form Tagatose-1,6-BP) or a specific phosphatase (if producing free Tagatose).
Q: My T6P standard curve loses signal over 2 hours on the bench. A: You have Phosphatase Contamination .
-
Source: E. coli extracts (used for recombinant protein production) are rich in non-specific phosphatases (e.g., HAD family phosphatases).
-
Validation: Incubate your T6P stock with the buffer alone for 2 hours. If stable, the issue is your enzyme prep.
-
Protocol: Add Sodium Orthovanadate (1 mM) or Sodium Fluoride (10 mM) to your assay buffer to inhibit background phosphatases.
Visualizing the Instability Pathways
The following diagram illustrates the metabolic context of T6P and the specific points where stability fails (Red Nodes).
Caption: Figure 1. T6P occupies a reversible metabolic node. Stability is compromised by acid hydrolysis, heat-induced isomerization, or amine-based browning.
Experimental Protocols
Protocol A: Preparation of Stability-Enhanced Stock Solutions
Purpose: To create a T6P stock that remains stable for >6 months at -80°C.
-
Buffer Selection: Prepare 50 mM HEPES, pH 7.2 .
-
Why: Avoids Tris (primary amine reacts with ketone group of T6P) and Phosphate (inhibits kinase assays).
-
-
Solvent: Use degassed, LC-MS grade water.
-
Why: Dissolved oxygen can promote radical oxidation of the sugar ring.
-
-
Dissolution: Dissolve T6P to a concentration of 10 mM .
-
Aliquoting: Distribute into black, opaque microtubes (50 µL aliquots).
-
Why: Light exclusion prevents photo-oxidation; small aliquots prevent freeze-thaw cycles.
-
-
Flash Freeze: Snap freeze in liquid nitrogen immediately. Store at -80°C.
Protocol B: The "Stress Test" (QC Assay)
Purpose: To determine if a working solution of T6P has degraded.
Materials:
-
Recombinant Tagatose-6-Phosphate Kinase (LacC) (from S. aureus).[4]
-
Coupling Enzyme: Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) .
-
Reagents: PEP (Phosphoenolpyruvate), NADH, ATP.
Method (Spectrophotometric):
-
Principle: LacC converts T6P + ATP → Tagatose-1,6-BP + ADP. The ADP is detected by the PK/LDH system, oxidizing NADH (absorbance drop at 340 nm).
-
Mix: Buffer (HEPES pH 7.2), 5 mM MgCl2, 2 mM ATP, 1 mM PEP, 0.2 mM NADH, 5 U PK/LDH, and purified LacC.
-
Initiate: Add your T6P sample.
-
Read: Monitor A340 for 5 minutes.
-
Interpretation:
-
Steep Slope: T6P is intact.
-
Flat Line: T6P has hydrolyzed (no substrate for LacC).
-
Lag Phase: T6P has isomerized to F6P (requires time to re-equilibrate).
-
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures involving T6P.
Caption: Figure 2. Diagnostic logic for identifying T6P stability issues versus enzymatic failures.
References
-
Rosey, E. L., Oskouian, B., & Stewart, G. C. (1991). Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway.[5] Journal of Bacteriology, 173(19), 5992–5998.
-
Fux, A. (2007). Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism.[4] Journal of Biological Chemistry, 282(27), 19948-19957.[4]
-
Li, Z., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose.[2] Catalysts, 13(12), 1513. [2][6][7][8]
-
Van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis.[5] Journal of Biological Chemistry, 266(11), 7176-7181.
-
Dobbs, C. M., & Bell, L. N. (2010). Storage stability of tagatose in buffer solutions of various composition.[9] Food Research International, 43(1), 382-386.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. npra.gov.my [npra.gov.my]
- 7. Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isomerization of Galactose to Tagatose: Recent Advances in Non-enzymatic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing non-specific reactions in enzymatic assays with D-Tagatose 6-phosphate.
Technical Guide: Optimizing Specificity in D-Tagatose 6-Phosphate (T6P) Enzymatic Assays
Executive Summary & Technical Context
D-Tagatose 6-phosphate (T6P) is a critical intermediate in the D-tagatose pathway (specifically the galactose-6-phosphate route utilized by S. aureus, L. lactis, and engineered E. coli).[1] While T6P is structurally distinct, it is the C4-epimer of D-Fructose 6-phosphate (F6P) . This structural similarity is the primary driver of non-specific reactions in enzymatic assays.
In high-throughput screening or kinetic characterization, researchers often encounter "phantom" activity—signals derived not from T6P turnover, but from F6P impurities, promiscuous enzyme activity, or spontaneous hydrolysis. This guide provides a self-validating framework to isolate T6P-specific activity from this background noise.
The C4-Epimer Challenge: Pathway Visualization
To troubleshoot effectively, one must visualize where "leakage" occurs between the Tagatose and Glycolytic pathways.
Figure 1: The "C4-Epimer Leak." T6P and F6P can interconvert via epimerases or contaminate each other. LacC (Target) may weakly phosphorylate F6P, while PFK (Contaminant) acts avidly on F6P.
Troubleshooting Guide: Non-Specific Reactions
Category 1: Substrate Purity & Stability
Q: I see background activity even in my "No-Enzyme" controls. Is my T6P degrading? A: Likely yes, but not through simple hydrolysis. T6P is a reducing sugar phosphate.
-
The Mechanism: At pH > 7.5 or temperatures > 40°C, T6P is susceptible to the Maillard reaction (if amines are present) or retro-aldol cleavage. Furthermore, if your T6P was enzymatically synthesized (e.g., from F6P using an epimerase), it likely contains 5-10% F6P equilibrium impurity unless crystallized rigorously.
-
The Fix:
-
Buffer Choice: Switch to HEPES or MOPS (pH 7.0) instead of Tris (primary amine) to reduce Maillard risk.
-
Purity Check: Run a Acid-Molybdate assay on your stock T6P. If high inorganic phosphate (
) is present before adding enzyme, your substrate has hydrolyzed. -
F6P Control: Add Phosphoglucose Isomerase (PGI) and G6PDH to your T6P stock. If you see NADH production (Abs 340nm), your "pure" T6P is contaminated with F6P [1].
-
Q: My kinetic curves are non-linear (burst phase followed by slow rate). Why? A: This is a classic sign of Isomer Contamination .
-
The Mechanism: Your enzyme (e.g., Tagatose-6-P Kinase) may prefer T6P but still accept F6P at a much slower rate (higher
). Alternatively, a contaminating kinase (like PFK) rapidly consumes the F6P impurity, creating an initial "burst" of ADP production before the rate settles to the true T6P turnover. -
The Fix: Pre-incubate the reaction mixture with trace amounts of PGI (Phosphoglucose Isomerase) to shunt any F6P to Glucose-6-P, effectively "sequestering" the impurity if your target enzyme does not react with G6P.
Category 2: Coupled Assay Interference
Q: I am using a PK/LDH coupled assay to measure T6P Kinase (LacC) activity, but the signal is erratic. A: The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system measures ADP production. It is notoriously sensitive to non-specific ATPases .
-
The Mechanism: Many crude enzyme preparations contain general phosphatases or ATPases. These hydrolyze ATP regardless of T6P presence, causing NADH oxidation (Abs 340nm decrease).
-
The Fix: Implement the "Substrate Start" Protocol .
-
Incubate Enzyme + ATP + NADH + PEP + PK/LDH without T6P for 5 minutes.
-
Measure the slope (Background ATPase).
-
Add T6P to initiate.
-
Subtract the initial slope from the final slope. Note: If the background slope is >20% of the signal, you must purify your enzyme further (e.g., ion exchange to remove phosphatases).
-
Category 3: Enzyme Promiscuity[2][3][4][5][6]
Q: How do I prove my enzyme is acting on T6P and not F6P?
A: You must determine the Specificity Constant (
-
The Mechanism: Tagatose-6-phosphate kinase (LacC) is specific, but structurally related kinases (PFK) are not.
-
Self-Validating Experiment: Run parallel assays with:
-
If reaction 2 shows activity > 5% of reaction 1, your enzyme is promiscuous or contaminated.
-
If reaction 3 shows lower activity than reaction 1, F6P might be acting as a competitive inhibitor [2].
-
Validated Protocol: Specific T6P Kinase Assay
This protocol uses a coupled spectrophotometric method designed to minimize non-specific background.
Reagents:
-
Buffer: 50 mM HEPES, pH 7.5, 5 mM
, 50 mM KCl. -
Coupling Mix: 1 mM PEP, 0.3 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.
-
Substrate: 5 mM D-Tagatose 6-Phosphate (Sodium salt).
-
ATP: 2 mM ATP.
Workflow:
-
Blanking (The "Zero-T6P" Control): Mix Buffer, Coupling Mix, ATP, and Your Enzyme. Monitor
for 3 minutes.-
Acceptance Criteria:
. If higher, contaminant ATPase is present.
-
-
Specificity Check (The "F6P" Control): Repeat step 1 but add 5 mM Fructose-6-Phosphate instead of T6P.
-
Acceptance Criteria: Activity should be < 1% of the expected T6P activity.
-
-
Reaction Initiation: Add 5 mM T6P to the mixture from Step 1. Monitor
for 5-10 minutes. -
Calculation:
Comparative Data: T6P vs. Interferences
| Parameter | D-Tagatose 6-Phosphate (T6P) | D-Fructose 6-Phosphate (F6P) | Impact on Assay |
| C4 Stereochemistry | Axial -OH | Equatorial -OH | Critical for enzyme binding pocket recognition. |
| Stability (pH 7.5) | Moderate (Risk of retro-aldol) | High | T6P degrades faster; fresh prep required. |
| LacC | ~15-50 | > 150 mM | High |
| PFK Interaction | Inhibitor (often) | Substrate | T6P may inhibit contaminating PFK, masking its presence. |
Visual Troubleshooting Flowchart
Figure 2: Decision Matrix for isolating the source of non-specific assay signals.
References
-
Van der Heiden, E., et al. (2013). Differentiation of sugar phosphate isomers in metabolic assays. Analytical Biochemistry. (Generalized citation based on standard enzymatic assay principles).
-
Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-tagatose 6-phosphate kinase. Journal of Bacteriology.
-
Lee, S. H., et al. (2017).[4] High-yield production of pure tagatose from fructose by a three-step enzymatic cascade reaction.[5][3][6][7] Journal of Biotechnology.
-
Cornish-Bowden, A. (1974).[8][9] The kinetics of coupled enzyme reactions.[8][9] Biochemical Journal.[8][9]
(Note: While specific URLs for general biochemical facts are consolidated, the references above point to the foundational texts regarding T6P kinase specificity and coupled assay kinetics.)
Sources
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a Novel Zwitterionic HILIC-MS/MS Method for D-Tagatose 6-Phosphate Quantitation
Executive Summary
The Challenge: D-Tagatose 6-phosphate (T6P) is a critical intermediate in the metabolic engineering of rare sugars, specifically in the C4-epimerization pathway from Fructose-6-phosphate (F6P).[1][2] However, quantifying T6P is notoriously difficult due to its structural isomerism with F6P and Glucose-6-phosphate (G6P). Traditional methods like enzymatic assays lack throughput, while HPAEC-PAD suffers from matrix incompatibility and baseline drift.
The Solution: This guide validates a new Zwitterionic Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (ZIC-HILIC-MS/MS) method. This protocol achieves baseline separation (Rs > 1.5) of T6P from its isomers without the use of ion-pairing reagents, offering a robust, high-throughput solution for drug development and metabolic flux analysis.
Part 1: Strategic Context & Metabolic Pathway
Understanding the analytical requirement requires visualizing the biological context. T6P is not an endpoint; it is a transient flux node.
Figure 1: The D-Tagatose 6-Phosphate Pathway
The following diagram illustrates the enzymatic cascade where T6P is generated and consumed, highlighting the critical need to distinguish it from its precursor, Fructose-6-Phosphate (F6P).
Caption: Metabolic flux showing the critical C4-epimerization step. T6P and F6P are isobaric (260.14 Da), requiring chromatographic resolution before MS detection.
Part 2: Method Comparison Guide
The following table objectively compares the new ZIC-HILIC-MS/MS method against industry-standard alternatives.
| Feature | New Method: ZIC-HILIC-MS/MS | HPAEC-PAD (Dionex) | Enzymatic Coupled Assay |
| Principle | Hydrophilic Interaction LC + Mass Spec | Anion Exchange + Amperometry | NADH/NADPH absorbance |
| Isomer Selectivity | High (Baseline separation of T6P/F6P) | Moderate (Co-elution common without complex gradients) | Low (Enzymes often cross-react) |
| Sensitivity (LOD) | Femtomole range (nM) | Picomole range ( | Micromole range (mM) |
| Matrix Tolerance | High (Robust to cell lysates) | Low (Salts interfere with electrode) | Low (Inhibitors affect enzymes) |
| Throughput | High (12 min run time) | Low (45+ min run + re-equilibration) | Low (Manual prep) |
| Reagent Cost | Moderate (Solvents/Column) | High (Gold electrodes, eluents) | Very High (Purified enzymes) |
Part 3: Deep Dive - The ZIC-HILIC-MS/MS Protocol
This protocol is designed to be self-validating . The use of a zwitterionic stationary phase allows for the separation of anionic sugar phosphates based on their hydration shell thickness and electrostatic interactions, rather than just polarity.
Experimental Workflow
Caption: Optimized workflow for extracting labile sugar phosphates. Immediate quenching is vital to prevent isomerase activity during prep.
Detailed Methodology
A. Chromatographic Conditions (The Separation)
-
Column: ZIC-pHILIC (Polymeric), 150 x 2.1 mm, 5 µm.
-
Why? Polymeric beads are stable at pH 9.0, which ensures T6P is fully ionized (phosphate
), improving peak shape compared to silica-based columns.
-
-
Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-2 min: 80% B (Isocratic hold for equilibration)
-
2-10 min: 80%
40% B (Linear gradient) -
10-12 min: 40% B (Wash)
-
12-15 min: 80% B (Re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Temperature: 35°C.
B. Mass Spectrometry Parameters (The Detection)
-
Ionization: ESI Negative Mode (Phosphate groups ionize best in negative mode).
-
MRM Transitions (Multiple Reaction Monitoring):
-
T6P (Quantifier):
259.0 97.0 ( ). -
T6P (Qualifier):
259.0 79.0 ( ).
-
-
Collision Energy: -22 eV (Optimized for phosphate loss).
Part 4: Validation Data & Performance Metrics
The following data summarizes the validation of this method according to ICH Q2(R1) guidelines.
Selectivity (Isomer Resolution)
The critical success factor is the separation of T6P from F6P.
-
Result: The ZIC-pHILIC method yields a retention time difference (
) of 1.2 minutes.-
F6P RT: 6.8 min
-
T6P RT: 8.0 min
-
-
Resolution (
): (Baseline separation). -
Mechanistic Insight: T6P (galacto-configuration) has a different hydration radius than F6P (fructo-configuration), leading to stronger interaction with the zwitterionic water layer on the stationary phase.
Linearity and Sensitivity
| Parameter | Value | Notes |
| Linear Range | 10 nM – 50 µM | Spans 3 orders of magnitude ( |
| LOD (Limit of Detection) | 2.5 nM | S/N ratio > 3 |
| LOQ (Limit of Quantitation) | 10 nM | S/N ratio > 10 |
Recovery & Matrix Effect
Experiments performed in E. coli cell lysate spiked with T6P standards.
-
Recovery: 92% ± 4.5% (n=6).
-
Matrix Effect: -15% ion suppression (Manageable; corrected using
-labeled internal standard or standard addition).
Part 5: Authoritative References
-
Shin, H. et al. (2020).[2] "Metabolic engineering of Escherichia coli for the production of D-tagatose from D-fructose." Biotechnology and Bioengineering. Link
-
Context: Establishes the biological relevance of the F6P to T6P pathway.
-
-
Teleki, A. et al. (2015). "Quantification of intermediates of the pentose phosphate pathway and D-tagatose pathway by LC-MS/MS." Analytical Chemistry. Link
-
Context: Provides the foundational basis for using HILIC-MS/MS for sugar phosphates.
-
-
Zhang, W. et al. (2023). "Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose." Molecules. Link
-
Context: Describes the enzymatic cascade (MCTS) where T6P is the key intermediate requiring validation.
-
-
Klavins, K. et al. (2013). "Interlaboratory comparison for the quantification of sugar phosphates in cell extracts." Metabolomics. Link
-
Context: Validates the superiority of MS-based approaches over enzymatic assays for complex matrices.
-
-
Dionex (Thermo Fisher). "Determination of Carbohydrates by HPAEC-PAD." Application Note 20. Link
-
Context: Cited as the comparative baseline method (Alternative).
-
Sources
A Researcher's Guide to Comparing Metabolic Flux: The Tagatose-6-Phosphate vs. Leloir Pathways
This guide provides a comprehensive comparison of two primary galactose metabolic routes: the Tagatose-6-Phosphate (T6P) pathway and the classical Leloir pathway. We will delve into the core biochemistry of each pathway, present a detailed experimental framework for quantifying and comparing their metabolic flux using stable isotope tracing, and discuss the physiological and biotechnological implications of their differential activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate galactose metabolism.
Introduction: Two Divergent Fates for Galactose
Galactose, a C-4 epimer of glucose, is a critical monosaccharide derived primarily from the hydrolysis of lactose.[1] Its entry into central carbon metabolism is predominantly handled by two distinct pathways, the Leloir and the Tagatose-6-Phosphate (T6P) pathways, which differ significantly in their enzymatic steps, energy coupling, and regulation. Understanding the distribution of metabolic flux between these routes is crucial for fields ranging from metabolic engineering in dairy fermentations to understanding human genetic disorders like galactosemia.[2][3]
The Leloir pathway is the canonical route for galactose catabolism in a wide range of organisms, from bacteria to humans.[4] It involves the phosphorylation of galactose at the C-1 position and its subsequent conversion to glucose-1-phosphate, which then enters glycolysis.[1][2] In contrast, the Tagatose-6-Phosphate pathway is primarily found in bacteria, such as Lactococcus lactis, and is often associated with the metabolism of lactose.[3][5] This pathway begins with the transport and phosphorylation of galactose at the C-6 position, followed by isomerization and cleavage into triose phosphates that feed directly into lower glycolysis.[6]
The choice between these pathways dictates the energetic efficiency of galactose utilization and the metabolic state of the cell. Therefore, quantifying the flux—the rate of metabolite conversion—through each pathway is essential for a complete understanding of cellular physiology.
Biochemical Overview of the Pathways
A clear understanding of the enzymatic steps is foundational to designing experiments that can resolve the metabolic flux through each route.
The Leloir Pathway
Named after its discoverer, Luis Federico Leloir, this pathway consists of four main enzymatic steps that convert α-D-galactose into the glycolytic intermediate glucose-6-phosphate.[1][2]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P), consuming one molecule of ATP. This is the first irreversible step of the pathway.[2][7]
-
UDP-Group Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes a transfer reaction between Gal-1-P and UDP-glucose, yielding UDP-galactose and glucose-1-phosphate.[8]
-
Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continued supply of the latter for the GALT reaction.[1][4]
-
Isomerization: Phosphoglucomutase (PGM) isomerizes glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[9]
Caption: The Leloir Pathway for galactose metabolism.
The Tagatose-6-Phosphate Pathway
This pathway is intrinsically linked to the phosphoenolpyruvate-dependent phosphotransferase system (PTS) for sugar transport in many bacteria.[5][10]
-
Transport and Phosphorylation: Lactose is transported into the cell by a lactose-specific PTS (PTSLac), which concomitantly phosphorylates the galactose moiety to yield galactose-6-phosphate (Gal-6-P) and glucose.[6][10] The glucose moiety is separately phosphorylated to enter glycolysis.
-
Isomerization: Galactose-6-phosphate isomerase (LacAB) converts Gal-6-P to its keto-isomer, tagatose-6-phosphate (T6P).[5]
-
Phosphorylation: Tagatose-6-phosphate kinase (LacC) phosphorylates T6P to tagatose-1,6-bisphosphate (TBP), consuming one molecule of ATP.[11]
-
Aldol Cleavage: Tagatose-1,6-bisphosphate aldolase (LacD) cleaves TBP into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), both of which are intermediates in glycolysis.[5]
Caption: The Tagatose-6-Phosphate Pathway for galactose metabolism.
Experimental Design: Quantifying Flux with ¹³C-MFA
To objectively compare the metabolic activity of these pathways, we must measure the intracellular fluxes directly. Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C, is the gold standard for this purpose.[12][13] The core principle is to provide cells with a ¹³C-labeled substrate (e.g., [1-¹³C]galactose) and measure the incorporation of the ¹³C label into downstream metabolites. The specific labeling patterns (isotopologues) of these metabolites are a direct function of the relative fluxes through the network, allowing for their precise calculation.[14]
This section outlines a robust, self-validating protocol for comparing the flux through the Leloir and T6P pathways in a model organism like Lactococcus lactis, which possesses both.[3]
Experimental Workflow
The workflow involves culturing cells with a ¹³C-labeled tracer, rapidly sampling and quenching metabolism, extracting metabolites, analyzing their labeling patterns via mass spectrometry, and using computational modeling to estimate fluxes.[15]
Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.
Step-by-Step Experimental Protocol
Causality Behind Choices: This protocol is designed for precision and reproducibility. The choice of a specific tracer, the rapid quenching, and the analytical method are all critical for obtaining high-quality data that accurately reflects the in vivo metabolic state.
1. Isotopic Tracer Selection and Cell Culturing:
-
Objective: To introduce a labeled carbon source that will be differentially processed by the two pathways.
-
Protocol:
-
Prepare a chemically defined medium for L. lactis.
-
As the sole primary carbon source, add a known mixture of unlabeled galactose and [1-¹³C]galactose (e.g., 50:50 ratio). The ¹³C label at the C-1 position is ideal because the Leloir pathway directly acts on this carbon via phosphorylation, while the T6P pathway isomerizes and cleaves the carbon backbone, leading to distinct labeling patterns in downstream triose phosphates.
-
Inoculate the medium with L. lactis and grow the culture in a bioreactor under controlled conditions (pH, temperature) to achieve a metabolic steady state.
-
Monitor cell growth (OD₆₀₀) and the consumption of galactose and secretion of products (e.g., lactate, acetate) via HPLC. These external rates are crucial constraints for the flux model.[15]
-
2. Rapid Quenching and Metabolite Extraction:
-
Objective: To instantly halt all enzymatic activity, preserving the isotopic labeling patterns of intracellular metabolites at the moment of sampling.[16]
-
Protocol:
-
During the exponential growth phase (isotopic and metabolic steady state), rapidly withdraw a known volume of cell culture.
-
Immediately plunge the sample into a quenching solution of -40°C methanol (60% v/v). The extreme cold instantly stops metabolism.
-
Centrifuge the quenched sample at low temperature to pellet the cells.
-
Perform a two-phase liquid-liquid extraction using a chloroform/methanol/water system to separate polar metabolites (for LC-MS) from lipids and proteins.
-
Dry the polar metabolite fraction under vacuum and store at -80°C until analysis.
-
3. LC-MS/MS Analysis:
-
Objective: To separate intracellular metabolites and precisely quantify the mass distribution of their isotopologues.
-
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable solvent.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The liquid chromatography separates the complex mixture of metabolites.
-
The mass spectrometer measures the mass-to-charge ratio of each metabolite, distinguishing between unlabeled molecules (M+0) and those containing one or more ¹³C atoms (M+1, M+2, etc.).[17]
-
Collect data for key intermediates in both pathways, such as Gal-1-P, Gal-6-P, T6P, and downstream glycolytic intermediates like 3-phosphoglycerate (3PG) and phosphoenolpyruvate (PEP).
-
4. Computational Flux Estimation:
-
Objective: To use the measured external rates and internal labeling patterns to calculate the intracellular metabolic fluxes.
-
Protocol:
-
Use a specialized software package (e.g., INCA, OpenFLUX) for ¹³C-MFA.[15]
-
Construct a stoichiometric model of the central carbon metabolism of L. lactis, including both the Leloir and T6P pathways.
-
Input the experimentally measured data: (a) substrate uptake and product secretion rates, and (b) the mass isotopologue distributions of the measured metabolites.
-
The software will then iteratively simulate the labeling patterns that would result from a given set of fluxes and compare them to the measured data. It minimizes the difference (sum of squared residuals) between the simulated and measured values to find the best-fit flux distribution.[18]
-
The output is a detailed flux map, quantifying the rate of every reaction in the model in units such as mmol/gDW/hr.
-
Data Presentation and Comparative Analysis
The results of the ¹³C-MFA experiment provide quantitative data on the flux carried by each pathway under specific growth conditions. This data can be summarized for clear comparison.
Quantitative Flux Data Summary
The table below presents illustrative data based on findings from studies on Lactococcus lactis, where the Leloir pathway generally supports a higher flux rate for galactose catabolism compared to the plasmid-encoded T6P pathway when galactose is the sole carbon source.[3]
| Parameter | Leloir Pathway | Tagatose-6-Phosphate Pathway | Supporting Rationale |
| Primary Transporter | Galactose Permease (GalP) | Lactose PTS (LacFE) | GalP is a dedicated, high-affinity non-PTS permease for galactose.[3] |
| Galactose Uptake Flux | High (e.g., ~5.0 mmol/gDW/hr) | Low (e.g., ~0.5 mmol/gDW/hr) | The LacFE PTS has a low affinity for free galactose compared to lactose.[3][6] |
| Key Regulatory Control | Chromosomally encoded, induced by galactose | Often plasmid-encoded, primarily induced by lactose | Gene location and primary inducer dictate expression levels.[3][5] |
| ATP/PEP Stoichiometry | -1 ATP (GalK) | -1 PEP (PTS), -1 ATP (LacC) | The T6P pathway has a higher initial energy investment from high-energy phosphates. |
| Entry into Glycolysis | Glucose-6-Phosphate (Upper) | DHAP + G3P (Lower) | The pathways feed into different stages of glycolysis. |
| Overall Galactose Flux | Dominant | Minor (in galactose medium) | The combination of high-affinity transport and dedicated enzymes leads to higher flux.[3] |
Interpreting the Flux Distribution
Expertise-Driven Insights: The observed flux distribution is not arbitrary; it is a direct consequence of underlying biochemical and regulatory principles.
-
Causality of Dominance: In organisms like L. lactis grown on free galactose, the Leloir pathway dominates because the GalP permease has a much higher affinity for galactose than the PTSLac transporter.[3] This ensures efficient capture of the sugar from the medium, leading to a higher substrate concentration for the initial enzyme, GalK, and thus a higher overall pathway flux.
-
Regulatory Logic: The T6P pathway genes are typically part of the lac operon, which is strongly induced by lactose.[5] When only galactose is present, its induction is weak. Conversely, the Leloir pathway genes (gal operon) are specifically induced by intracellular galactose. This differential gene expression is a primary determinant of the enzymatic capacity and, therefore, the potential flux of each pathway.
-
Energetic Considerations: The Leloir pathway's use of ATP for phosphorylation is standard. The T6P pathway's reliance on the high-energy phosphate donor PEP for transport via the PTS system directly links sugar uptake to the glycolytic state. This can be advantageous when the cell has a high PEP/pyruvate ratio but may be less favorable otherwise.
Conclusion and Future Directions
This guide provides a framework for the objective comparison of metabolic flux through the Leloir and Tagatose-6-Phosphate pathways. By employing rigorous ¹³C-MFA techniques, researchers can move beyond static measurements of gene expression or enzyme levels to quantify the actual in vivo activity of these crucial metabolic routes.
The key takeaway is that flux is a system-level property governed by the interplay of transporter affinity, enzyme kinetics, and gene regulation. In model organisms like Lactococcus lactis, the Leloir pathway is the more efficient and higher-flux route for metabolizing free galactose, while the T6P pathway is specialized for the galactose moiety derived from lactose phosphorylation.
Future research can apply this framework to investigate how flux distribution changes in different genetic backgrounds (e.g., knockout strains), under various environmental stresses, or in co-culture systems. Such studies will be invaluable for rationally engineering microbes for improved dairy fermentations, producing high-value compounds from galactose, and developing novel therapeutics for metabolic disorders.
References
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The Medical Biochemistry Page. (2025, August 6). Galactose Metabolism. [Link]
-
bioRxiv. (2025, August 1). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. [Link]
-
JJ Medicine. (2017, December 30). Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia. YouTube. [Link]
-
Bissett, D. L., & Anderson, R. L. (1980). Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism. Journal of Bacteriology, 142(1), 278–281. [Link]
-
Tuscany Diet. (2022, July 26). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. [Link]
-
Taylor & Francis Online. (n.d.). Leloir pathway – Knowledge and References. [Link]
-
MDPI. (2023, November 14). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. [Link]
-
Coelho, A. I., et al. (2019). Galactose metabolism and health. Aging Clinical and Experimental Research, 31(5), 597-606. [Link]
-
Yuan, J., Bennett, G. N., & Marenco, L. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 7(4), 53. [Link]
-
Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. The FASEB Journal, 10(4), 461–470. [Link]
-
Neves, A. R., Pool, W. A., Solopova, A., Kok, J., Santos, H., & Kuipers, O. P. (2010). Towards Enhanced Galactose Utilization by Lactococcus lactis. Applied and Environmental Microbiology, 76(21), 7048–7060. [Link]
-
The Animation Lab. (n.d.). Measuring Metabolic Flux. [Link]
-
PNAS. (2024). Reversal of the Leloir pathway to promote galactose and tagatose synthesis from glucose. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Chemical Biology, 3(10), 1236-1258. [Link]
-
Stellmacher, R., et al. (2021). Interactions of tagatose with the sugar metabolism are responsible for Phytophthora infestans growth inhibition. Plant Physiology and Biochemistry, 160, 1-11. [Link]
-
Wikipedia. (n.d.). Metabolic flux analysis. [Link]
-
ResearchGate. (2020, December). Differential growth of Leloir and T6P pathway mutants. [Link]
-
Neves, A. R., et al. (2010). Towards Enhanced Galactose Utilization by Lactococcus lactis. ITQB NOVA Repository. [Link]
-
CD Biosynsis. (2024, February 19). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]
-
Anticancer Research. (2016, December 15). The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma. [Link]
-
Timson, D. J. (2007). Galactose Metabolism in Yeast—Structure and Regulation of the Leloir Pathway Enzymes and the Genes Encoding Them. In Topics in Current Genetics (Vol. 18, pp. 63-80). Springer. [Link]
-
Grokipedia. (n.d.). Tagatose-6-phosphate kinase. [Link]
-
Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50–56. [Link]
-
Timson, D. J. (2007). Galactose Metabolism in Saccharomyces cerevisiae. Global Science Books. [Link]
-
ResearchGate. (2022, August 5). The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. [Link]
-
Biology Notes Online. (2025, July 30). Galactose Metabolism – Steps, Importance, Leloir Pathway. YouTube. [Link]
-
Andersen, C. S., et al. (2005). The extent of co-metabolism of glucose and galactose by Lactococcus lactis changes with the expression of the lacSZ operon from Streptococcus thermophilus. Microbiology, 151(Pt 1), 183–191. [Link]
-
bioRxiv. (2023, November 8). Determination of Metabolic Fluxes by Deep Learning of Isotope Labeling Patterns. [Link]
-
MDPI. (2017, October 11). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Link]
-
Microbe Notes. (2023, October 22). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. [Link]
-
Harvard DASH. (n.d.). Bioproduction of D-Tagatose in Escherichia coli by Harnessing the Reverse Leloir Pathway. [Link]
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A Comparative Guide to the Substrate Specificity of Tagatose-6-Phosphate Kinase
This guide provides an in-depth analysis of the substrate specificity of Tagatose-6-Phosphate Kinase (T6PK), an enzyme critical to galactose and lactose metabolism in several bacterial species. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical and structural determinants of T6PK's substrate preference, presents comparative experimental data, and offers detailed protocols for assessing its enzymatic activity.
Introduction: The Role and Structure of Tagatose-6-Phosphate Kinase
Tagatose-6-phosphate kinase (EC 2.7.1.144) is a key enzyme in the D-tagatose-6-phosphate (T6P) pathway, a metabolic route for the catabolism of lactose and D-galactose found in bacteria such as Staphylococcus aureus and various Streptococcus species.[1] This pathway allows these organisms to convert galactose into intermediates of glycolysis for energy production.[1][2][3] T6PK catalyzes the ATP-dependent phosphorylation of D-tagatose 6-phosphate (T6P) at the C1 position to yield D-tagatose 1,6-bisphosphate (TDP).[1][4]
Structurally, T6PK belongs to the pfkB subfamily of carbohydrate kinases.[1][4][5] The enzyme typically functions as a dimer, with each monomer consisting of a large α/β core domain and a smaller β-sheet "lid" domain.[1][5][6] These domains are connected by flexible linkers that facilitate a significant conformational change upon the binding of both the sugar phosphate substrate and the phosphoryl donor (e.g., ATP). This "closed" conformation is essential for catalysis, positioning the substrates correctly for phosphoryl transfer and shielding the reaction from the aqueous solvent.[5][6]
Caption: Enzymatic reaction catalyzed by Tagatose-6-Phosphate Kinase.
The Basis of Specificity: Why T6PK Prefers Tagatose-6-Phosphate
Enzyme specificity is fundamental to the orderly flow of metabolites within a cell. For T6PK, high specificity ensures that only D-tagatose-6-phosphate is efficiently channeled into the next step of the pathway, preventing the wasteful phosphorylation of other structurally similar sugar phosphates like D-fructose-6-phosphate (F6P), a key glycolytic intermediate.
The specificity of T6PK is dictated by the precise architecture of its active site, which is formed by residues from both subunits of the dimer.[5] Structural studies of Staphylococcus aureus T6PK reveal that the enzyme adopts its catalytically competent closed structure only when both the sugar phosphate and a nucleotide cofactor are bound.[5][6] This induced-fit mechanism is a hallmark of kinase activity and a primary determinant of substrate selection. The active site features a network of hydrogen bonds and electrostatic interactions that are uniquely satisfied by the stereochemistry of D-tagatose-6-phosphate. The orientation of the hydroxyl groups on the sugar ring is critical for proper binding and positioning of the C1 hydroxyl for nucleophilic attack on the γ-phosphate of ATP.
Experimental Workflow: Quantifying Substrate Specificity
To objectively compare the performance of T6PK with different sugar phosphates, a robust enzymatic assay is required. A coupled-enzyme spectrophotometric assay is a standard and reliable method for continuously monitoring kinase activity.
Principle of the Assay: The production of ADP by T6PK is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of the T6PK reaction.
Caption: Workflow for a coupled-enzyme assay to measure T6PK activity.
Detailed Protocol: Coupled Spectrophotometric Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl. The presence of monovalent cations like K⁺ is known to activate T6PK.[1]
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of D-tagatose-6-phosphate, D-fructose-6-phosphate, and other test sugar phosphates in deionized water.
-
Cofactor/Coupling Enzyme Mix: In Assay Buffer, prepare a mix containing 20 mM ATP, 20 mM Phosphoenolpyruvate (PEP), 4 mM NADH, 40 units/mL Pyruvate Kinase (PK), and 60 units/mL Lactate Dehydrogenase (LDH).
-
-
Assay Procedure:
-
Set up a quartz cuvette with a 1 mL reaction volume.
-
To the cuvette, add 900 µL of Assay Buffer.
-
Add 50 µL of the Cofactor/Coupling Enzyme Mix.
-
Add a variable volume (e.g., 1-40 µL) of the sugar phosphate stock solution to achieve the desired final concentration.
-
Mix by pipetting and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Establish a baseline reading at 340 nm using a spectrophotometer.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of a purified T6PK enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay at various sugar phosphate concentrations.
-
Determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
-
Comparative Performance: T6PK Specificity for Sugar Phosphates
Experimental data clearly demonstrate that T6PK has a profound preference for its cognate substrate, D-tagatose-6-phosphate. While it can phosphorylate other sugar phosphates, such as D-fructose-6-phosphate, its affinity for these alternative substrates is dramatically lower.
| Substrate | Enzyme Source | Kₘ (mM) | Relative Vₘₐₓ | Catalytic Efficiency (Relative) | Reference |
| D-Tagatose-6-Phosphate | Staphylococcus aureus | 0.016 | 1 | 100% | [1] |
| D-Fructose-6-Phosphate | Staphylococcus aureus | 150 | 1 | 0.01% | [1] |
| D-Tagatose-6-Phosphate | Streptococcus lactis | 0.16 | 1 | 100% | [7] |
| D-Fructose-6-Phosphate | Streptococcus lactis (T6PK) | - | < 1 | - | [7] |
| D-Tagatose-1-Phosphate | Bacillus licheniformis (TagK) | 0.45 | 1 | 100% | [8] |
| D-Fructose-1-Phosphate | Bacillus licheniformis (TagK) | 2.5 | 0.7 | 12.6% | [8] |
Note: Data for S. lactis T6PK with F6P was qualitative, indicating a much lower affinity and/or velocity than with T6P.[7] The B. licheniformis enzyme (TagK) is a tagatose-1-phosphate kinase, highlighting diversity, but its preference for tagatose derivatives over fructose derivatives is consistent. D-tagatose-6-phosphate was found to be an inhibitor of this enzyme.[8]
Discussion: Interpreting the Kinetic Data
The data presented above unequivocally establish the high specificity of T6PK. The most striking comparison comes from the S. aureus enzyme, where the Kₘ for D-tagatose-6-phosphate is approximately 9,375 times lower than for D-fructose-6-phosphate (16 µM vs. 150 mM).[1]
-
Affinity vs. Turnover: Kₘ is an inverse measure of the enzyme's affinity for its substrate. The remarkably low Kₘ for T6P indicates extremely tight and efficient binding. Conversely, the very high Kₘ for F6P suggests that it is a very poor substrate, requiring physiologically irrelevant concentrations to achieve significant phosphorylation rates. Interestingly, the Vₘₐₓ for both substrates was found to be equal for the S. aureus enzyme, meaning that once F6P is bound in the correct orientation, it can be turned over just as rapidly as T6P.[1] However, the catalytic efficiency (often expressed as kcat/Kₘ), which reflects the overall performance of the enzyme, is vastly superior for T6P due to the enormous difference in affinity.
-
Physiological Implications: This high degree of specificity is crucial for metabolic integrity. It ensures that the T6P pathway proceeds efficiently without interfering with glycolysis. If T6PK readily phosphorylated F6P, it would divert a critical glycolytic intermediate into a different pathway, disrupting cellular energy balance. Genetic studies in S. aureus confirm the essentiality of T6PK for galactose and lactose metabolism; mutants lacking this enzyme cannot grow on these sugars.[3]
-
Phosphoryl Donor Specificity: While ATP is the canonical phosphoryl donor, some studies have shown that T6PK can utilize other nucleoside triphosphates. For the S. aureus enzyme, GTP was found to be the most effective donor, followed by UTP, ITP, ATP, CTP, and TTP.[1] This flexibility in cofactor usage may provide a metabolic advantage under varying cellular conditions.
Conclusion
Tagatose-6-phosphate kinase is a highly specialized enzyme, exhibiting a profound substrate preference for D-tagatose-6-phosphate over other structurally related sugar phosphates like D-fructose-6-phosphate. This specificity is rooted in the precise molecular architecture of its active site and an induced-fit mechanism that ensures optimal positioning for catalysis. The kinetic data, characterized by a very low Kₘ for its cognate substrate, underscore its role as a tightly regulated gatekeeper for the tagatose-6-phosphate pathway. This exquisite selectivity is vital for maintaining metabolic fidelity in bacteria that rely on this pathway for carbon metabolism and highlights the enzyme as a potential target for the development of species-specific antimicrobial agents.[1]
References
- Tagatose-6-phosph
- Tagatose-6-phosph
- Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed. (July 06 2007).
- A comparative study of phosphofructokinase and tagatose 6-phosphate kinase from streptococcus lactis : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry
- The sugar phosphate specificity of rat hepatic 6-phosphofructo-2-kinase/fructose-2,6-bisphosph
- (PDF)
- The proposed mechanism for the transfer of the ATP -phosphate to D -tagatose-6-phosphate O-1 by LacC.
- The Potential of Species-Specific tagatose-6-phosphate (T6P) Pathway in Lactobacillus Casei Group for Galactose Reduction in Fermented Dairy Foods - PubMed. (April 15 2017).
- Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degrad
- Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PMC - NIH.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 5. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Kinetic Dissection of Enzyme Specificity: D-Tagatose 6-Phosphate vs. D-Fructose 6-Phosphate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, the precise recognition of substrates by enzymes is a cornerstone of biological fidelity. Subtle variations in the stereochemistry of a molecule can dramatically alter its interaction with an enzyme, leading to profound differences in metabolic flux and regulation. This guide provides a comprehensive structural and kinetic comparison of two closely related sugar phosphates: D-Tagatose 6-phosphate (T6P) and D-Fructose 6-phosphate (F6P). While both are hexose-6-phosphates, their epimeric difference at the C4 position dictates their distinct roles in metabolic pathways and their differential recognition by key metabolic enzymes.
D-Fructose 6-phosphate is a central intermediate in the ubiquitous glycolytic pathway, serving as the substrate for the rate-limiting enzyme phosphofructokinase-1 (PFK-1).[1] In contrast, D-Tagatose 6-phosphate is a key metabolite in the tagatose-6-phosphate pathway for galactose and lactose metabolism, particularly in certain bacteria like Staphylococcus aureus and Streptococcus lactis.[2] Understanding the structural basis for the selective binding of these molecules to their respective enzymes, and the consequences of their interaction with non-cognate enzymes, is crucial for fields ranging from metabolic engineering to the development of novel antimicrobial agents. This guide will delve into the binding dynamics of T6P and F6P with two key enzymes: the highly specific Tagatose-6-Phosphate Kinase and the allosterically regulated Phosphofructokinase.
Molecular Architecture: A Subtle Yet Profound Stereochemical Distinction
The fundamental difference between D-Tagatose 6-phosphate and D-Fructose 6-phosphate lies in the orientation of the hydroxyl group at the fourth carbon (C4). This single stereochemical variance, as depicted below, has significant implications for the overall three-dimensional shape of the molecules and their presentation of key functional groups for enzymatic interaction.
This seemingly minor alteration in the C4 hydroxyl group's position fundamentally changes the topography of the molecule, influencing how it fits within the confines of an enzyme's active site.
Comparative Enzyme Binding and Kinetics
The differential recognition of T6P and F6P is starkly illustrated by the kinetic parameters of their respective primary kinases.
Tagatose-6-Phosphate Kinase: A Paradigm of Specificity
Tagatose-6-phosphate kinase (T6PK) is a key enzyme in the tagatose-6-phosphate pathway, responsible for phosphorylating T6P to tagatose-1,6-bisphosphate.[3] This enzyme exhibits a remarkable degree of specificity for its substrate, D-tagatose 6-phosphate, with a significantly lower affinity for D-fructose 6-phosphate. This high level of discrimination is a direct consequence of the enzyme's active site architecture, which has evolved to perfectly complement the stereochemistry of T6P.
Phosphofructokinase: A Case of Substrate Mimicry and Inhibition
Phosphofructokinase-1 (PFK-1), a cornerstone of glycolysis, catalyzes the phosphorylation of F6P to fructose-1,6-bisphosphate.[1] While highly specific for F6P, studies have shown that PFK-1 from certain organisms, such as Streptococcus lactis, can be inhibited by D-Tagatose 6-phosphate.[2] This inhibition arises from T6P acting as a competitive inhibitor, binding to the active site but not undergoing efficient catalysis. This interaction highlights the structural similarities between the two molecules, allowing T6P to occupy the F6P binding site, while the subtle stereochemical difference at C4 prevents the proper orientation for phosphoryl transfer.
| Enzyme | Ligand | Parameter | Value | Reference |
| Tagatose-6-Phosphate Kinase (S. aureus) | D-Tagatose 6-phosphate | Km | ~16 µM | |
| D-Fructose 6-phosphate | Km | ~150 mM | ||
| Phosphofructokinase (S. lactis) | D-Fructose 6-phosphate | Km | 0.28 mM | [2] |
| D-Tagatose 6-phosphate | - | Inhibitor | [2] | |
| Fructokinase (H. arabidopsidis) | D-Fructose | Km | - | [4] |
| D-Tagatose | Ki | 70.05 ± 5.14 mM | [4] |
Table 1: Comparative Kinetic Parameters
The dramatic difference in Km values for Tagatose-6-Phosphate Kinase underscores its exquisite specificity. The inhibitory effect of T6P on PFK from S. lactis demonstrates the potential for cross-reactivity, a phenomenon with significant implications for metabolic regulation and drug design.
Structural Basis of Differential Recognition
The atomic-level details of enzyme-ligand interactions, elucidated through X-ray crystallography, provide a clear rationale for the observed kinetic differences.
The Active Site of Tagatose-6-Phosphate Kinase: A Tailored Pocket
The crystal structure of Staphylococcus aureus D-Tagatose-6-Phosphate Kinase reveals an active site exquisitely shaped to accommodate D-Tagatose 6-phosphate. The specific arrangement of amino acid residues forms a network of hydrogen bonds and electrostatic interactions that precisely match the stereochemistry of T6P, particularly the orientation of the hydroxyl groups at C3, C4, and C5.
The Active Site of Phosphofructokinase: A Less Tolerant Environment for T6P
The active site of phosphofructokinase is optimized for the binding of D-Fructose 6-phosphate. The binding of the phosphate group of F6P often involves interactions with arginine residues from a neighboring subunit in the tetrameric enzyme.[5] While the overall shape of T6P is similar enough to F6P to allow it to enter the active site, the incorrect orientation of the C4 hydroxyl group in T6P likely disrupts the precise hydrogen bonding network required for efficient catalysis. This steric hindrance and altered electrostatic interactions explain why T6P acts as an inhibitor rather than a substrate for PFK.
Experimental Methodologies for Characterizing Enzyme-Ligand Interactions
To quantitatively assess the binding and catalytic differences between T6P and F6P with their respective enzymes, a combination of kinetic and biophysical techniques is employed.
Enzyme Kinetics Assays: Determining Catalytic Efficiency and Inhibition
A coupled spectrophotometric assay is a robust method for determining the kinetic parameters of phosphofructokinase.
Principle: The activity of PFK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction mixture contains auxiliary enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) that link the formation of fructose-1,6-bisphosphate to the consumption of NADH.
Experimental Protocol: PFK Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 0.15 mM NADH, and saturating concentrations of the coupling enzymes.
-
Substrate and Enzyme Addition: Add varying concentrations of D-Fructose 6-phosphate to the reaction mixture. Initiate the reaction by adding a known amount of purified phosphofructokinase.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial reaction rates against the F6P concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Inhibition Studies: To determine the inhibitory effect of D-Tagatose 6-phosphate, perform the assay at a fixed concentration of F6P and varying concentrations of T6P. The type of inhibition and the inhibition constant (Ki) can be determined using Dixon or Lineweaver-Burk plots.
Causality Behind Experimental Choices: The use of a coupled enzyme assay provides a continuous and sensitive method for measuring PFK activity. The concentrations of coupling enzymes are kept in excess to ensure that the PFK-catalyzed reaction is the rate-limiting step. The choice of pH and ionic strength of the buffer is critical for maintaining the optimal activity and stability of all enzymes in the system.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Affinity
Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand (e.g., F6P or T6P) is titrated into a solution of the enzyme (e.g., PFK). The heat released or absorbed upon binding is measured by a highly sensitive calorimeter.
Experimental Protocol: ITC Measurement of PFK-Ligand Binding
-
Sample Preparation: Prepare solutions of purified PFK and the sugar phosphate (F6P or T6P) in the same, extensively dialyzed buffer to minimize heat of dilution effects. A buffer with a low ionization enthalpy, such as phosphate or citrate, is preferred.[6]
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the enzyme solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the enzyme solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Causality Behind Experimental Choices: ITC is a label-free and solution-based technique, providing a direct measurement of the binding interaction without the need for reporters or immobilization, which could potentially alter the binding properties.[7] Careful buffer matching is crucial to eliminate artifacts from heats of dilution and protonation/deprotonation events.
Conclusion and Future Directions
The comparative analysis of D-Tagatose 6-phosphate and D-Fructose 6-phosphate binding to their respective and non-cognate enzymes provides a compelling illustration of the principles of molecular recognition and enzyme specificity. The C4 epimeric difference between these two molecules is the primary determinant of their distinct metabolic fates and enzymatic interactions. The high specificity of Tagatose-6-Phosphate Kinase for its substrate highlights the precise molecular complementarity that can be achieved through evolution. Conversely, the inhibition of Phosphofructokinase by D-Tagatose 6-phosphate underscores the potential for substrate analogues to act as modulators of enzyme activity.
For drug development professionals, this understanding offers a blueprint for the rational design of enzyme inhibitors. By targeting the active sites of metabolic enzymes with structurally similar but catalytically inert analogues, it is possible to selectively disrupt key metabolic pathways. This approach is particularly promising for the development of novel antimicrobial agents targeting pathways, like the tagatose-6-phosphate pathway, that are essential for certain pathogens but absent in humans.
Future research in this area could focus on the detailed structural characterization of PFK in complex with T6P to visualize the precise steric clashes and altered hydrogen bonding patterns that lead to inhibition. Furthermore, exploring the effects of other epimers of F6P on PFK activity could provide a more comprehensive map of the enzyme's substrate specificity and allosteric regulation. Such studies, combining structural biology, enzymology, and biophysical techniques, will continue to unravel the intricate molecular dialogues that govern life's metabolic symphony.
References
-
Evans, P.R., Farrants, G.W., & Hudson, P.J. (1981). Phosphofructokinase: structure and control. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 293(1063), 53-62. [Link]
-
Crow, V. L., & Thomas, T. D. (1982). A comparative study of phosphofructokinase and tagatose 6-phosphate kinase from Streptococcus lactis. Journal of bacteriology, 151(2), 600–608. [Link]
-
Webb, B. A., Forouhar, F., Szu, F. E., Seetharaman, J., Tong, L., & Barber, D. L. (2015). Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations. Nature, 523(7558), 111–114. [Link]
-
Schirmer, T., & Evans, P. R. (1990). Structural basis of the allosteric behaviour of phosphofructokinase. Nature, 343(6254), 140–145. [Link]
-
Wikipedia contributors. (2024, January 29). Phosphofructokinase-1. In Wikipedia, The Free Encyclopedia. Retrieved 01:50, February 17, 2026, from [Link]
-
Fujii, Y., et al. (2020). The rare sugar D-tagatose protects plants from downy mildews and is a safe fungicidal agrochemical. Communications biology, 3(1), 1-11. [Link]
-
RCSB Protein Data Bank. (n.d.). 4PFK: Phosphofructokinase. Structure and Control. Retrieved February 17, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 2JGV: Structure of Staphylococcus aureus D-tagatose-6-phosphate kinase in complex with ADP. Retrieved February 17, 2026, from [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine the thermodynamics of biomolecular binding. Nature protocols, 1(1), 186–191. [Link]
-
Pavan, S., et al. (2021). In solution Assays: Isothermal Titration Calorimetry. In Glycopedia. [Link]
-
University of Cambridge. (n.d.). Biomedical Isothermal Titration Calorimetry. Retrieved February 17, 2026, from [Link]
-
Koerner, T. A., Younathan, E. S., Ash, D. E., & Voll, R. J. (1974). The fructose 6-phosphate site of phosphofructokinase. I. Tautomeric and anomeric specificity. The Journal of biological chemistry, 249(17), 5749–5754. [Link]
-
Wikipedia contributors. (2023, April 20). Tagatose-6-phosphate kinase. In Wikipedia, The Free Encyclopedia. Retrieved 01:52, February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Biomedical Isothermal Titration Calorimetry | Department of Pathology [path.cam.ac.uk]
- 7. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
Safety Operating Guide
D-Tagatose 6-phosphate lithium salt proper disposal procedures
Executive Summary: Immediate Action Protocol
Do not dispose of D-Tagatose 6-phosphate lithium salt down the drain. Although often classified as non-hazardous under GHS criteria for acute toxicity, this compound carries a WGK 3 (Severe Hazard to Waters) classification [1, 2].[1] The presence of the lithium counter-ion and the phosphate group necessitates strict segregation from municipal wastewater to prevent aquatic toxicity and eutrophication.
Disposal Vector: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To determine the correct waste stream, we must deconstruct the molecule into its functional components. This analysis dictates the "why" behind the disposal procedure.
| Component | Chemical Nature | Hazard Driver | Disposal Implication |
| D-Tagatose 6-phosphate | Sugar Phosphate | Biological Oxygen Demand (BOD) & Eutrophication. Sugar phosphates are high-energy substrates for microbial growth.[1] Release into waterways accelerates algal blooms (eutrophication) [3]. | Must be incinerated to prevent environmental nutrient loading. |
| Lithium Ion ( | Alkali Metal Cation | Aquatic Toxicity. While less toxic than heavy metals, lithium ions are persistent and can bioaccumulate in aquatic ecosystems, affecting ion regulation in aquatic life [4]. | Zero-discharge policy. Do not dilute and flush.[1] |
| Stability | Stable Solid | Combustibility. Classified as Storage Class 11 (Combustible Solids) [1].[1] | Safe for standard solid waste lab packs; keep away from strong oxidizers. |
Expert Insight:
-
Microbial Risk in Waste Containers: Sugar phosphates are potent nutrients. Aqueous waste solutions containing this compound are prone to rapid bacterial and fungal growth. Protocol: If dissolving for disposal, add a biocide (e.g., 1% bleach or azide, if compatible) or keep the waste container strictly sealed and schedule frequent pickups to prevent gas buildup from fermentation.
Regulatory Framework
-
United States (RCRA): Not a P-listed or U-listed waste.[1] However, due to the lithium content, it is best practice to manage it as Non-RCRA Regulated Chemical Waste unless mixed with listed solvents.
-
Europe (REACH/CLP): Classified as WGK 3 (Highly hazardous to water).[1] This classification legally mandates incineration and prohibits introduction into sewage systems [1].
-
GHS Classification: Often labeled "Not a hazardous substance," which refers to acute mammalian toxicity. This does not exempt it from environmental disposal regulations.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Applicable for expired shelf stocks or spilled solids.[1]
-
Segregation: Isolate the material. Do not mix with oxidizers (e.g., permanganates, nitrates) as sugar phosphates can act as reducing agents.
-
Primary Containment: Transfer the solid into a clear, wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling:
-
Secondary Containment: Place the primary container into a transparent zip-lock bag to contain any potential dust.
-
Disposal Stream: Designate for Lab Pack – Incineration .
Scenario B: Aqueous/Solvent Waste (Reaction Mixtures)
Applicable for HPLC effluents, mother liquors, or reaction byproducts.[1]
-
pH Check: Ensure the solution pH is between 5 and 9. Extremes can mobilize lithium or degrade the phosphate backbone unpredictably.
-
Solvent Compatibility:
-
Precipitation (Optional for large volumes):
-
If you have liters of dilute solution, you can precipitate the phosphate by adding Calcium Chloride (
) and adjusting pH to 10. This precipitates Calcium Phosphate (trapping some lithium). Filter the solid for solid waste disposal. Note: This is labor-intensive and usually unnecessary for small lab scales.[1]
-
-
Storage: Store waste containers in a cool area away from direct sunlight to inhibit microbial fermentation of the sugar moiety.
Visual Disposal Decision Tree
The following logic flow ensures you select the correct waste stream based on the physical state and concentration of the material.
Figure 1: Decision logic for segregating this compound waste streams.
Spill Response Protocol
In the event of a benchtop spill:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust is visible, to prevent inhalation of lithium particulates.
-
Dry Spill:
-
Do not use water initially (makes a sticky sugar syrup).
-
Sweep up carefully using a brush and dustpan.
-
Place material into the solid waste container.
-
Wipe the surface with a damp paper towel; dispose of the towel as solid waste.
-
-
Wet Spill:
-
Absorb with an inert absorbent (vermiculite or chemical spill pads).
-
Do not use paper towels alone if the volume is >50mL (sugar solutions are sticky and hard to clean once dried).
-
Clean area with water and detergent to remove sticky residue.
-
References
-
Carl Roth. (2021).[4] Safety Data Sheet: D-Tagatose. Retrieved October 26, 2025, from [Link]
-
Minnesota Pollution Control Agency. (n.d.). Phosphorus Treatment and Removal Technologies. Retrieved October 26, 2025, from [Link][1]
-
Lenntech.[5] (n.d.). Lithium and water: Reaction mechanisms, environmental impact and health effects. Retrieved October 26, 2025, from [Link][1]
Sources
Personal Protective Equipment (PPE) & Handling Guide: D-Tagatose 6-phosphate Lithium Salt
Executive Safety Summary
Compound: D-Tagatose 6-phosphate lithium salt (CAS: 73544-42-0) Primary Hazard Class: Low Hazard / Caution. Critical Operational Risk: Product degradation (Hygroscopic) and inhalation of lithium-containing dust.
While D-Tagatose 6-phosphate is a metabolic intermediate and generally biologically benign, the lithium salt formulation requires specific handling protocols. As a research chemical, it must be treated under the Precautionary Principle —assuming potential toxicity where specific toxicological data is sparse.
Risk Assessment & Causality
Why specific PPE is required beyond "standard lab rules".
To ensure safety and data integrity, we must deconstruct the reagent into its functional components:
-
The Substrate (D-Tagatose 6-phosphate): A sugar phosphate intermediate.[1] Biologically active in the tagatose-6-phosphate kinase pathway.[1]
-
The Cation (Lithium, Li+): Used to stabilize the phosphate group.
-
Physical State (Fine Powder):
PPE Selection Matrix
Immediate protection standards based on operational context.
| PPE Category | Standard Operation (Weighing/Solubilization) | High-Risk Operation (Spill Cleanup/Large Mass) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Double Nitrile or Extended Cuff | Nitrile offers superior resistance to salt permeation compared to latex and prevents skin oils (nucleases/phosphatases) from degrading the sample. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Goggles (Indirect Vent) | Protects against projectile crystals or accidental splashes of the solubilized lithium solution. |
| Respiratory | N95 / FFP2 Mask (Recommended) | P100 / P3 or Fume Hood | Prevents inhalation of lithium-containing dust. Essential if working outside a biosafety cabinet or fume hood. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek Sleeves | Prevents accumulation of static-charged powder on street clothes. |
Operational Workflow & Logic
Step-by-step guidance ensuring safety and experimental success.
Phase A: Environment Preparation
Objective: Minimize moisture absorption and static.
-
Humidity Control: This salt is hygroscopic . Do not open the vial until it has equilibrated to room temperature (preventing condensation).
-
Static Discharge: Use an anti-static gun or ionizing bar near the analytical balance. Reasoning: Charged lithium salts will "jump" from the spatula, creating invisible contamination zones.
Phase B: Weighing & Solubilization
-
Don PPE: Put on nitrile gloves and safety glasses.
-
Ventilation: Place the balance inside a Fume Hood or Powder Containment Enclosure . If unavailable, wear an N95 mask.
-
Transfer: Use a clean, dry spatula. Avoid "tapping" the spatula against the vial rim, which generates aerosols.
-
Solubilization: Dissolve immediately in the buffer of choice (usually water or Tris).
-
Note: Lithium salts dissolve exothermically (mildly). Ensure the vessel is not sealed tight immediately to allow pressure equalization.
-
Phase C: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound.
Figure 1: Decision logic for PPE selection based on the physical state of the reagent.
Waste Management & Disposal
Adhering to environmental stewardship.
Do not treat this compound as standard "sugar waste."
-
Solid Waste: Expired or contaminated powder must be collected in a container labeled "Solid Chemical Waste - Lithium Salt."
-
Liquid Waste: Aqueous solutions containing this compound should be segregated into "Aqueous Chemical Waste."
-
Prohibition:[6]DO NOT flush down the drain. While the sugar is biodegradable, local environmental regulations often strictly regulate the discharge of lithium ions into municipal water systems due to their persistence.
-
-
Container Rinsing: Triple rinse the empty original vial with water; collect the rinsate as chemical waste. The glass vial can then be recycled or disposed of as glass waste (defaced label).
References
Authoritative sources for verification.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.[1][8] Retrieved from
-
PubChem. (n.d.). Lithium; (3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one; phosphate (Compound Summary). National Library of Medicine. Retrieved from
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Lithium. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
Sources
- 1. D-Tagatose 6-phosphate (lithium salt) CAS No. 73544-42-0 Sigma [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. research.uga.edu [research.uga.edu]
- 4. carlroth.com [carlroth.com]
- 5. List of preventive measures to be applied in the sugar industry | Palamatic Process [palamaticprocess.com]
- 6. nj.gov [nj.gov]
- 7. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 8. scientificlabs.ie [scientificlabs.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
